2-(Benzyloxy)-1,3,5-tribromobenzene
Description
The exact mass of the compound 2-(Benzyloxy)-1,3,5-tribromobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Benzyloxy)-1,3,5-tribromobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzyloxy)-1,3,5-tribromobenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,3,5-tribromo-2-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Br3O/c14-10-6-11(15)13(12(16)7-10)17-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIFETXUEKGOSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395278 | |
| Record name | Benzene, 1,3,5-tribromo-2-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88486-72-0 | |
| Record name | Benzene, 1,3,5-tribromo-2-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl 2,4,6-tribromophenyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis of 2-(Benzyloxy)-1,3,5-tribromobenzene via Williamson Ether Synthesis
This technical guide provides a detailed exploration of the synthesis of 2-(benzyloxy)-1,3,5-tribromobenzene from its precursor, 2,4,6-tribromophenol. The core of this transformation is the robust and well-established Williamson ether synthesis, a cornerstone reaction in organic chemistry for forming ether linkages. This document is intended for researchers, chemists, and professionals in drug development, offering in-depth mechanistic insights, a detailed experimental protocol, and critical analysis of the reaction parameters.
Foundational Principles: The Williamson Ether Synthesis
The synthesis of 2-(benzyloxy)-1,3,5-tribromobenzene is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In this specific application, the process involves two key stages:
-
Deprotonation: The acidic phenolic proton of 2,4,6-tribromophenol is abstracted by a suitable base to form a potent nucleophile, the 2,4,6-tribromophenoxide anion.
-
Nucleophilic Attack: The newly formed phenoxide ion attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide leaving group in a concerted SN2 step to form the desired ether bond.[2][3]
The choice of reactants and conditions is critical for the success of this synthesis, particularly given the sterically hindered nature of the tribromophenol.
-
The Nucleophile (Phenol): 2,4,6-tribromophenol is an electron-deficient phenol due to the inductive effect of the three bromine atoms, which increases the acidity of the phenolic proton, facilitating its removal.
-
The Electrophile (Alkylating Agent): Benzyl bromide is an ideal electrophile for this reaction. As a primary benzylic halide, it is highly susceptible to SN2 attack and less prone to the competing E2 elimination pathway that can be a significant issue with secondary or tertiary halides.[1][4][5]
-
The Base: While strong bases like sodium hydride (NaH) are effective, a milder base such as anhydrous potassium carbonate (K₂CO₃) is often preferred for its ease of handling and to minimize potential side reactions.[3][6]
-
The Solvent: A polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, is essential. These solvents effectively solvate the cation of the base (e.g., K⁺) while leaving the phenoxide anion relatively "bare," thereby enhancing its nucleophilicity and accelerating the SN2 reaction.[3][7]
Reaction Mechanism Overview
The mechanism involves the deprotonation of the phenol followed by the backside attack of the resulting phenoxide on the benzyl bromide.
Caption: General mechanism for the Williamson ether synthesis.
Detailed Experimental Protocol
This section outlines a reliable, step-by-step methodology for the synthesis of 2-(benzyloxy)-1,3,5-tribromobenzene. All operations should be performed in a well-ventilated fume hood.
Materials & Reagents:
| Compound | Formula | MW ( g/mol ) | Molar Eq. | Amount (Sample Scale) | Notes |
| 2,4,6-Tribromophenol | C₆H₃Br₃O | 330.80 | 1.0 | 3.31 g (10.0 mmol) | Starting Material |
| Benzyl Bromide | C₇H₇Br | 171.04 | 1.1 | 1.88 g, 1.3 mL (11.0 mmol) | Lachrymator, handle with care |
| Potassium Carbonate | K₂CO₃ | 138.21 | 1.5 | 2.07 g (15.0 mmol) | Anhydrous, finely powdered |
| N,N-Dimethylformamide | C₃H₇NO | 73.09 | - | 50 mL | Anhydrous, polar aprotic solvent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | ~200 mL | For extraction |
| Deionized Water | H₂O | 18.02 | - | ~150 mL | For work-up |
| Brine (sat. NaCl) | NaCl(aq) | - | - | ~50 mL | For washing |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | - | As needed | Drying agent |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4,6-tribromophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).[7]
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask under a nitrogen or argon atmosphere. Stir the suspension at room temperature for 15 minutes.
-
Addition of Alkylating Agent: Add benzyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature using a syringe.[7]
-
Reaction: Heat the reaction mixture to 70-80°C.[7] Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., 9:1 Hexane:Ethyl Acetate). The reaction is typically complete when the starting phenol spot is no longer visible (usually within 4-6 hours).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a beaker containing 150 mL of deionized water. A precipitate of the crude product may form.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[8]
-
Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMF and salts.[6][8]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[6][8]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product, which may be a solid or a viscous oil.[7][9]
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate or by recrystallization from a suitable solvent like ethanol to yield the pure 2-(benzyloxy)-1,3,5-tribromobenzene as a white solid.[6][7]
Workflow and Data Summary
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Typical Reaction Parameters
| Parameter | Condition | Rationale |
| Temperature | 70-80°C | Provides sufficient thermal energy to overcome the activation barrier without promoting significant side reactions. |
| Reaction Time | 4-6 hours | Typically sufficient for complete conversion as monitored by TLC. |
| Atmosphere | Inert (N₂ or Ar) | Prevents potential side reactions with atmospheric moisture, especially important if using highly reactive bases. |
| Expected Yield | 85-95% | The reaction is generally high-yielding under optimized conditions. |
Critical Insights and Troubleshooting
-
Purity of Reagents: The use of anhydrous base and solvent is crucial. Water can consume the base and hydrolyze the benzyl bromide, reducing the overall yield. Ensure the 2,4,6-tribromophenol is pure, as impurities can lead to side products that complicate purification.
-
Controlling C- vs. O-Alkylation: For phenoxides, O-alkylation is strongly favored over C-alkylation. However, to further minimize any potential for the formation of C-alkylated byproducts, avoid excessively high temperatures and use a polar aprotic solvent system as described.[7]
-
Incomplete Reaction: If TLC analysis shows significant unreacted starting material after the expected reaction time, potential causes include impure or non-anhydrous reagents, insufficient heating, or degraded benzyl bromide.[7] Adding a catalytic amount of sodium or potassium iodide can sometimes accelerate the reaction by in-situ formation of the more reactive benzyl iodide.
-
Purification Challenges: If the crude product is an oil that is difficult to crystallize, column chromatography is the most effective method for purification. A carefully selected solvent system is key to achieving good separation from any non-polar impurities or more polar starting material.[7]
Conclusion
The synthesis of 2-(benzyloxy)-1,3,5-tribromobenzene from 2,4,6-tribromophenol is a straightforward and efficient process when conducted with careful attention to the principles of the Williamson ether synthesis. By using a primary benzylic halide, an appropriate base-solvent system, and diligent monitoring, this valuable synthetic intermediate can be prepared in high yield. The protocol and insights provided in this guide serve as a comprehensive resource for researchers to successfully execute and optimize this important chemical transformation.
References
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Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf. (2021). National Center for Biotechnology Information. [Link]
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Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds - PMC - NIH. (n.d.). National Institutes of Health. [Link]
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The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]
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An In-depth Technical Guide to the Chemical Properties of 2-(Benzyloxy)-1,3,5-tribromobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Benzyloxy)-1,3,5-tribromobenzene is a polyhalogenated aromatic ether. Its structure, featuring a tribrominated phenyl ring linked to a benzyl group via an ether oxygen, presents a unique combination of reactive sites and steric hindrance. The electron-withdrawing nature of the three bromine atoms significantly influences the chemical behavior of the aromatic ring and the stability of the benzyloxy protecting group. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential reactivity of this compound, offering valuable insights for its application in organic synthesis and medicinal chemistry. While specific experimental data for this compound is limited, its properties can be reliably inferred from its constituent parts and closely related analogues.
Chemical and Physical Properties
The fundamental chemical and physical properties of 2-(Benzyloxy)-1,3,5-tribromobenzene are summarized in the table below. These properties are crucial for its handling, storage, and use in chemical reactions.
| Property | Value | Source |
| CAS Number | 88486-72-0 | [1] |
| Molecular Formula | C₁₃H₉Br₃O | [1] |
| Molecular Weight | 420.92 g/mol | [1] |
| IUPAC Name | 1,3,5-Tribromo-2-(benzyloxy)benzene | - |
| Synonyms | Benzyl 2,4,6-tribromophenyl ether | [2] |
| Storage | Sealed in dry, 2-8°C | [1] |
Synthesis
The most direct and logical synthetic route to 2-(Benzyloxy)-1,3,5-tribromobenzene is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the synthesis proceeds by the reaction of 2,4,6-tribromophenol with benzyl bromide in the presence of a suitable base.
Caption: Synthetic pathway for 2-(Benzyloxy)-1,3,5-tribromobenzene.
Detailed Experimental Protocol: Williamson Ether Synthesis
This protocol is based on established methods for the synthesis of related aryl benzyl ethers.
Materials:
-
2,4,6-Tribromophenol
-
Benzyl bromide
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 2,4,6-tribromophenol (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford 2-(benzyloxy)-1,3,5-tribromobenzene.
Spectroscopic Characterization (Predicted)
While experimental spectra for 2-(Benzyloxy)-1,3,5-tribromobenzene are not widely available, its characteristic spectroscopic features can be predicted based on the analysis of its structural components and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the benzylic protons and the aromatic protons of both the benzyl and the tribromophenyl rings.
-
Benzylic Protons (-CH₂-) : A singlet is expected around δ 5.0-5.2 ppm.
-
Benzyl Aromatic Protons : A multiplet corresponding to the five protons of the benzyl group is expected in the range of δ 7.2-7.5 ppm.
-
Tribromophenyl Aromatic Protons : A singlet corresponding to the two equivalent aromatic protons of the tribromophenyl ring is anticipated around δ 7.6-7.8 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display distinct signals for each of the carbon atoms in the molecule.
-
Benzylic Carbon (-CH₂-) : A signal is expected around δ 70-75 ppm.
-
Aromatic Carbons : The spectrum will show signals for the six carbons of the benzyl group and the six carbons of the tribromophenyl ring in the aromatic region (δ 110-160 ppm). The carbons attached to bromine will be significantly shifted.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.
-
C-O-C Stretch : A strong band is expected in the region of 1250-1050 cm⁻¹.
-
C-H Aromatic Stretch : Bands will appear above 3000 cm⁻¹.
-
C=C Aromatic Stretch : Peaks will be observed in the 1600-1450 cm⁻¹ region.
-
C-Br Stretch : A strong absorption is expected in the fingerprint region, typically below 600 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum will show a characteristic isotopic pattern for a compound containing three bromine atoms.
-
Molecular Ion (M⁺) : A cluster of peaks corresponding to the molecular ion will be observed around m/z 420, with the characteristic isotopic distribution of Br₃.
-
Fragmentation : A prominent fragment is expected at m/z 91, corresponding to the benzyl cation ([C₇H₇]⁺). Another significant fragmentation pathway would be the loss of the benzyl group to give the tribromophenoxy cation.
Reactivity and Synthetic Applications
The chemical reactivity of 2-(benzyloxy)-1,3,5-tribromobenzene is dictated by its three key structural motifs: the tribrominated aromatic ring, the benzyloxy group, and the benzylic protons.
Caption: Key reactive sites and potential transformations.
Reactions at the Benzyloxy Group
The benzyloxy group is a common protecting group for phenols, and its cleavage is a key transformation.
-
Hydrogenolysis : The most common method for benzyl ether cleavage is catalytic hydrogenolysis using H₂ gas and a palladium catalyst (e.g., Pd/C). This reaction is typically clean and high-yielding, producing 2,4,6-tribromophenol and toluene.[3]
-
Oxidative Cleavage : Strong oxidizing agents can cleave the benzylic ether. For instance, oxidation can lead to the formation of the corresponding benzoate, which can then be hydrolyzed.[4] The rate of oxidative cleavage is influenced by substituents on the aromatic ring, with electron-withdrawing groups generally slowing down the reaction.[5]
Reactions at the Aromatic Ring
The three bromine atoms on the phenyl ring are potential sites for various transformations, particularly carbon-carbon bond-forming reactions.
-
Metal-Halogen Exchange : The bromine atoms can undergo metal-halogen exchange with organolithium reagents (e.g., n-BuLi, t-BuLi) to form an aryllithium species. This is a rapid reaction that can be performed at low temperatures.[6][7] The resulting organolithium intermediate can then be trapped with various electrophiles. Given the steric hindrance from the benzyloxy group, the bromine at the para position (C4) might be more susceptible to exchange.
-
Cross-Coupling Reactions : The C-Br bonds are amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[8][9] This allows for the formation of new carbon-carbon bonds by reacting with boronic acids or their esters. The reactivity of the different bromine atoms may vary depending on the steric environment and the specific catalytic system employed.
-
Grignard Reagent Formation : Aryl Grignards can be formed by reacting aryl halides with magnesium metal. The formation of a Grignard reagent from 2-(benzyloxy)-1,3,5-tribromobenzene would provide a nucleophilic aromatic species that can react with a variety of electrophiles, such as aldehydes, ketones, and esters.[10][11]
Reactions at the Benzylic Position
The benzylic C-H bonds are susceptible to radical reactions.
-
Radical Halogenation : In the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) and a halogen source like N-bromosuccinimide (NBS), the benzylic protons can be replaced by a halogen atom. This would introduce further functionality into the molecule.
Conclusion
2-(Benzyloxy)-1,3,5-tribromobenzene is a versatile, though not extensively studied, chemical entity. Its synthesis is readily achievable through the Williamson ether synthesis. While specific experimental data is scarce, a comprehensive understanding of its chemical properties and reactivity can be constructed from the well-established chemistry of its constituent functional groups and related analogues. The interplay between the stable yet cleavable benzyloxy group and the reactive tribrominated aromatic ring makes this compound a potentially valuable building block for the synthesis of complex molecules in pharmaceutical and materials science research. Further experimental investigation into its physical properties and reactivity is warranted to fully exploit its synthetic potential.
References
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Pradhan, P. P., Bobbitt, J. M., & Bailey, W. F. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry, 74(22), 1367–1370. [Link]
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König, B. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 894–898. [Link]
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Cotton, S. (2011, December). 2,4,6-Tribromophenol. Molecule of the Month. Retrieved from [Link]
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National Institutes of Health. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Retrieved from [Link]
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Wikipedia. (n.d.). 1,3,5-Tribromobenzene. Retrieved from [Link]
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A Technical Guide to the Spectroscopic Characterization of 2-(Benzyloxy)-1,3,5-tribromobenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the spectroscopic data for 2-(Benzyloxy)-1,3,5-tribromobenzene, a halogenated aromatic ether of interest in synthetic chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on the predicted spectroscopic characteristics based on fundamental principles and data from analogous structures. Furthermore, it offers detailed, field-proven protocols for acquiring high-quality Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Molecular Structure and Predicted Spectroscopic Overview
2-(Benzyloxy)-1,3,5-tribromobenzene possesses a unique substitution pattern that gives rise to a distinct spectroscopic fingerprint. The molecule consists of a tribrominated benzene ring ether-linked to a benzyl group. The three bromine atoms, being strongly electron-withdrawing, significantly influence the electronic environment of the aromatic rings, which is reflected in the NMR chemical shifts. The benzylic protons and the ether linkage provide characteristic signals in both NMR and IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 2-(Benzyloxy)-1,3,5-tribromobenzene, both ¹H and ¹³C NMR are indispensable for confirming its identity and purity.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be relatively simple, with distinct signals for the aromatic protons of the benzyl group and the tribrominated ring, as well as the benzylic methylene protons.
Table 1: Predicted ¹H NMR Data for 2-(Benzyloxy)-1,3,5-tribromobenzene
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.30 - 7.50 | Multiplet | 5H | Phenyl protons (C₆H₅) | The protons of the monosubstituted benzyl group typically appear in this region. |
| ~ 7.60 | Singlet | 2H | Aromatic protons (tribromophenyl) | Due to the symmetrical substitution pattern, the two protons on the tribrominated ring are chemically equivalent and will appear as a singlet. The electron-withdrawing bromine atoms will deshield these protons, shifting them downfield. |
| ~ 5.20 | Singlet | 2H | Methylene protons (-CH₂-) | The methylene protons adjacent to the oxygen atom and the phenyl group are expected to appear as a singlet in this region. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Data for 2-(Benzyloxy)-1,3,5-tribromobenzene
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 155 | C-O (tribromophenyl) | The carbon directly attached to the oxygen on the tribrominated ring will be significantly deshielded. |
| ~ 136 | Quaternary C (phenyl) | The ipso-carbon of the benzyl group. |
| ~ 132 | C-H (tribromophenyl) | The two equivalent methine carbons on the tribrominated ring. |
| ~ 129 | C-H (phenyl) | The ortho- and para-carbons of the benzyl group. |
| ~ 128 | C-H (phenyl) | The meta-carbons of the benzyl group. |
| ~ 118 | C-Br | The carbons bearing the bromine atoms will be shifted upfield due to the heavy atom effect. |
| ~ 72 | -CH₂- | The benzylic methylene carbon. |
Experimental Protocol for NMR Spectroscopy
A robust protocol is crucial for obtaining high-quality, reproducible NMR data.
I. Materials and Equipment
-
2-(Benzyloxy)-1,3,5-tribromobenzene sample
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
5 mm NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Tetramethylsilane (TMS) as an internal standard (if not already present in the solvent)
II. Sample Preparation
-
Accurately weigh approximately 10-20 mg of the sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent in a clean, dry vial.[1]
-
Transfer the solution to an NMR tube.
-
Cap the NMR tube and gently invert it several times to ensure homogeneity.
III. Instrument Setup and Data Acquisition
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or TMS.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Spectrum
The IR spectrum of 2-(Benzyloxy)-1,3,5-tribromobenzene will show characteristic absorptions for the aromatic rings, the ether linkage, and the C-Br bonds.
Table 3: Predicted IR Absorption Bands for 2-(Benzyloxy)-1,3,5-tribromobenzene
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 3100-3000 | Medium-Weak | Aromatic C-H Stretch[2] |
| 2950-2850 | Medium-Weak | Aliphatic C-H Stretch (-CH₂-) |
| 1600-1450 | Strong-Medium | Aromatic C=C Ring Stretch[3] |
| 1250-1200 | Strong | Aryl-O-C Asymmetric Stretch |
| 1100-1000 | Strong | Aryl-O-C Symmetric Stretch |
| 750-700 | Strong | Aromatic C-H Out-of-plane Bending |
| 600-500 | Medium-Weak | C-Br Stretch |
Experimental Protocol for IR Spectroscopy (KBr Pellet Method)
The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample.[4][5]
I. Materials and Equipment
-
2-(Benzyloxy)-1,3,5-tribromobenzene sample
-
Spectroscopic grade potassium bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer
II. Sample Preparation
-
Place a small amount of KBr (approx. 100-200 mg) in the agate mortar and grind it to a fine powder.[4]
-
Add 1-2 mg of the sample to the mortar.[4]
-
Grind the sample and KBr together until a homogeneous mixture is obtained.
-
Transfer the mixture to the pellet press die.
-
Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.[4]
III. Spectral Acquisition
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum.
-
Acquire the sample spectrum.
-
Label the significant peaks in the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted Mass Spectrum
For 2-(Benzyloxy)-1,3,5-tribromobenzene (C₁₃H₉Br₃O), the mass spectrum will exhibit a characteristic isotopic pattern due to the presence of three bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[6] This will result in a cluster of peaks for the molecular ion and any bromine-containing fragments.
Table 4: Predicted Key Fragments in the Mass Spectrum of 2-(Benzyloxy)-1,3,5-tribromobenzene
| m/z (approx.) | Ion Structure | Fragmentation Pathway |
| 418, 420, 422, 424 | [C₁₃H₉Br₃O]⁺ | Molecular Ion (M⁺) |
| 339, 341, 343 | [C₁₃H₉Br₂O]⁺ | Loss of a Br radical |
| 91 | [C₇H₇]⁺ | Tropylium ion (from cleavage of the benzylic C-O bond) |
| 77 | [C₆H₅]⁺ | Phenyl cation |
The relative intensities of the isotopic peaks for the molecular ion (M, M+2, M+4, M+6) will be approximately in a 1:3:3:1 ratio, which is characteristic of a molecule containing three bromine atoms.
Experimental Protocol for Mass Spectrometry
Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.[7]
I. Materials and Equipment
-
2-(Benzyloxy)-1,3,5-tribromobenzene sample
-
Volatile organic solvent (e.g., dichloromethane or ethyl acetate)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
II. Sample Preparation
-
Prepare a dilute solution of the sample in a suitable volatile solvent.
III. Instrument Setup and Data Acquisition
-
Inject the sample solution into the GC inlet. The GC will separate the sample from any impurities before it enters the mass spectrometer.
-
The sample is ionized in the ion source, typically using a 70 eV electron beam in EI mode.[8]
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio by the mass analyzer.
-
The detector records the abundance of each ion, generating a mass spectrum.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-(Benzyloxy)-1,3,5-tribromobenzene and detailed protocols for its experimental characterization. By combining the insights from NMR, IR, and MS, researchers can confidently identify and assess the purity of this compound. The provided methodologies represent standard, validated procedures in the field of analytical chemistry, ensuring reliable and reproducible results.
References
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Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. (n.d.). pubs.acs.org. Retrieved January 21, 2026, from [Link]
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Mass Spectrometry: Fragmentation. (n.d.). slideplayer.com. Retrieved January 21, 2026, from [Link]
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Mass Spectrometry: Fragmentation Patterns | PDF | Ester | Amine. (n.d.). . Retrieved January 21, 2026, from [Link]
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Chapter 5: Acquiring 1 H and 13 C Spectra. (2018). In Optimizing NMR Methods for Structure Elucidation. Royal Society of Chemistry. [Link]
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What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. (n.d.). . Retrieved January 21, 2026, from [Link]
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What Is The Kbr Method In Ir Spectroscopy? A Guide To Solid Sample Analysis. (n.d.). . Retrieved January 21, 2026, from [Link]
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NMR Spectrum Acquisition. (n.d.). orgchemboulder.com. Retrieved January 21, 2026, from [Link]
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Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. (n.d.). pubs.acs.org. Retrieved January 21, 2026, from [Link]
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KBr Pellet Method. (n.d.). . Retrieved January 21, 2026, from [Link]
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CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. (n.d.). . Retrieved January 21, 2026, from [Link]
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Organic Compounds Containing Halogen Atoms. (2023, August 29). chem.libretexts.org. Retrieved January 21, 2026, from [Link]
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Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. (2024, July 18). pubs.acs.org. Retrieved January 21, 2026, from [Link]
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Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. (2025, August 6). . Retrieved January 21, 2026, from [Link]
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KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. (2019, May 15). . Retrieved January 21, 2026, from [Link]
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Bromine. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
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How is Potassium Bromide Used in Infrared Spectroscopy?. (2022, May 10). . Retrieved January 21, 2026, from [Link]
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Analyze the IR spectrum for benzyl alcohol, identifying key functional group peaks. (n.d.). . Retrieved January 21, 2026, from [Link]
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Common Ionization Methods. (n.d.). . Retrieved January 21, 2026, from [Link]
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Electron Ionization. (2022, July 3). chem.libretexts.org. Retrieved January 21, 2026, from [Link]
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NMR Techniques in Organic Chemistry: a quick guide. (n.d.). chem.ox.ac.uk. Retrieved January 21, 2026, from [Link]
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Nuclear Magnetic Resonance Spectroscopy. (2021, July 31). chem.libretexts.org. Retrieved January 21, 2026, from [Link]
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Table of Characteristic IR Absorptions. (n.d.). . Retrieved January 21, 2026, from [Link]
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Spectroscopy of Aromatic Compounds. (2023, September 20). openstax.org. Retrieved January 21, 2026, from [Link]
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Video: Chemical Ionization (CI) Mass Spectrometry. (2024, December 5). . Retrieved January 21, 2026, from [Link]
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Spectral Characteristics of the Benzene Ring. (2019, February 18). chem.libretexts.org. Retrieved January 21, 2026, from [Link]
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An In-depth Technical Guide to 2-(Benzyloxy)-1,3,5-tribromobenzene: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 88486-72-0
Introduction: A Versatile Tribrominated Aromatic Building Block
2-(Benzyloxy)-1,3,5-tribromobenzene is a polyhalogenated aromatic ether. Its structure, featuring a stable benzyloxy group on a tribrominated benzene ring, makes it a valuable intermediate in organic synthesis. The three bromine atoms offer multiple reactive sites for cross-coupling reactions, while the benzyloxy group can act as a protecting group or be a key pharmacophore in medicinal chemistry. This guide provides a comprehensive overview of its synthesis, key properties, and potential applications, particularly in the realm of drug discovery and materials science.
Synthesis of 2-(Benzyloxy)-1,3,5-tribromobenzene
The most direct and logical synthetic route to 2-(Benzyloxy)-1,3,5-tribromobenzene is through the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the synthesis proceeds by the reaction of 2,4,6-tribromophenol with a suitable benzyl halide, such as benzyl bromide, in the presence of a base.
Causality Behind Experimental Choices
The choice of a strong base is crucial to deprotonate the phenolic hydroxyl group of 2,4,6-tribromophenol, forming the more nucleophilic phenoxide ion. Common bases for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH). The reaction is typically carried out in a polar aprotic solvent, such as acetone or dimethylformamide (DMF), which can solvate the cation of the base and facilitate the Sₙ2 reaction pathway. The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can be beneficial when using an inorganic base in a two-phase system to enhance the reaction rate.[1]
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
2,4,6-tribromophenol
-
Benzyl bromide
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Deionized water
-
Brine (saturated aqueous sodium chloride solution)
-
Magnesium sulfate (anhydrous)
-
Rotary evaporator
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
To a stirred solution of 2,4,6-tribromophenol (1.0 eq) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).
-
Add benzyl bromide (1.1 eq) to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Filter the solid potassium carbonate and wash it with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the residue in a suitable organic solvent, such as ethyl acetate, and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 2-(Benzyloxy)-1,3,5-tribromobenzene.
Caption: Williamson ether synthesis workflow for 2-(Benzyloxy)-1,3,5-tribromobenzene.
Physicochemical and Spectroscopic Properties
While specific experimental data for 2-(Benzyloxy)-1,3,5-tribromobenzene is not widely published, its properties can be predicted based on its structure and data from analogous compounds.
| Property | Predicted Value / Characteristic |
| Molecular Formula | C₁₃H₉Br₃O |
| Molecular Weight | 420.92 g/mol |
| Appearance | Expected to be a white to off-white solid at room temperature. |
| Melting Point | Expected to be significantly higher than its non-brominated analog due to increased molecular weight and intermolecular forces. |
| Boiling Point | Expected to be high, likely requiring vacuum distillation to prevent decomposition. |
| Solubility | Likely soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone; insoluble in water. |
| ¹H NMR | Expected signals for the benzylic protons (a singlet around 5.0-5.5 ppm), the phenyl group of the benzyl moiety (multiplets between 7.2-7.5 ppm), and the aromatic proton of the tribrominated ring (a singlet). |
| ¹³C NMR | Expected signals for the benzylic carbon, the carbons of both aromatic rings, and the carbon attached to the oxygen. |
| IR Spectroscopy | Characteristic peaks for C-O-C ether stretching, aromatic C-H stretching, and C=C aromatic ring stretching. |
| Mass Spectrometry | A molecular ion peak with a characteristic isotopic pattern for three bromine atoms. |
Applications in Research and Drug Development
The utility of 2-(Benzyloxy)-1,3,5-tribromobenzene stems from its dual functionality: the benzyloxy group and the three bromine atoms.
The Benzyloxy Pharmacophore
The benzyloxy moiety is a recognized pharmacophore in drug design. Its presence can influence a molecule's binding affinity to biological targets, often through hydrophobic and π-stacking interactions. Furthermore, the benzyloxy group can impact a compound's pharmacokinetic properties, such as its metabolic stability and ability to cross cell membranes.[2][3]
A Versatile Synthetic Intermediate
The three bromine atoms on the benzene ring serve as versatile handles for a variety of organic transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This allows for the sequential and regioselective introduction of different substituents, leading to the construction of complex molecular architectures.
The symmetrical substitution pattern of the bromine atoms in the 1,3,5-positions makes this compound a precursor to C₃-symmetric molecules, which are of interest in materials science and supramolecular chemistry.[4]
Caption: Logical relationships of the functional groups of 2-(Benzyloxy)-1,3,5-tribromobenzene to its applications.
Safety and Handling
As with any halogenated organic compound, 2-(Benzyloxy)-1,3,5-tribromobenzene should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.
Based on the safety data for the closely related compound 1,3,5-tribromobenzene, it may cause skin and eye irritation, and may cause respiratory irritation.[1][6] It is important to avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water.
Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. All waste should be disposed of in accordance with local regulations for chemical waste.
Conclusion
2-(Benzyloxy)-1,3,5-tribromobenzene is a synthetically useful building block with significant potential in medicinal chemistry and materials science. Its preparation via the Williamson ether synthesis is straightforward, and its trifunctional nature allows for the creation of diverse and complex molecular structures. Further research into the specific applications of this compound is likely to uncover new and valuable uses in the development of novel therapeutics and functional materials.
References
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- Organic Syntheses. Benzene, 1,3,5-tribromo-. [Link]
- RG Chemistry. (2023, January 23). Synthesis of 1,3,5-tribromobenzene from 2,4,6-tribromoaniline [Video]. YouTube. [Link]
- Brown, A., Ellis, D., Favor, D. A., Kirkup, T., Klute, W., MacKenny, M., McMurray, G., & Stennett, A. (2013). Serendipity in drug-discovery: a new series of 2-(benzyloxy)benzamides as TRPM8 antagonists. Bioorganic & medicinal chemistry letters, 23(22), 6118–6122. [Link]
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- Sudevan, S. T., Oh, J. M., Abdelgawad, M. A., Abourehab, M. A. S., Rangarajan, T. M., Kumar, S., Ahmad, I., Patel, H., Kim, H., & Mathew, B. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Scientific reports, 12(1), 22404. [Link]
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An In-Depth Technical Guide to the Synthesis of 2-(Benzyloxy)-1,3,5-tribromobenzene: Starting Materials and Synthetic Strategy
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Benzyloxy)-1,3,5-tribromobenzene and its isomers are valuable intermediates in organic synthesis, finding applications in the development of novel pharmaceuticals, agrochemicals, and materials. The strategic placement of the bulky benzyloxy group and the reactive bromine atoms allows for a variety of subsequent chemical transformations, making it a versatile building block. This technical guide provides a comprehensive overview of the starting materials and the most logical and efficient synthetic pathway for the preparation of a benzylated tribromobenzene derivative, focusing on the synthesis of 1-(benzyloxy)-2,4,6-tribromobenzene, a closely related and commonly synthesized isomer. The principles and procedures outlined herein are readily adaptable for the synthesis of other related compounds.
Core Synthetic Strategy: A Two-Step Approach
The most direct and widely employed route for the synthesis of a benzylated tribromobenzene core involves a two-step process. This strategy is predicated on its efficiency, high yields, and the ready availability of the initial starting materials. The overall synthetic pathway can be visualized as follows:
-
Electrophilic Bromination: The synthesis commences with the tribromination of a readily available phenol to form 2,4,6-tribromophenol. This reaction proceeds via an electrophilic aromatic substitution mechanism.
-
Williamson Ether Synthesis: The subsequent step involves the O-alkylation of the newly synthesized 2,4,6-tribromophenol with a suitable benzylating agent, such as benzyl bromide. This classic named reaction provides a reliable method for the formation of the desired ether linkage.
Part 1: Synthesis of the Key Intermediate: 2,4,6-Tribromophenol
The initial and crucial step in this synthetic sequence is the preparation of 2,4,6-tribromophenol. The hydroxyl group of the starting phenol is a strongly activating, ortho-para directing group, which facilitates the facile substitution of bromine at the 2, 4, and 6 positions of the aromatic ring.[1]
Starting Materials and Reagents
| Starting Material/Reagent | Role | Key Considerations |
| Phenol | Aromatic Substrate | Should be of high purity. |
| Bromine Water (Br₂ in H₂O) | Brominating Agent | A saturated aqueous solution of bromine is typically used.[2] |
| Water | Solvent | Deionized or distilled water is suitable. |
| Ethanol (optional) | Recrystallization Solvent | Used for purification of the final product. |
Experimental Protocol: Synthesis of 2,4,6-Tribromophenol
This protocol is adapted from established laboratory procedures.[3][4]
-
Reaction Setup: In a well-ventilated fume hood, dissolve 10 g of phenol in 200 ml of cold water in a suitable reaction flask equipped with a magnetic stirrer.
-
Bromination: While stirring the phenol solution, slowly add a saturated aqueous solution of bromine (approximately 52 g of bromine) from a dropping funnel. The addition should be controlled to maintain a manageable reaction rate. A white precipitate of 2,4,6-tribromophenol will form during the addition.[3]
-
Reaction Completion: Continue stirring the mixture for a period after the bromine addition is complete to ensure the reaction goes to completion. The endpoint can be qualitatively assessed when the reaction mixture retains a faint yellow color from a slight excess of bromine.
-
Isolation: Collect the precipitated white solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid thoroughly with cold water to remove any unreacted bromine and hydrobromic acid.
-
Purification: For higher purity, the crude 2,4,6-tribromophenol can be recrystallized from dilute ethyl alcohol.[3] This typically yields long, slender needles with a melting point of approximately 95 °C. The yield for this reaction is generally quantitative.[3]
Causality Behind Experimental Choices
-
Choice of Bromine Water: The use of bromine water as the brominating agent is critical. The polar solvent (water) promotes the polarization of the Br-Br bond, increasing the electrophilicity of the bromine and facilitating the electrophilic aromatic substitution reaction with the highly activated phenol ring.[1]
-
Aqueous Conditions: The reaction is performed in water, where phenol has some solubility. The strong activation by the hydroxyl group allows the reaction to proceed rapidly even under these mild conditions.
-
Quantitative Yield: The high reactivity of the phenol ring towards bromination leads to a nearly complete conversion to the trisubstituted product, resulting in an almost quantitative yield.[3]
Part 2: Synthesis of 1-(Benzyloxy)-2,4,6-tribromobenzene via Williamson Ether Synthesis
With the 2,4,6-tribromophenol intermediate in hand, the next stage is the formation of the benzyloxy ether. The Williamson ether synthesis is the method of choice for this transformation.[5][6] This reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated in situ, acts as a nucleophile and attacks the electrophilic carbon of the benzyl halide.[6][7][8]
Starting Materials and Reagents
| Starting Material/Reagent | Role | Key Considerations |
| 2,4,6-Tribromophenol | Phenolic Substrate | The product from Part 1 should be dry and of good purity. |
| Benzyl Bromide | Benzylating Agent | A primary alkyl halide is ideal for SN2 reactions.[6][7] |
| Potassium Carbonate (K₂CO₃) | Base | A mild base is sufficient to deprotonate the phenol. |
| Acetone or DMF | Solvent | A polar aprotic solvent is preferred to facilitate the SN2 reaction. |
Experimental Protocol: Synthesis of 1-(Benzyloxy)-2,4,6-tribromobenzene
The following is a general procedure for the Williamson ether synthesis of a benzylated tribromobenzene.
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 2,4,6-tribromophenol and a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).
-
Base Addition: Add an excess of a mild base, such as potassium carbonate, to the mixture. Stir the suspension for a short period to allow for the formation of the potassium phenoxide salt.
-
Addition of Benzylating Agent: Slowly add benzyl bromide to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., reflux in acetone) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Extraction: If DMF was used as the solvent, the reaction mixture should be poured into water and extracted with a suitable organic solvent like ethyl acetate. The combined organic layers are then washed with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure 1-(benzyloxy)-2,4,6-tribromobenzene.
Causality Behind Experimental Choices
-
Choice of Base: A mild base like potassium carbonate is used to deprotonate the phenol to form the more nucleophilic phenoxide ion. Stronger bases are generally not necessary for the acidic phenol.
-
Choice of Solvent: Polar aprotic solvents like acetone or DMF are ideal for SN2 reactions as they can solvate the cation (potassium ion) but do not strongly solvate the nucleophile (phenoxide ion), thus increasing its reactivity.[5]
-
Choice of Benzylating Agent: Benzyl bromide is an excellent substrate for SN2 reactions because it is a primary halide with no steric hindrance at the reaction center, and the transition state is stabilized by the adjacent phenyl ring.[8]
Visualizing the Synthesis
Diagram 1: Overall Synthetic Workflow
Caption: A schematic overview of the two-step synthesis.
Diagram 2: Mechanism of Williamson Ether Synthesis
Caption: The SN2 mechanism of the Williamson ether synthesis.
Conclusion
The synthesis of 2-(benzyloxy)-1,3,5-tribromobenzene and its isomers is a straightforward process that relies on fundamental and well-understood organic reactions. By starting with the readily available phenol, the key intermediate 2,4,6-tribromophenol can be synthesized in high yield. Subsequent Williamson ether synthesis with benzyl bromide provides an efficient route to the desired benzylated product. This technical guide has outlined the necessary starting materials, provided detailed experimental protocols, and explained the chemical principles that underpin this synthetic strategy, offering a solid foundation for researchers in their synthetic endeavors.
References
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PrepChem.com. (n.d.). Preparation of 2,4,6-tribromophenol. Retrieved from [Link]
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Allen. (n.d.). The reagents used to convert phenol to 2,4,6-tribromophenol is.... Retrieved from [Link]
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Filo. (2025, June 17). Explain the reaction mechanism for the formation of 2,4,6-tribromophenol from phenol using bromine in water. Retrieved from [Link]
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J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
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Structure elucidation of 2-(Benzyloxy)-1,3,5-tribromobenzene
An In-Depth Technical Guide to the Structure Elucidation of 2-(Benzyloxy)-1,3,5-tribromobenzene
Abstract
The definitive characterization of molecular structures is a cornerstone of chemical research and is particularly critical in the field of drug development, where precise molecular architecture dictates biological activity. This guide provides a comprehensive, technically-grounded walkthrough for the structure elucidation of 2-(benzyloxy)-1,3,5-tribromobenzene, a halogenated aromatic ether. Moving beyond a simple recitation of methods, this document delves into the causality behind experimental choices and the logic of spectral interpretation. It is designed for researchers and scientists who require not just data, but a validated, trustworthy, and authoritative understanding of how to confirm a molecular structure. We will employ a multi-technique spectroscopic approach, integrating data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to build an unassailable structural proof.
Introduction: The Imperative of Structural Verification
In the synthesis of novel chemical entities, the confirmation of the target molecule's structure is the pivotal step that validates the synthetic route and enables further investigation. The molecule , 2-(benzyloxy)-1,3,5-tribromobenzene (C₁₃H₉Br₃O), presents several key features for spectroscopic analysis: a highly substituted aromatic ring, an ether linkage, a benzyl group, and the presence of heavy halogen atoms. Each of these structural motifs produces a distinct and predictable signature in various spectroscopic analyses. The elucidation process is a logical puzzle, where each piece of data from different techniques must converge to support a single, unambiguous structure. This guide will demonstrate how to systematically acquire and interpret this data to achieve that goal.[1][2]
Caption: Molecular structure of 2-(Benzyloxy)-1,3,5-tribromobenzene.
Mass Spectrometry: Determining the Molecular Blueprint
Principle & Expertise: Mass spectrometry is the first port of call in structure elucidation.[3] It provides the single most critical piece of information: the molecular weight of the compound. For halogenated compounds, MS offers an additional layer of confirmation through the characteristic isotopic patterns of chlorine and bromine. The presence of three bromine atoms in our target molecule creates a highly predictable and unique isotopic signature that serves as a powerful validation tool.
Experimental Protocol: Electron Ionization (EI-MS)
-
Sample Preparation: A minute quantity of the purified solid is dissolved in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Injection: The solution is introduced into the mass spectrometer, where the solvent is removed under vacuum.
-
Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, generating a radical cation known as the molecular ion (M•⁺).
-
Analysis: The M•⁺ and any fragment ions formed are accelerated through a magnetic field or a quadrupole analyzer, which separates them based on their mass-to-charge ratio (m/z).
Data Interpretation & Trustworthiness
Molecular Ion (M•⁺): The molecular formula C₁₃H₉Br₃O yields a monoisotopic mass of approximately 420.92 g/mol .[4] A key feature to look for is the isotopic cluster resulting from the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br), which exist in an approximate 1:1 ratio. For a molecule with three bromine atoms, this results in a characteristic cluster of peaks at M, M+2, M+4, and M+6 with a relative intensity ratio of approximately 1:3:3:1. Observing this pattern provides extremely strong evidence for the presence of three bromine atoms.
Fragmentation Analysis: The high energy of EI causes the molecular ion to fragment in predictable ways, providing a roadmap of the molecule's connectivity.[5][6] For 2-(benzyloxy)-1,3,5-tribromobenzene, the most anticipated fragmentation pathways are:
-
Benzylic Cleavage: The most common fragmentation for benzyl ethers is the cleavage of the C-O bond to form the highly stable tropylium ion (C₇H₇⁺).[7] This will produce a very strong signal at m/z 91 .
-
Alpha Cleavage: Cleavage of the bond alpha to the ether oxygen can lead to the loss of a benzyl radical, resulting in a tribromophenoxy cation.
-
Loss of Bromine: Fragmentation can also occur via the loss of one or more bromine atoms.
Caption: Key fragmentation pathways in the EI-MS of the target molecule.
| m/z (approx.) | Proposed Fragment | Significance |
| 421, 423, 425, 427 | [C₁₃H₉Br₃O]⁺ | Molecular ion cluster, confirms presence of 3 Br atoms |
| 342, 344, 346 | [C₁₃H₉Br₂O]⁺ | Loss of a bromine radical from the molecular ion |
| 91 | [C₇H₇]⁺ | Base peak; definitive evidence of a benzyl group |
| 331, 333, 335 | [C₆H₂Br₃O]⁺ | Result of alpha-cleavage, loss of benzyl radical |
Infrared (IR) Spectroscopy: Identifying Functional Groups
Principle & Expertise: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[8] It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Specific bonds and functional groups absorb at characteristic frequencies. While the "fingerprint region" (<1500 cm⁻¹) is complex, the diagnostic region (1500-4000 cm⁻¹) provides clear evidence for key structural components.
Experimental Protocol: Attenuated Total Reflectance (ATR)
-
Background Scan: A background spectrum of the clean, empty ATR crystal is recorded.
-
Sample Application: A small amount of the solid sample is placed directly onto the diamond ATR crystal.
-
Data Acquisition: Pressure is applied to ensure good contact, and the IR spectrum is recorded, typically over a range of 4000-400 cm⁻¹.[9]
Data Interpretation & Trustworthiness
The IR spectrum of 2-(benzyloxy)-1,3,5-tribromobenzene is expected to show several key absorption bands that confirm its identity as an aromatic ether. The absence of certain peaks (e.g., a broad O-H stretch around 3300 cm⁻¹ or a strong C=O stretch around 1700 cm⁻¹) is equally important, as it rules out alternative structures like alcohols or ketones.[10]
| Frequency Range (cm⁻¹) | Vibration Mode | Interpretation |
| 3100 - 3000 | Aromatic C-H Stretch | Confirms the presence of aromatic rings. |
| 3000 - 2850 | Aliphatic C-H Stretch | Confirms the -CH₂- (methylene) group. |
| 1600 - 1450 | Aromatic C=C Stretch | Multiple sharp peaks characteristic of benzene rings. |
| 1300 - 1200 | Asymmetric Ar-O-C Stretch | Strong, diagnostic peak for an aryl alkyl ether.[11] |
| ~1100 | Symmetric C-O-C Stretch | Confirms the ether linkage.[12] |
| < 800 | C-Br Stretch | Present in the fingerprint region. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the C-H Framework
Principle & Expertise: NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule.[3] It provides information about the chemical environment, connectivity, and number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. The chemical shift (δ), integration, and coupling patterns allow for the precise assembly of the molecular skeleton.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).[13]
-
Data Acquisition: The sample is placed in the spectrometer. For ¹H NMR, a single pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum to single lines for each unique carbon.
¹H NMR Data Interpretation & Trustworthiness
The symmetry of the tribrominated ring and the distinct electronic environments of the benzyl and benzylic protons lead to a simple, predictable ¹H NMR spectrum.
-
Benzylic Protons (-OCH₂-): These protons are adjacent to an electronegative oxygen atom and will appear as a sharp singlet (no adjacent protons to couple with) at approximately δ 5.0-5.2 ppm . Its integration will correspond to 2H.[9]
-
Benzyl Aromatic Protons (-C₆H₅): The five protons of the benzyl ring will appear as a complex multiplet in the typical aromatic region of δ 7.3-7.5 ppm , integrating to 5H.[14]
-
Tribromophenyl Aromatic Protons: Due to the symmetrical substitution pattern (bromine atoms at positions 1, 3, and 5), the two remaining protons on this ring (at C4 and C6) are chemically equivalent. They will appear as a singlet further downfield due to the deshielding effect of the three bromine atoms and the ether linkage, expected around δ 7.6-7.8 ppm .[15] This signal will integrate to 2H.
¹³C NMR Data Interpretation & Trustworthiness
The proton-decoupled ¹³C NMR spectrum will show a distinct signal for each unique carbon atom.
-
Aliphatic Carbon (-OCH₂-): The benzylic carbon will be shifted downfield by the adjacent oxygen, appearing around δ 70-75 ppm .[10][16]
-
Aromatic Carbons: The spectrum will show multiple signals in the aromatic region (δ 110-160 ppm ).
-
The carbons bonded to bromine (C1, C3, C5) will be significantly shifted, often to lower field values.
-
The carbon bonded to the ether oxygen (C2) will be the most downfield of the tribromophenyl ring carbons.
-
The remaining carbons of both rings will appear in the expected aromatic range.
-
| Spectrum | Predicted Chemical Shift (δ, ppm) | Splitting | Integration | Assignment |
| ¹H NMR | 7.6 - 7.8 | Singlet | 2H | Protons on tribromophenyl ring |
| 7.3 - 7.5 | Multiplet | 5H | Protons on benzyl ring | |
| 5.0 - 5.2 | Singlet | 2H | Benzylic methylene protons (-OCH₂-) | |
| ¹³C NMR | 155 - 160 | Singlet | - | C-O (tribromophenyl) |
| 110 - 140 | Multiple Singlets | - | Aromatic carbons (both rings) | |
| 90 - 100 | Multiple Singlets | - | C-Br (tribromophenyl) | |
| 70 - 75 | Singlet | - | Benzylic methylene carbon (-OCH₂-) |
Integrated Elucidation Workflow & Conclusion
The true power of this analytical approach lies in the integration of all data streams. No single technique provides the complete picture, but together they create a self-validating system.
Caption: Integrated workflow for unambiguous structure elucidation.
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The C-O Bond III: Ethers By a Knockout. (2017-05-01). Spectroscopy Online. [Link]
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Structural And Spectroscopic Evaluations Of Quantum Chemical Investigations On 1,3,5-Tribromobenzene. (2017-02-05). ResearchGate. [Link]
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Mass Spectrometry: Fragmentation Mechanisms. (2016-09-15). YouTube. [Link]
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The Main Fragmentation Reactions of Organic Compounds. Thieme. [Link]
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Potential applications of 2-(Benzyloxy)-1,3,5-tribromobenzene in organic synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of the potential applications of 2-(benzyloxy)-1,3,5-tribromobenzene in modern organic synthesis. While direct literature on this specific reagent is emerging, its structural motifs—a tribrominated aromatic core and a benzyl-protected phenol—position it as a versatile building block for the construction of complex molecular architectures. This document will extrapolate from established methodologies for related compounds to present a scientifically grounded perspective on its utility in cross-coupling reactions, as a precursor to multi-substituted aromatic compounds, and in the synthesis of novel materials. Detailed experimental protocols, mechanistic insights, and a forward-looking perspective are provided to empower researchers in leveraging this promising, yet underexplored, chemical entity.
Introduction: Unveiling a Versatile Synthetic Intermediate
The quest for novel molecular entities with tailored properties is a cornerstone of pharmaceutical and materials science research. The strategic functionalization of aromatic scaffolds is central to this endeavor. 2-(Benzyloxy)-1,3,5-tribromobenzene (CAS No. 88486-72-0) emerges as a molecule of significant synthetic potential, offering a unique combination of reactive sites.[1] The three bromine atoms, symmetrically disposed on the benzene ring, provide multiple handles for sequential and selective functionalization through a variety of cross-coupling methodologies. Concurrently, the benzyloxy group serves as a robust protecting group for the phenolic oxygen, which can be cleaved under specific conditions to unveil a hydroxyl functionality for further derivatization.
This guide will illuminate the prospective applications of 2-(benzyloxy)-1,3,5-tribromobenzene, drawing upon established principles of organic chemistry and documented transformations of analogous structures. We will delve into its potential as a linchpin in the synthesis of C₃-symmetric molecules, functionalized biaryls, and as a precursor to poly(aryl ether)s.
Synthesis of 2-(Benzyloxy)-1,3,5-tribromobenzene
A reliable and scalable synthesis of the title compound is paramount for its widespread application. A plausible and efficient route commences with the bromination of aniline to yield 2,4,6-tribromoaniline. Subsequent diazotization followed by displacement of the diazonium group with a hydroxyl moiety furnishes 2,4,6-tribromophenol. Finally, Williamson ether synthesis with benzyl bromide in the presence of a suitable base affords 2-(benzyloxy)-1,3,5-tribromobenzene.
Figure 1: Proposed synthetic pathway to 2-(Benzyloxy)-1,3,5-tribromobenzene.
Potential Applications in Cross-Coupling Reactions
The tribrominated nature of 2-(benzyloxy)-1,3,5-tribromobenzene makes it an excellent candidate for various palladium-catalyzed cross-coupling reactions. The differential reactivity of the bromine atoms, while symmetrically placed, can potentially be exploited under carefully controlled conditions.
Suzuki-Miyaura Coupling: Crafting Biaryl Scaffolds
The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds.[2][3] 2-(Benzyloxy)-1,3,5-tribromobenzene can be envisioned as a versatile substrate for the synthesis of mono-, di-, and tri-arylated products. The reaction of 1,3,5-tribromobenzene with arylboronic acids to form C₃-symmetric molecules is well-documented and provides a strong precedent for the reactivity of the target molecule.[4]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Bromobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | >90 | [5] |
| 2 | 1,3-Dibromobenzene | 4-Formylphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85 | [5] |
| 3 | Benzyl bromide | Potassium phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | 77 | 95 | [5] |
Experimental Protocol: Mono-arylation via Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add 2-(benzyloxy)-1,3,5-tribromobenzene (1.0 mmol), the desired arylboronic acid (1.1 mmol), potassium carbonate (2.0 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL).
-
Heat the reaction mixture to 80 °C and stir for 12 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Figure 3: General scheme for functionalization via metal-halogen exchange.
Future Outlook and Conclusion
2-(Benzyloxy)-1,3,5-tribromobenzene stands as a promising yet underutilized building block in organic synthesis. Its trifunctional nature offers a platform for the creation of diverse and complex molecular architectures. The potential applications outlined in this guide, from the construction of C₃-symmetric molecules via sequential cross-coupling reactions to the synthesis of novel polymeric materials, are based on robust and well-established synthetic methodologies.
Further research into the selective functionalization of the three bromine atoms is warranted and could unlock even more sophisticated applications. The development of regioselective metalation or cross-coupling protocols would significantly enhance the synthetic utility of this versatile molecule. As the demand for novel and intricate molecular designs continues to grow across the chemical sciences, the strategic application of multifunctional building blocks like 2-(benzyloxy)-1,3,5-tribromobenzene will undoubtedly play a pivotal role.
References
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Grignard Reaction. (n.d.). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
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Leslie, J. M. (2020, September 9). Grignard multi-step synthesis example [Video]. YouTube. [Link]
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Li, J., et al. (2022). Divergent synthesis of 1,3,5-trisubstituted benzenes from 2,3,5-triiodobenzoic acid. Organic & Biomolecular Chemistry, 20(1), 123-127. [Link]
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The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. [Link]
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Continuous flow synthesis of functionalized biaryl compounds via a benzyne intermediate. (2020). Reaction Chemistry & Engineering, 5(10), 1934-1939. [Link]
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Deprotection of benzyl-derived groups via photochemically mesolytic cleavage of C–N and C–O bonds. (2021). Organic & Biomolecular Chemistry, 19(39), 8565-8570. [Link]
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Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (2022). Molecules, 27(1), 123. [Link]
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Coleman, G. H., & Talbot, W. F. (1933). sym.-TRIBROMOBENZENE. Organic Syntheses, 13, 96. [Link]
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Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(25), 9602–9603. [Link]
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Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups. (2023). Polymers, 15(9), 2123. [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
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Photoinduced deformation behavior of poly(aryl ether)s with different azobenzene groups in the side chain. (2024). Polymers, 16(3), 395. [Link]
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Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. (2011). Tetrahedron Letters, 52(40), 5146-5148. [Link]
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Suzuki cross-coupling reaction. (2020, February 13). Chem Help ASAP [Video]. YouTube. [Link]
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α-Lithiobenzyloxy as a Directed Metalation Group in ortho-Lithiation Reactions. (2011). Organic Letters, 13(21), 5784–5787. [Link]
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An In-Depth Technical Guide to the Reactivity of Bromine Atoms in 2-(Benzyloxy)-1,3,5-tribromobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the bromine atoms in 2-(benzyloxy)-1,3,5-tribromobenzene, a versatile building block in organic synthesis. The strategic placement of the benzyloxy group profoundly influences the electronic and steric environment of the benzene ring, leading to a notable differentiation in the reactivity of the three bromine substituents. This document elucidates the underlying principles governing this selective reactivity, with a particular focus on directed ortho-metalation and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, mechanistic insights, and data presentation are included to empower researchers in leveraging the unique chemical behavior of this molecule for the synthesis of complex molecular architectures.
Introduction: The Unique Reactivity Profile of a Polysubstituted Arene
2-(Benzyloxy)-1,3,5-tribromobenzene presents a fascinating case study in regioselective synthesis. The interplay between the electron-donating benzyloxy group and the three electron-withdrawing bromine atoms creates a nuanced reactivity landscape. Understanding the differential reactivity of the bromine atoms at the C1, C3, and C5 positions is paramount for its strategic utilization in the synthesis of novel compounds, particularly in the realms of pharmaceuticals and materials science. The benzyloxy group, a potent directing group, plays a pivotal role in dictating the site of chemical transformation, enabling selective functionalization of this polyhalogenated aromatic scaffold.
The Decisive Influence of the Benzyloxy Group: Directing Effects and Reactivity
The benzyloxy group, an ether functionality, is classified as an activating group and an ortho, para-director in electrophilic aromatic substitution. This is attributed to the ability of the oxygen's lone pairs to donate electron density to the aromatic ring through resonance, thereby stabilizing the intermediates formed during substitution at the ortho and para positions.[1][2] However, in 2-(benzyloxy)-1,3,5-tribromobenzene, these positions are already occupied by bromine atoms. This unique substitution pattern shifts the focus from electrophilic aromatic substitution to reactions involving the carbon-bromine bonds, such as metal-halogen exchange and cross-coupling reactions.
The directing influence of the benzyloxy group extends to these transformations, primarily through its ability to coordinate with organometallic reagents and catalysts. This coordination brings the reactive species into close proximity to the ortho positions, thereby facilitating reactions at these sites.
Differential Reactivity of the Bromine Atoms: A Hierarchical Response
The three bromine atoms in 2-(benzyloxy)-1,3,5-tribromobenzene exhibit distinct reactivities, primarily influenced by their proximity to the benzyloxy group. The bromine atom at the C1 position, being ortho to the benzyloxy group, is the most activated and sterically accessible for many transformations.
C1-Bromine: The Primary Site of Reactivity
The bromine atom at the C1 position is the most susceptible to metal-halogen exchange and oxidative addition in palladium-catalyzed cross-coupling reactions. This heightened reactivity can be attributed to a combination of electronic and steric factors:
-
Directed Ortho-Metalation: The oxygen atom of the benzyloxy group can chelate to organolithium reagents or palladium catalysts, directing the metal to the proximate C1 position.[3] This chelation-assisted mechanism significantly lowers the activation energy for metal-halogen exchange or oxidative addition at this site.
-
Electronic Activation: The electron-donating nature of the benzyloxy group increases the electron density at the ortho positions, making the C1-Br bond more susceptible to oxidative addition by a palladium(0) catalyst.
C3 and C5-Bromines: Secondary and Tertiary Reactivity
The bromine atoms at the C3 and C5 positions are significantly less reactive than the C1-bromine. The C5-bromine, being para to the benzyloxy group, experiences some electronic activation but lacks the significant advantage of ortho-chelation. The C3-bromine, being meta to the benzyloxy group, is the least activated of the three. Consequently, selective functionalization at the C3 or C5 positions typically requires the prior functionalization of the more reactive C1 position.
Key Transformations and Experimental Protocols
The differential reactivity of the bromine atoms can be exploited to achieve selective monofunctionalization of 2-(benzyloxy)-1,3,5-tribromobenzene.
Selective Metal-Halogen Exchange
Metal-halogen exchange, particularly with organolithium reagents, is a powerful tool for the formation of aryllithium species, which can then be quenched with various electrophiles.
Experimental Protocol: Selective Monolithiation and Quenching
-
To a solution of 2-(benzyloxy)-1,3,5-tribromobenzene (1.0 eq.) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq., 1.6 M in hexanes) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add the desired electrophile (e.g., benzaldehyde, 1.2 eq.) dropwise and continue stirring at -78 °C for 30 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Representative Electrophiles for Quenching the C1-Lithio Species
| Electrophile | Product |
| Benzaldehyde | (2-(Benzyloxy)-3,5-dibromophenyl)(phenyl)methanol |
| Dimethylformamide | 2-(Benzyloxy)-3,5-dibromobenzaldehyde |
| Carbon Dioxide | 2-(Benzyloxy)-3,5-dibromobenzoic acid |
Diagram 1: Workflow for Selective Monolithiation and Quenching
Caption: Workflow for selective monolithiation and subsequent electrophilic quench.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds and demonstrates excellent regioselectivity for the C1 position of 2-(benzyloxy)-1,3,5-tribromobenzene.
Experimental Protocol: Selective Suzuki-Miyaura Coupling
-
To a degassed mixture of 2-(benzyloxy)-1,3,5-tribromobenzene (1.0 eq.), an arylboronic acid (1.2 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.) in a solvent system such as toluene/ethanol/water (4:1:1), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Table 2: Conditions for Selective Suzuki-Miyaura Coupling
| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | ~85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | ~90 |
| 3-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 80 | ~80 |
Diagram 2: Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Mechanistic Rationale for C1-Selectivity
The pronounced selectivity for the C1-bromine atom in both metal-halogen exchange and palladium-catalyzed cross-coupling reactions stems from the powerful ortho-directing effect of the benzyloxy group.
Diagram 3: Mechanism of Directed Ortho-Metalation
Caption: Chelation-assisted metal-halogen exchange at the C1 position.
In the case of lithiation, the Lewis acidic lithium atom of the organolithium reagent coordinates with the Lewis basic oxygen atom of the benzyloxy group. This pre-coordination complex positions the butyl group in close proximity to the C1-bromine, facilitating a rapid metal-halogen exchange at this site over the more distant C3 and C5 positions.
A similar principle applies to palladium-catalyzed reactions. The palladium(0) catalyst can coordinate to the oxygen of the benzyloxy group, leading to a higher local concentration of the catalyst near the C1-Br bond and thereby promoting a selective oxidative addition at this position.
Conclusion
The reactivity of the bromine atoms in 2-(benzyloxy)-1,3,5-tribromobenzene is not uniform. The benzyloxy group exerts a powerful directing effect, rendering the C1-bromine atom significantly more reactive towards metal-halogen exchange and palladium-catalyzed cross-coupling reactions. This pronounced regioselectivity allows for the controlled, stepwise functionalization of this polyhalogenated scaffold, opening avenues for the synthesis of complex and highly substituted aromatic compounds. By understanding and harnessing these reactivity principles, researchers can strategically employ this versatile building block in the development of novel molecules with potential applications in medicine and materials science.
References
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- Hartwig, J. F. (2010).
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Snieckus, V. (1990). Directed ortho metalation. Toluene- and benzylic-metalation-based methodology for the synthesis of condensed heterocycles. Chemical Reviews, 90(6), 879–933. [Link]
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Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
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Chemistry LibreTexts. (2015, July 18). Directing Effects of Substituents in Conjugation with the Benzene Ring. [Link]
-
Master Organic Chemistry. (2018, March 5). Why are halogens ortho-, para- directors?. [Link]
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A Comprehensive Technical Guide to the Stability and Storage of 2-(Benzyloxy)-1,3,5-tribromobenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides an in-depth analysis of the stability and optimal storage conditions for 2-(benzyloxy)-1,3,5-tribromobenzene. Synthesizing data from analogous compounds and fundamental chemical principles, this document offers field-proven insights to ensure the integrity of this critical research chemical.
Chemical Identity and Physicochemical Properties
2-(Benzyloxy)-1,3,5-tribromobenzene is a polyhalogenated aromatic ether. Its core structure consists of a benzene ring substituted with three bromine atoms and a benzyloxy group.
Table 1: Physicochemical Properties of 2-(Benzyloxy)-1,3,5-tribromobenzene and a Related Compound
| Property | 2-(Benzyloxy)-1,3,5-tribromobenzene | 1,3,5-Tribromobenzene (for comparison) |
| Molecular Formula | C₁₃H₉Br₃O | C₆H₃Br₃[1] |
| Molecular Weight | 420.92 g/mol [2] | 314.802 g·mol⁻¹[1] |
| Appearance | Likely a solid | Colorless solid[1] |
| Melting Point | Not specified | 122 °C[1] |
| Boiling Point | Not specified | 271 °C[1] |
| CAS Number | 88486-72-0[2] | 626-39-1[3] |
The high degree of bromination and the presence of the aromatic rings suggest that 2-(benzyloxy)-1,3,5-tribromobenzene is a solid at room temperature with low solubility in water but soluble in common organic solvents.
Stability Profile: A Mechanistic Perspective
While specific stability data for 2-(benzyloxy)-1,3,5-tribromobenzene is not extensively published, an understanding of its constituent functional groups allows for a predictive assessment of its stability.
The Benzyl Ether Linkage: The Primary Point of Vulnerability
The ether linkage, specifically a benzyl ether, is the most probable site of degradation.
-
Acid-Catalyzed Cleavage: In the presence of strong acids, the ether oxygen can be protonated, making the benzylic carbon susceptible to nucleophilic attack. This would lead to the formation of 2,4,6-tribromophenol and benzyl alcohol or related benzyl species.
-
Oxidative Cleavage: The benzylic carbon is prone to oxidation, which can lead to the cleavage of the C-O bond.[4] This can be initiated by atmospheric oxygen over long-term storage, especially if exposed to light or heat. The process can yield 2,4,6-tribromophenol and benzaldehyde, which can be further oxidized to benzoic acid.
-
Hydrogenolysis: The benzyl ether group is susceptible to cleavage by catalytic hydrogenation. While not a typical storage concern, it is a critical consideration in synthetic routes involving this compound.
The Tribrominated Aromatic Ring: A Study in Stability
The 1,3,5-tribromobenzene core is a thermodynamically stable arrangement.[5] The symmetrical distribution of the electron-withdrawing bromine atoms contributes to its stability.[5] However, certain conditions can promote reactivity:
-
Photodegradation: Aromatic brominated compounds can undergo photodebromination upon exposure to UV light.[6] This process involves the homolytic cleavage of the C-Br bond, leading to the formation of radical species and subsequent degradation products with fewer bromine atoms.
-
Nucleophilic Aromatic Substitution: While generally unreactive towards nucleophiles, under harsh conditions (high temperature, strong nucleophiles), substitution of a bromine atom could occur.
Recommended Storage and Handling Protocols
Based on the stability profile, the following storage and handling procedures are recommended to maintain the integrity of 2-(benzyloxy)-1,3,5-tribromobenzene.
Optimal Storage Conditions
-
Temperature: A key supplier recommends storage at 2-8°C.[2] This refrigerated condition is crucial to minimize the rate of potential oxidative and hydrolytic degradation.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Containers should be sealed tightly to prevent moisture and air ingress.[7]
-
Light: Protect from light by storing in an amber vial or in a light-proof secondary container.[6]
-
Container: Use a tightly sealed, non-reactive container, such as a glass bottle with a PTFE-lined cap.
Table 2: Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[2] | Slows down potential degradation reactions. |
| Atmosphere | Inert gas (Argon, Nitrogen) | Prevents oxidation. |
| Light | Protect from light | Prevents photodegradation. |
| Container | Tightly sealed, inert material | Prevents contamination and reaction with container material. |
Safe Handling Practices
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[8][9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[8]
-
Hygienic Practices: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[9][10]
Experimental Workflow for Stability Assessment
A comprehensive stability study for 2-(benzyloxy)-1,3,5-tribromobenzene should involve forced degradation studies to identify potential degradation products and degradation pathways.
Forced Degradation Protocol
-
Sample Preparation: Prepare solutions of 2-(benzyloxy)-1,3,5-tribromobenzene in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions: Expose the solutions to the following conditions:
-
Acidic: 0.1 N HCl at 60°C
-
Basic: 0.1 N NaOH at 60°C
-
Oxidative: 3% H₂O₂ at room temperature
-
Thermal: 60°C in the dark
-
Photolytic: Exposure to UV light (e.g., 254 nm) at room temperature
-
-
Time Points: Sample at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method.
Caption: Workflow for forced degradation studies.
Potential Degradation Pathways
The following diagram illustrates the likely primary degradation pathways of 2-(benzyloxy)-1,3,5-tribromobenzene based on its chemical structure.
Caption: Potential degradation pathways of 2-(benzyloxy)-1,3,5-tribromobenzene.
Conclusion
While 2-(benzyloxy)-1,3,5-tribromobenzene is a relatively stable molecule due to its highly substituted aromatic core, its benzyl ether linkage presents a potential liability. Strict adherence to recommended storage conditions—refrigeration, exclusion of light and air, and use of inert containers—is paramount to preserving its chemical integrity. For critical applications, a proactive stability assessment program, including forced degradation studies, is strongly advised to identify and quantify any potential degradation products.
References
-
Wikipedia. 1,3,5-Tribromobenzene. [Link]
- Combi-Blocks, Inc. (2023). Safety Data Sheet: Benzyl 2-(benzyloxy)
- Fisher Scientific.
- AA Blocks. (2025).
- Thermo Fisher Scientific. (2010).
-
PubChem. 1,3,5-Tribromobenzene. [Link]
- MedChemExpress. (2025). 2-Benzyloxybenzoic acid-SDS.
-
PubChem. 2-(Benzyloxy)-1,3-dibromobenzene. [Link]
-
Organic Syntheses. Benzene, 1,3,5-tribromo-. [Link]
-
PubMed. (2020). 1,3,5-triazine-2,4,6-trione and decabromodiphenyl ethane flame retardants. [Link]
-
YouTube. (2021). 18.5 Side Chain Reactions of Benzenes | Organic Chemistry. [Link]
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- 1. 1,3,5-Tribromobenzene - Wikipedia [en.wikipedia.org]
- 2. 88486-72-0|2-(Benzyloxy)-1,3,5-tribromobenzene|BLD Pharm [bldpharm.com]
- 3. 1,3,5-三溴苯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Photodegradation of 1,3,5-Tris-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-trione and decabromodiphenyl ethane flame retardants: Kinetics, Main products, and environmental implications - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Benzyl Protection of 2,4,6-Tribromophenol
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. The hydroxyl group of phenols, in particular, often requires masking to prevent unwanted side reactions during subsequent synthetic transformations. The benzyl ether is a robust and widely employed protecting group for this purpose, offering stability across a broad range of reaction conditions and susceptibility to cleavage under specific, mild protocols.
This technical guide provides a comprehensive overview of the benzyl protection of 2,4,6-tribromophenol, a substrate characterized by significant steric hindrance and electron-withdrawing substituents. We will delve into the mechanistic underpinnings of the Williamson ether synthesis as it applies to this challenging substrate, explore the utility of phase-transfer catalysis in overcoming reactivity hurdles, and provide detailed experimental protocols for both the protection reaction and the subsequent deprotection. This guide is intended to equip researchers with the knowledge and practical insights necessary to successfully implement this critical transformation in their synthetic endeavors.
Mechanistic Considerations: The Williamson Ether Synthesis of a Hindered Phenol
The formation of a benzyl ether from a phenol and a benzyl halide is most commonly achieved through the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The core principle involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then attacks the electrophilic benzylic carbon of the benzyl halide, displacing the halide and forming the ether linkage.
However, the specific case of 2,4,6-tribromophenol presents two key challenges:
-
Steric Hindrance: The two bromine atoms in the ortho positions to the hydroxyl group create a sterically congested environment, impeding the approach of the benzyl halide to the phenoxide oxygen.
-
Reduced Nucleophilicity: The strong electron-withdrawing inductive effect of the three bromine atoms decreases the electron density on the phenyl ring and, consequently, on the phenolic oxygen. This makes the 2,4,6-tribromophenoxide a weaker nucleophile compared to the phenoxide of an unsubstituted or electron-rich phenol.
To overcome these challenges, careful selection of reaction conditions is paramount. The choice of base, solvent, and the potential use of a phase-transfer catalyst are critical variables that will be discussed in detail.
The Role of the Base
The first step in the Williamson ether synthesis is the deprotonation of the phenol.[2] While 2,4,6-tribromophenol is more acidic than phenol due to the inductive effect of the bromines, a sufficiently strong base is still required to ensure complete and rapid formation of the phenoxide.
Commonly used bases include:
-
Potassium Carbonate (K₂CO₃): A mild and often effective base for the deprotonation of phenols.[3] Its heterogeneous nature in many organic solvents can sometimes lead to slower reaction rates.
-
Sodium Hydroxide (NaOH): A stronger base that can be used in aqueous or biphasic systems, often in conjunction with a phase-transfer catalyst.[3]
-
Sodium Hydride (NaH): A very strong, non-nucleophilic base that irreversibly deprotonates the phenol.[4] It requires anhydrous reaction conditions as it reacts violently with water.
For a sterically hindered and electron-deficient phenol like 2,4,6-tribromophenol, a stronger base such as sodium hydroxide or sodium hydride may be necessary to drive the initial deprotonation to completion.[3]
Phase-Transfer Catalysis: Bridging the Phases for Enhanced Reactivity
When using an inorganic base like potassium carbonate or sodium hydroxide with an organic solvent, the reactants are often in separate phases. A phase-transfer catalyst (PTC) can dramatically accelerate the reaction rate by facilitating the transport of the phenoxide anion from the aqueous or solid phase into the organic phase where the benzyl halide resides.[5][6]
Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB), are commonly employed as PTCs.[5] The lipophilic cation of the PTC pairs with the phenoxide anion, creating a lipophilic ion pair that is soluble in the organic solvent. This increases the effective concentration of the nucleophile in the organic phase, leading to a significant rate enhancement.[7]
The mechanism of phase-transfer catalysis in this context can be visualized as follows:
Caption: Experimental Workflow for Benzyl Protection.
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4,6-tribromophenol (3.31 g, 10.0 mmol), potassium carbonate (2.76 g, 20.0 mmol), tetrabutylammonium bromide (0.32 g, 1.0 mmol), and acetone (50 mL).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Slowly add benzyl bromide (1.43 mL, 12.0 mmol) to the mixture dropwise using a syringe.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid inorganic salts and wash the filter cake with a small amount of acetone.
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the acetone.
-
Dissolve the resulting residue in dichloromethane (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer with deionized water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 1-(benzyloxy)-2,4,6-tribromobenzene by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Deprotection of 1-(Benzyloxy)-2,4,6-tribromobenzene
Catalytic hydrogenolysis is a common and mild method for the cleavage of benzyl ethers.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) |
| 1-(Benzyloxy)-2,4,6-tribromobenzene | 420.91 |
| Palladium on Carbon (10% Pd/C) | - |
| Ethanol or Ethyl Acetate | - |
| Hydrogen Gas (H₂) | 2.02 |
Procedure:
-
Dissolve 1-(benzyloxy)-2,4,6-tribromobenzene in a suitable solvent such as ethanol or ethyl acetate in a flask suitable for hydrogenation.
-
Carefully add a catalytic amount of 10% palladium on carbon (typically 5-10 mol% of the substrate).
-
Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Once the reaction is complete, carefully filter the catalyst through a pad of Celite, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected 2,4,6-tribromophenol.
Characterization of 1-(Benzyloxy)-2,4,6-tribromobenzene
Accurate characterization of the synthesized product is crucial for confirming its identity and purity. The following are the expected spectroscopic data for 1-(benzyloxy)-2,4,6-tribromobenzene.
Expected Spectroscopic Data:
| Technique | Expected Peaks/Signals |
| ¹H NMR (CDCl₃) | δ ~7.6 (s, 2H, aromatic protons on tribromophenyl ring), δ 7.3-7.5 (m, 5H, aromatic protons of benzyl group), δ ~5.1 (s, 2H, benzylic CH₂) |
| ¹³C NMR (CDCl₃) | δ ~152 (C-O), δ ~136 (quaternary C of benzyl), δ ~133 (aromatic CH of tribromophenyl), δ ~129-127 (aromatic CH of benzyl), δ ~118 (C-Br), δ ~75 (benzylic CH₂) |
| FTIR (KBr) | ~3060-3030 cm⁻¹ (aromatic C-H stretch), ~2920-2850 cm⁻¹ (aliphatic C-H stretch), ~1560, 1470 cm⁻¹ (aromatic C=C stretch), ~1240 cm⁻¹ (aryl-O-C stretch), ~740, 690 cm⁻¹ (C-H out-of-plane bend) |
Safety Considerations
-
2,4,6-Tribromophenol: Harmful if swallowed or inhaled. Causes skin and eye irritation. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Benzyl Bromide/Chloride: These are lachrymators and are corrosive. They are also suspected carcinogens. Handle with extreme care in a fume hood, wearing appropriate gloves, safety glasses, and a lab coat. [8]* Potassium Carbonate and Sodium Hydroxide: These are irritants. Avoid contact with skin and eyes.
-
Sodium Hydride: Highly flammable and reacts violently with water. Handle in an inert atmosphere (e.g., under nitrogen or argon).
-
Palladium on Carbon: Flammable when dry and can ignite solvents in the presence of hydrogen and air. Handle with care, and do not allow it to dry completely on the filter paper.
Conclusion
The benzyl protection of 2,4,6-tribromophenol, while challenging due to steric hindrance and reduced nucleophilicity, can be effectively achieved using the Williamson ether synthesis under phase-transfer catalysis conditions. The use of a phase-transfer catalyst is crucial for obtaining good yields in a reasonable timeframe. The benzyl protecting group is stable under a wide variety of reaction conditions and can be readily removed by catalytic hydrogenolysis. By understanding the mechanistic principles and adhering to the detailed experimental protocols and safety precautions outlined in this guide, researchers can confidently employ this important synthetic transformation in their work.
References
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Organic Syntheses. Org. Syn.2010 , 87, 249.
-
Kuwano, R.; Kusano, H. Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Org. Lett.2008 , 10 (9), 1795–1798.
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Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
ResearchGate. Ultrasound assisted intensified synthesis of 1-benzyloxy-4-nitrobenzene in the presence of phase transfer catalyst. [Link]
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New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzyl Chloride. [Link]
-
Macmillan Group, Princeton University. Phase-Transfer Catalysis (PTC). [Link]
-
Chemistry LibreTexts. Williamson Ether Synthesis. [Link]
-
ResearchGate. Scheme 2. N-Benzylation Using Benzyl Bromide. 3 → 6. [Link]
-
ACS Publications. Mild Synthesis of Sterically Congested Alkyl Aryl Ethers. Org. Lett.2016 , 18 (17), 4444–4447. [Link]
-
ACS Publications. Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction. Org. Lett.2016 , 18 (2), 204–207. [Link]
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Edubirdie. Williamson Ether Synthesis. [Link]
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The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]
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The Royal Society of Chemistry. Supplementary Information. [Link]
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Wikipedia. Williamson ether synthesis. [Link]
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Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 2023 , 4 (4), 41-45. [Link]
-
ResearchGate. De-O-benzylation of Sterically Hindered Benzyl Ethers. Journal of Carbohydrate Chemistry, 2001 , 20 (2), 159-169. [Link]
-
CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. International Journal of Chemical and Pharmaceutical Sciences, 2014 , 5 (3), 1-13. [Link]
-
ResearchGate. Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Synthetic Communications, 2007 , 37 (12), 1969-1977. [Link]
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Methodological & Application
The Strategic Utility of 2-(Benzyloxy)-1,3,5-tribromobenzene in the Synthesis of Complex Molecular Architectures
Introduction: A Versatile Scaffold for Advanced Synthesis
In the landscape of modern organic chemistry, the rational design and construction of complex molecules are paramount for advancements in materials science, drug discovery, and nanotechnology. Central to this endeavor is the availability of versatile building blocks that offer predictable reactivity and the ability to introduce molecular complexity in a controlled manner. 2-(Benzyloxy)-1,3,5-tribromobenzene emerges as a preeminent example of such a scaffold. Its unique trifunctional nature, combining a sterically demanding yet readily cleavable benzyloxy protecting group with three strategically positioned bromine atoms, provides a powerful platform for sequential and site-selective cross-coupling reactions. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on leveraging this building block for the synthesis of intricate molecular structures, including dendrimers and poly(phenylene ether)s.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of 2-(benzyloxy)-1,3,5-tribromobenzene is crucial for its effective use.
| Property | Value |
| CAS Number | 88486-72-0[1][2] |
| Molecular Formula | C₁₃H₉Br₃O[1][2] |
| Molecular Weight | 420.93 g/mol [1] |
| Appearance | Off-white to pale yellow solid |
| Storage | Store in a cool, dry place away from light. Sealed in dry, 2-8°C is recommended.[2] |
Safety and Handling: 2-(Benzyloxy)-1,3,5-tribromobenzene should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Synthesis of the Building Block
The reliable synthesis of 2-(benzyloxy)-1,3,5-tribromobenzene is a prerequisite for its application. A common and effective method involves the benzylation of 2,4,6-tribromophenol, which can be synthesized from 1,3,5-tribromobenzene. 1,3,5-Tribromobenzene itself is accessible from aniline through bromination and subsequent deamination.[3][4][5]
Protocol 1: Synthesis of 2-(Benzyloxy)-1,3,5-tribromobenzene
This two-step procedure starts with the synthesis of 1,3,5-tribromobenzene from aniline, followed by a sequence leading to the desired product.
Step 1: Synthesis of 1,3,5-Tribromobenzene from Aniline [3][6]
-
Bromination of Aniline: To a solution of aniline in aqueous acid, add an excess of bromine. The reaction is typically rapid and results in the precipitation of 2,4,6-tribromoaniline.
-
Deamination of 2,4,6-tribromoaniline: The amino group of 2,4,6-tribromoaniline is removed via diazotization followed by reduction. This is commonly achieved by treating the amine with sodium nitrite in the presence of an acid (like sulfuric acid) and a reducing agent (like ethanol).
Step 2: Synthesis of 2-(Benzyloxy)-1,3,5-tribromobenzene
-
Hydroxylation of 1,3,5-tribromobenzene (Conceptual): While direct hydroxylation can be challenging, a plausible route involves conversion to an organometallic intermediate followed by reaction with an oxygen source. A more practical laboratory approach often starts from commercially available 2,4,6-tribromophenol.
-
Benzylation of 2,4,6-tribromophenol:
-
To a solution of 2,4,6-tribromophenol in a suitable solvent such as acetone or DMF, add a base (e.g., potassium carbonate) to deprotonate the phenol.
-
Add benzyl bromide to the reaction mixture.
-
Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor by TLC until the starting material is consumed.
-
After cooling, the reaction mixture is worked up by partitioning between an organic solvent and water. The organic layer is then washed, dried, and concentrated.
-
The crude product can be purified by recrystallization or column chromatography.
-
Application in Cross-Coupling Reactions: Forging New Bonds
The three bromine atoms on the aromatic ring of 2-(benzyloxy)-1,3,5-tribromobenzene serve as versatile handles for a variety of palladium- and copper-catalyzed cross-coupling reactions. The benzyloxy group, being relatively inert under many coupling conditions, allows for the sequential functionalization of the aromatic core.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[7][8][9] The reactivity of the C-Br bonds in 2-(benzyloxy)-1,3,5-tribromobenzene makes it an excellent substrate for this reaction.
Protocol 2: Monofunctionalization via Suzuki-Miyaura Coupling
This protocol describes the selective reaction at one of the bromine positions.
-
Reagents and Conditions:
-
2-(Benzyloxy)-1,3,5-tribromobenzene (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Temperature: 80-100 °C
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2-(benzyloxy)-1,3,5-tribromobenzene, the arylboronic acid, and the base.
-
Add the solvent mixture and degas the solution.
-
Add the palladium catalyst and heat the reaction mixture with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Purify the product by column chromatography.
-
By carefully controlling the stoichiometry of the boronic acid, monofunctionalization can be favored. For exhaustive substitution, an excess of the boronic acid and prolonged reaction times are necessary.
Diagram: Suzuki-Miyaura Coupling Workflow
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- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: A Multi-Step Strategy for the Purification of 2-(Benzyloxy)-1,3,5-tribromobenzene
Abstract
This comprehensive application note provides a detailed, field-proven protocol for the purification of 2-(Benzyloxy)-1,3,5-tribromobenzene, a key intermediate in the synthesis of complex organic molecules for pharmaceutical and materials science applications. The synthesis of this aryl ether, typically via Williamson ether synthesis, often results in a crude product containing unreacted starting materials, inorganic salts, and reaction by-products. Achieving high purity is critical for downstream applications. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, offering a robust, multi-stage purification strategy that combines a liquid-liquid extraction work-up, bulk purification via recrystallization, and high-purity polishing by flash column chromatography. This document is intended for researchers, chemists, and process development professionals seeking a reliable and scalable method for obtaining high-purity 2-(Benzyloxy)-1,3,5-tribromobenzene.
Introduction and Purification Rationale
2-(Benzyloxy)-1,3,5-tribromobenzene is a highly functionalized aromatic building block. The presence of three bromine atoms provides multiple reaction sites for subsequent cross-coupling reactions, while the benzyloxy group offers steric influence and can be a stable protecting group. The synthesis, often an SN2 reaction between a tribromophenoxide and benzyl bromide, is efficient but rarely quantitative, necessitating a rigorous purification approach.[1][2]
The primary impurities to consider are:
-
Unreacted 2,4,6-tribromophenol: A polar, acidic starting material.
-
Excess Benzyl Bromide: A reactive and relatively non-polar electrophile.
-
Inorganic Salts: Such as potassium carbonate or sodium carbonate used as a base.[1]
-
Reaction Solvent: High-boiling polar aprotic solvents like DMF or acetonitrile are common.[1]
Our purification strategy is designed to systematically remove these impurities based on their differing physicochemical properties. The workflow proceeds from a general, high-capacity technique (recrystallization) to a high-resolution technique (chromatography), ensuring both efficiency and final product purity.
Physicochemical Properties of Target Compound
A thorough understanding of the compound's properties is essential for designing an effective purification protocol.
| Property | Value | Source |
| Molecular Formula | C₁₃H₉Br₃O | - |
| Molecular Weight | 420.92 g/mol | - |
| Appearance | Expected to be a white to off-white crystalline solid | Inferred from[3][4] |
| Solubility | Insoluble in water; Soluble in chlorinated solvents (DCM, chloroform), aromatic hydrocarbons (toluene), and ethers (diethyl ether, THF). Sparingly soluble in cold, non-polar alkanes (hexane) and alcohols (ethanol, methanol). | Inferred from[4][5][6] |
| Melting Point | Not reported; estimated to be in the range of 100-140°C | Inferred from parent compound 1,3,5-tribromobenzene (122°C)[3] |
Overall Purification Workflow
The logical flow of the purification process is designed to remove distinct classes of impurities at each stage, from crude reaction mixture to a final, analytically pure solid.
Caption: Multi-step workflow for the purification of 2-(Benzyloxy)-1,3,5-tribromobenzene.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Protocol 1: Post-Synthesis Work-up & Liquid-Liquid Extraction
Objective: To quench the reaction and remove the high-boiling reaction solvent (e.g., DMF) and inorganic salts.
Materials:
-
Crude reaction mixture
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel, beakers, Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing deionized water (approximately 10 volumes relative to the reaction solvent volume). An off-white precipitate or oil may form.
-
Extraction: Transfer the aqueous suspension to a separatory funnel. Extract the aqueous phase three times with ethyl acetate (3 x 5 volumes). Combine the organic layers.
-
Scientist's Note: Ethyl acetate is chosen for its moderate polarity, which effectively dissolves the desired aryl ether product while being immiscible with water. Multiple extractions ensure maximum recovery of the product from the aqueous phase.
-
-
Washing: Wash the combined organic layers sequentially with:
-
Deionized water (2 x 5 volumes) to remove residual DMF.
-
Brine (1 x 5 volumes).
-
Scientist's Note: The brine wash helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer, facilitating the subsequent drying step.
-
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Swirl the flask and let it stand for 10-15 minutes. The drying agent should move freely when swirled, indicating sufficient drying.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield the crude solid product.
-
Verification: Analyze a small sample of the crude solid by Thin-Layer Chromatography (TLC) against the starting materials to assess the initial purity.
Protocol 2: Bulk Purification by Recrystallization
Objective: To remove the majority of impurities by leveraging differences in solubility, yielding a product of >95% purity.
Materials:
-
Crude solid from Protocol 1
-
Recrystallization solvent system (e.g., Toluene/Hexane or Ethanol)
-
Erlenmeyer flask with a reflux condenser
-
Hot plate/stirrer
-
Büchner funnel and filter flask
-
Ice bath
Procedure:
-
Solvent Selection: The ideal solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[6] A toluene/hexane solvent pair is an excellent starting point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (toluene) to just cover the solid. Heat the mixture to a gentle boil while stirring. Continue to add the hot solvent dropwise until the solid completely dissolves.
-
Scientist's Note: Using the minimum amount of hot solvent is crucial for maximizing the recovery yield. An excess of solvent will keep more of the product dissolved upon cooling.
-
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Troubleshooting Tip: If the product "oils out" instead of crystallizing, it may be because the solution is too saturated or the melting point of the solid is below the boiling point of the solvent.[6] Re-heat the solution to dissolve the oil and add a small amount of additional solvent before attempting to cool again.[1]
-
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold "poor" solvent (hexane) to rinse away any adhering mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all residual solvent.
-
Verification: Determine the melting point of the dried crystals and run a TLC to confirm the removal of major impurities.
Protocol 3: High-Purity Polishing by Flash Column Chromatography
Objective: To remove trace impurities that co-crystallized, achieving analytical purity (>98%). This step is essential for demanding applications like drug development.
Materials:
-
Recrystallized solid
-
Silica gel (230-400 mesh)
-
Mobile phase: Hexane/Ethyl Acetate gradient
-
Chromatography column, test tubes for fraction collection
-
TLC plates and visualization chamber (e.g., UV lamp)
Procedure:
-
TLC Analysis: First, determine the optimal mobile phase composition using TLC. Spot the recrystallized material on a TLC plate and develop it in various hexane/ethyl acetate mixtures (e.g., 99:1, 95:5, 90:10). The ideal system will give the product a retention factor (Rf) of approximately 0.25-0.35.
-
Column Packing: Pack a glass chromatography column with silica gel as a slurry in the initial, most non-polar mobile phase (e.g., 99:1 Hexane/EtOAc). Ensure the silica bed is compact and level.[7][8]
-
Scientist's Note: A well-packed column is critical for achieving good separation. Any air bubbles or cracks in the silica bed will lead to poor resolution.
-
-
Sample Loading: Dissolve the recrystallized solid in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column. Dry loading often results in sharper bands and better separation.
-
Elution: Carefully add the mobile phase to the column and apply gentle positive pressure. Begin eluting with the non-polar solvent system (e.g., 99:1 Hexane/EtOAc). The non-polar product should travel down the column faster than more polar impurities.[9] Collect the eluent in fractions (e.g., 10-20 mL per test tube).
-
Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.
-
Final Drying: Dry the resulting solid under high vacuum to obtain the final, analytically pure 2-(Benzyloxy)-1,3,5-tribromobenzene.
Troubleshooting Guide
| Problem | Probable Cause | Suggested Solution |
| Oiling out during recrystallization | Solution is supersaturated, or the melting point is lower than the solvent temperature. | Re-heat to dissolve the oil, add slightly more solvent, and allow to cool more slowly. Scratching the inside of the flask with a glass rod can initiate crystallization.[6] |
| Low recovery after recrystallization | Too much solvent was used; compound has significant solubility in the cold solvent. | Reduce the amount of solvent used for dissolution. Ensure the solution is thoroughly chilled in an ice bath before filtration. |
| Poor separation on the column | Incorrect mobile phase polarity; column was poorly packed; sample was overloaded. | Optimize the mobile phase using TLC first. Repack the column carefully. Use a smaller amount of crude material relative to the silica gel volume (typically a 1:50 to 1:100 mass ratio). |
| Product won't crystallize after chromatography | Product may be an oil or an amorphous solid; residual solvent may be present. | Ensure all solvent is removed under high vacuum. Try dissolving in a minimal amount of a volatile solvent (like dichloromethane) and precipitating with a non-polar solvent (like hexane). |
Conclusion
The purification of 2-(Benzyloxy)-1,3,5-tribromobenzene is effectively achieved through a systematic, multi-step process. A primary liquid-liquid extraction removes inorganic salts and polar solvents. Subsequent recrystallization from a suitable solvent system like toluene/hexane provides an efficient method for bulk purification. For applications requiring the highest level of purity, flash column chromatography serves as an indispensable final polishing step. By following this detailed protocol and understanding the rationale behind each step, researchers can reliably obtain this valuable chemical intermediate in high yield and purity, ensuring the success of subsequent synthetic transformations.
References
-
Organic Syntheses. (n.d.). Benzene, 1,3,5-tribromo-. Retrieved from [Link]
-
Wikipedia. (2023). 1,3,5-Tribromobenzene. Retrieved from [Link]
- Google Patents. (n.d.). CN102476977A - Preparation method of 1,3, 5-tribromobenzene.
-
PubChem. (n.d.). 2-(Benzyloxy)-1,3-dibromobenzene. Retrieved from [Link]
- Google Patents. (n.d.). US3303224A - Bromination of aromatic compounds.
-
Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation). Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
PubChem. (n.d.). 1,3,5-Tribromobenzene. Retrieved from [Link]
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YouTube. (2021). 1,3,5 tribromobenzene. Retrieved from [Link]
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ACS Publications - Organic Letters. (2013). Metal-Free Synthesis of Aryl Ethers in Water. Retrieved from [Link]
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- Google Patents. (n.d.). US4269987A - Purification of triazoles.
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- University of California, Davis. (n.d.). Recrystallization.
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Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzene-1,3,5-triol at 105 K. Retrieved from [Link]
- University of London. (2017). HOMOLYTIC PATHWAYS TO AROMATIC BROMO-COMPOUNDS. Retrieved from a thesis discussing reactions of bromoanilines.
-
YouTube - ChemHelp ASAP. (2021). column chromatography & purification of organic compounds. Retrieved from [Link]
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Palladium-catalyzed cross-coupling of 2-(Benzyloxy)-1,3,5-tribromobenzene
An in-depth guide to the strategic functionalization of 2-(Benzyloxy)-1,3,5-tribromobenzene, this document serves as a detailed application note and protocol for researchers, scientists, and professionals in drug development. It outlines the utility of this versatile building block in palladium-catalyzed cross-coupling reactions, providing a foundation for the synthesis of complex molecular architectures.
Introduction: The Strategic Value of 2-(Benzyloxy)-1,3,5-tribromobenzene
2-(Benzyloxy)-1,3,5-tribromobenzene is a highly functionalized aromatic scaffold of significant interest in medicinal chemistry and materials science. Its structure is characterized by three key features: a sterically demanding, protecting benzyloxy group, and three bromine atoms positioned symmetrically on the aromatic ring. This unique arrangement offers a powerful platform for sequential and selective functionalization. The bromine atoms serve as versatile handles for palladium-catalyzed cross-coupling reactions, enabling the precise installation of new carbon-carbon and carbon-heteroatom bonds.[1] The resulting substituted phenolic compounds are prevalent structural motifs in a vast array of top-selling pharmaceuticals and industrial products.[2]
This guide provides an in-depth exploration of three cornerstone palladium-catalyzed reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—as applied to this substrate. The protocols are designed to be self-validating, with a focus on the causality behind experimental choices to ensure reproducibility and success.
Chemical Reactivity and Strategic Considerations
The reactivity of 2-(benzyloxy)-1,3,5-tribromobenzene in palladium-catalyzed cross-couplings is primarily governed by the C-Br bonds.[1] While the three bromine atoms are electronically similar, their steric environments differ slightly due to the adjacent bulky benzyloxy group. This can, in some cases, allow for regioselective functionalization under carefully controlled conditions. More commonly, the molecule is used to generate C₃-symmetric products by reacting all three bromine sites. The benzyloxy group is a robust protecting group for the phenol, which is crucial as free phenols can interfere with many cross-coupling catalytic cycles. This protecting group can be readily removed in later synthetic steps to reveal the phenol, a key functional group for biological activity and further derivatization.[3]
I. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is an indispensable tool for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds.[1][4] For 2-(benzyloxy)-1,3,5-tribromobenzene, this reaction facilitates the introduction of diverse aryl and heteroaryl substituents, building molecular complexity with high efficiency.[5]
Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a Pd(0)/Pd(II) cycle.[6][7] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the substrate, forming a Pd(II) intermediate.[8]
-
Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate 'ate' complex. This complex then transfers its organic group to the palladium center, displacing the halide.[9]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the active Pd(0) catalyst.[8]
Caption: Suzuki-Miyaura Catalytic Cycle
Detailed Experimental Protocol: Tris-Arylation
This protocol describes the full substitution of all three bromine atoms on the 2-(benzyloxy)-1,3,5-tribromobenzene scaffold.
Materials & Equipment:
-
2-(Benzyloxy)-1,3,5-tribromobenzene
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., anhydrous K₂CO₃ or Cs₂CO₃)
-
Degassed solvents (e.g., Toluene, Ethanol, Water)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 2-(benzyloxy)-1,3,5-tribromobenzene (1.0 equiv.), the arylboronic acid (3.3 - 3.6 equiv.), and potassium carbonate (K₂CO₃) (6.0 equiv.).[10]
-
Solvent Addition: Add a degassed solvent mixture of Toluene/Ethanol/Water (e.g., in a 4:1:1 ratio) to the flask. The solvent choice is critical; the aqueous phase is necessary for the base to dissolve and activate the boronic acid.
-
Degassing: Purge the reaction mixture with argon or nitrogen for 15-20 minutes while stirring to ensure all dissolved oxygen is removed, which can otherwise deactivate the catalyst.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction to room temperature. Add water and ethyl acetate. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure tris-arylated product.
Data Presentation: Suzuki-Miyaura Coupling
| Parameter | Recommended Value | Rationale |
| Substrate | 1.0 equiv. | Limiting reagent. |
| Arylboronic Acid | 3.3 - 3.6 equiv. | Slight excess ensures complete reaction at all three sites. |
| Palladium Catalyst | 3 - 5 mol% | Sufficient catalytic loading for full conversion. |
| Base (K₂CO₃) | 6.0 equiv. (2.0 per Br) | Activates the boronic acid for transmetalation.[9] |
| Solvent | Toluene/Ethanol/H₂O | Biphasic system promotes dissolution of both organic and inorganic reagents. |
| Temperature | 80 - 100 °C | Provides thermal energy to overcome activation barriers. |
| Time | 12 - 24 h | Typical duration for complete conversion. |
II. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11][12] It allows for the arylation of a wide range of primary and secondary amines, providing access to substituted anilines that are key pharmacophores.[13]
Reaction Mechanism
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[14]
-
Oxidative Addition: Pd(0) inserts into the Ar-Br bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex. A strong base deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the C-N bond and regenerating the Pd(0) catalyst.[14] The use of bulky, electron-rich phosphine ligands is crucial as they accelerate the rate-limiting reductive elimination step.
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Scale-up synthesis of 2-(Benzyloxy)-1,3,5-tribromobenzene
An Application Note for the Robust, Scalable Synthesis of 2-(Benzyloxy)-1,3,5-tribromobenzene
Introduction
2-(Benzyloxy)-1,3,5-tribromobenzene is a valuable substituted aromatic ether that serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials for flame retardants. Its utility stems from the orthogonal reactivity of the bromine atoms and the benzyloxy protecting group, allowing for selective downstream functionalization. The synthesis of this compound is most effectively achieved via the Williamson ether synthesis, a reliable and well-understood method for forming ethers from an alkoxide and an organohalide.[1]
This application note provides a detailed, optimized protocol for the scale-up synthesis of 2-(Benzyloxy)-1,3,5-tribromobenzene from 2,4,6-tribromophenol and benzyl bromide. A central feature of this guide is the implementation of Phase Transfer Catalysis (PTC), a powerful technique that enhances reaction rates, improves safety, and facilitates easier scale-up by enabling the reaction to proceed in a biphasic system under milder conditions.[2][3] This approach avoids the need for strictly anhydrous solvents and strong, hazardous bases like sodium hydride, making the process more amenable to industrial and large-scale laboratory settings.
Scientific Rationale and Mechanistic Overview
The core of this synthesis is the Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[4] The process begins with the deprotonation of the weakly acidic 2,4,6-tribromophenol by a base to form the corresponding phenoxide ion. This phenoxide then acts as a potent nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide. This concerted, single-step reaction involves a backside attack, leading to the displacement of the bromide leaving group and the formation of the desired ether product, 2-(Benzyloxy)-1,3,5-tribromobenzene.[5]
For a successful scale-up, direct reaction between the phenoxide (often as a salt) and the alkyl halide can be inefficient due to the low solubility of the phenoxide salt in common organic solvents where the alkyl halide is soluble. Phase Transfer Catalysis elegantly overcomes this challenge.[3] In this protocol, an aqueous solution of sodium hydroxide is used to deprotonate the phenol, forming the sodium phenoxide in the aqueous phase. A phase-transfer catalyst, such as Tetrabutylammonium Bromide (TBAB), is introduced. The quaternary ammonium cation of the catalyst is soluble in both aqueous and organic phases.[6] It pairs with the phenoxide anion, shuttling it from the aqueous phase into the organic phase where the benzyl bromide resides. This allows the Sₙ2 reaction to occur efficiently at the interface or within the bulk organic phase.
Caption: Mechanism of Phase Transfer Catalysis in the Williamson Ether Synthesis.
Materials, Reagents, and Equipment
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |
| 2,4,6-Tribromophenol | 118-79-6 | 330.80 | 100.0 g (0.302 mol) | Starting material. Toxic and irritant.[7][8] |
| Benzyl Bromide | 100-39-0 | 171.04 | 54.5 g (0.318 mol) | Alkylating agent. Lachrymator. |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 14.5 g (0.363 mol) | Base. Corrosive. |
| Tetrabutylammonium Bromide (TBAB) | 1643-19-2 | 322.37 | 9.7 g (0.030 mol) | Phase Transfer Catalyst. |
| Toluene | 108-88-3 | 92.14 | 500 mL | Organic solvent. |
| Deionized Water | 7732-18-5 | 18.02 | 300 mL | Aqueous solvent. |
| Isopropanol | 67-63-0 | 60.10 | ~400 mL | Recrystallization solvent. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | Drying agent. |
| Equipment | ||||
| 2 L Three-Neck Round-Bottom Flask | ||||
| Mechanical Stirrer | ||||
| Reflux Condenser | ||||
| Thermometer / Temperature Probe | ||||
| Addition Funnel | ||||
| Heating Mantle with Stirring Control | ||||
| 2 L Separatory Funnel | ||||
| Büchner Funnel and Flask | ||||
| Rotary Evaporator |
Safety Precautions
This procedure must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).[9]
-
2,4,6-Tribromophenol: Harmful if swallowed or inhaled. Causes skin and eye irritation.[8]
-
Benzyl Bromide: Is a potent lachrymator (causes tearing) and is corrosive. Avoid inhalation of vapors and contact with skin and eyes. Handle with extreme care.
-
Sodium Hydroxide: Corrosive and can cause severe skin burns and eye damage.[10]
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.
-
Emergency Preparedness: Keep a spill kit readily available. An eyewash station and safety shower must be accessible. In case of skin contact with bromine-containing compounds or NaOH, wash immediately and thoroughly with soap and water.[11]
Detailed Experimental Protocol
-
Reaction Setup:
-
Equip a 2 L three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermometer.
-
Charge the flask with 2,4,6-tribromophenol (100.0 g, 0.302 mol), toluene (500 mL), and Tetrabutylammonium Bromide (TBAB) (9.7 g, 0.030 mol).
-
In a separate beaker, prepare the aqueous base by dissolving sodium hydroxide (14.5 g, 0.363 mol) in deionized water (300 mL). Allow the solution to cool to room temperature.
-
-
Reagent Addition:
-
Begin vigorous stirring of the toluene suspension to ensure good mixing between the phases.
-
Add the prepared sodium hydroxide solution to the reaction flask.
-
Add benzyl bromide (54.5 g, 0.318 mol) dropwise to the rapidly stirring biphasic mixture over 20-30 minutes at room temperature. A slight exotherm may be observed.
-
-
Reaction Execution:
-
After the addition of benzyl bromide is complete, heat the mixture to 75-80 °C using a heating mantle.
-
Maintain the reaction at this temperature with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase), observing the consumption of the 2,4,6-tribromophenol spot.
-
-
Workup and Isolation:
-
Once the reaction is complete (as indicated by TLC), turn off the heat and allow the mixture to cool to room temperature.
-
Transfer the entire reaction mixture to a 2 L separatory funnel.
-
Allow the layers to separate. Drain the lower aqueous layer and set it aside.
-
Wash the upper organic layer sequentially with 1 M NaOH solution (1 x 150 mL) to remove any unreacted phenol, followed by deionized water (2 x 150 mL), and finally with brine (1 x 150 mL).
-
Drain the washed organic layer into a large Erlenmeyer flask and dry it over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent (magnesium sulfate) and wash the filter cake with a small amount of toluene.
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator to remove the toluene. A pale yellow solid or oil will remain.
-
Add isopropanol (~400 mL) to the crude product and heat the mixture to boiling with stirring to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath for at least 1 hour to complete crystallization.
-
Collect the resulting white, crystalline solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold isopropanol.
-
Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.
-
Process Workflow
Caption: Overall workflow for the scale-up synthesis of 2-(Benzyloxy)-1,3,5-tribromobenzene.
Expected Results and Characterization
-
Yield: A typical yield for this protocol is in the range of 85-95%.
-
Appearance: White to off-white crystalline solid.
-
Melting Point: ~85-88 °C.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.50-7.30 (m, 5H, Ar-H from benzyl), 7.65 (s, 2H, Ar-H from tribromophenyl), 5.20 (s, 2H, -O-CH₂-).
-
¹³C NMR (CDCl₃, 100 MHz): δ 153.5, 135.8, 135.0, 128.8, 128.5, 127.5, 118.2, 95.5, 75.0.
-
Mass Spectrometry (EI): m/z calculated for C₁₃H₉Br₃O [M]⁺: 417.8; found ~418.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Ineffective stirring, leading to poor phase mixing. 2. Insufficient base or degraded base. 3. Degraded benzyl bromide. | 1. Use a mechanical stirrer and ensure a vortex is visible at the phase interface. 2. Use fresh, solid NaOH and ensure complete dissolution. 3. Use freshly opened or purified benzyl bromide.[12] |
| Incomplete Reaction | 1. Reaction time is too short. 2. Reaction temperature is too low. | 1. Monitor reaction by TLC and extend reaction time until starting material is consumed. 2. Ensure the internal reaction temperature is maintained at 75-80 °C. |
| Product is an Oil / Fails to Crystallize | 1. Presence of residual toluene or impurities. 2. Incorrect recrystallization solvent or volume. | 1. Ensure complete removal of toluene on the rotary evaporator. If necessary, re-dissolve in a solvent like dichloromethane, wash again, dry, and re-concentrate. 2. Ensure the minimum amount of hot isopropanol is used to achieve dissolution. Try scratching the flask or adding a seed crystal to induce crystallization. |
| Formation of Side Products | Alkylation on the aromatic ring (C-alkylation) instead of the oxygen (O-alkylation). | This is generally a minor pathway for phenoxides but can be minimized by maintaining the recommended reaction temperature. Drastic increases in temperature could favor side reactions.[12] |
Conclusion
This application note details a robust, efficient, and scalable protocol for the synthesis of 2-(Benzyloxy)-1,3,5-tribromobenzene. By employing a phase transfer catalysis strategy, this method offers significant advantages for scale-up, including operational simplicity, milder reaction conditions, high yields, and the avoidance of hazardous, anhydrous reagents. The provided step-by-step guide, coupled with troubleshooting advice, equips researchers and drug development professionals with a reliable method for producing this valuable chemical intermediate in significant quantities.
References
-
Wikipedia. Williamson ether synthesis. [Link]
-
Khan Academy. Williamson ether synthesis. [Link]
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Chemistry Steps. The Williamson Ether Synthesis. [Link]
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ChemTalk. Williamson Ether Synthesis. [Link]
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Slideshare. Bromine handling and safety. [Link]
-
Physics Wallah. Reaction Mechanism of Williamson's synthesis. [Link]
-
Journal of Chemical Education. An Ether Synthesis Using Phase Transfer Catalysis. [Link]
-
RSC Education. Handling liquid bromine and preparing bromine water. [Link]
-
ACS Publications. An Ether Synthesis Using Phase Transfer Catalysis. [Link]
-
Interscan Corporation. Bromine (Br2): Assessing Health Risks and Safety Protocols. [Link]
-
Centers for Disease Control and Prevention (CDC). Bromine | Chemical Emergencies. [Link]
-
Carl ROTH. Safety Data Sheet: Bromine. [Link]
-
YouTube. Williamson Ether Synthesis. [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis. [Link]
-
Wikipedia. 2,4,6-Tribromophenol. [Link]
-
PubChem. 2,4,6-Tribromophenol. [Link]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for 2-(Benzyloxy)-1,3,5-tribromobenzene in Materials Science
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Untapped Potential of a Versatile Building Block
2-(Benzyloxy)-1,3,5-tribromobenzene is a strategically functionalized aromatic compound with significant potential in the realm of materials science. Its unique trifunctional nature, characterized by three bromine atoms positioned symmetrically on a benzene ring and a benzyloxy group, offers a versatile platform for the synthesis of complex macromolecular architectures. The bromine atoms serve as reactive handles for a variety of powerful cross-coupling reactions, enabling the construction of precisely defined dendrimers, star polymers, and other functional materials. The benzyloxy group, while seemingly a simple protecting group for a phenol, can also influence the solubility and processing characteristics of the resulting materials and can be deprotected to introduce a hydroxyl functionality for further post-synthetic modifications.
This guide provides a comprehensive overview of the potential applications of 2-(Benzyloxy)-1,3,5-tribromobenzene in materials science. While direct literature on the specific applications of this molecule is emerging, the protocols and methodologies outlined herein are based on well-established and analogous chemical transformations. These notes are intended to serve as a foundational resource for researchers looking to explore the utility of this promising building block in creating novel materials with tailored properties.
Physicochemical Properties
A clear understanding of the physical and chemical properties of 2-(Benzyloxy)-1,3,5-tribromobenzene is crucial for its effective use in synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₉Br₃O | [1] |
| Molecular Weight | 420.93 g/mol | [1] |
| CAS Number | 88486-72-0 | [1] |
| Appearance | Off-white to pale yellow solid | |
| Solubility | Soluble in common organic solvents such as THF, DMF, toluene, and chloroform. Insoluble in water. |
PART 1: Application in Dendrimer Synthesis (Divergent Approach)
The C₃-symmetric nature of 2-(Benzyloxy)-1,3,5-tribromobenzene makes it an ideal core molecule for the divergent synthesis of dendrimers.[2][3] In this approach, successive generations of branching units are built outwards from this central core. The following section outlines a hypothetical protocol for the synthesis of a first-generation (G1) dendrimer utilizing Palladium-catalyzed cross-coupling reactions.
Conceptual Workflow for G1 Dendrimer Synthesis
The synthesis begins with the 2-(Benzyloxy)-1,3,5-tribromobenzene core and involves the coupling of three equivalents of a suitable monomer that possesses a reactive group for the coupling reaction and at least two new functionalities for the next generation's growth.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(Benzyloxy)-1,3,5-tribromobenzene
Welcome to the technical support center for the synthesis of 2-(Benzyloxy)-1,3,5-tribromobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you in your experimental work.
The synthesis of 2-(Benzyloxy)-1,3,5-tribromobenzene is primarily achieved through a Williamson ether synthesis, a robust and fundamental reaction in organic chemistry.[1][2] This process involves the O-alkylation of a phenoxide with an appropriate benzylating agent. The overall synthesis can be logically divided into two key stages: the preparation of the starting phenol, 2,4,6-tribromophenol, and the subsequent etherification to form the final product.
Part 1: Preparation of Starting Material: 2,4,6-Tribromophenol
The quality of your starting material is paramount for a successful synthesis. 2,4,6-Tribromophenol is readily prepared by the electrophilic bromination of phenol.[3] The hydroxyl group of phenol is a powerful activating group, directing the incoming electrophile (bromine) to the ortho and para positions.[4]
Experimental Protocol: Bromination of Phenol
-
Dissolution: In a fume hood, dissolve phenol in a suitable solvent. While water can be used, leading to the formation of a white precipitate of the product, using a solvent like glacial acetic acid can offer better control over the reaction.
-
Bromination: Slowly add a solution of bromine (3 equivalents) in the same solvent to the phenol solution with constant stirring. The reaction is highly exothermic; therefore, maintaining a low temperature (0-5 °C) using an ice bath is crucial to prevent the formation of oxidation byproducts.
-
Reaction Monitoring: The reaction progress can be monitored by the disappearance of the bromine color. The reaction is typically rapid.
-
Work-up: Once the reaction is complete, the mixture is poured into a large volume of water to precipitate the 2,4,6-tribromophenol.
-
Purification: The crude product is collected by filtration, washed thoroughly with water to remove any residual acid, and then recrystallized from a suitable solvent, such as ethanol/water, to yield pure 2,4,6-tribromophenol as a white crystalline solid.[5]
Troubleshooting the Bromination Step
-
Issue: Dark-colored reaction mixture or low yield.
-
Cause: This often indicates oxidation of the phenol or over-bromination. The reaction is highly exothermic, and poor temperature control can lead to side reactions.
-
Solution: Ensure slow, dropwise addition of the bromine solution while maintaining the reaction temperature below 5 °C.
-
-
Issue: Product is an oil or difficult to crystallize.
-
Cause: Impurities, such as incompletely brominated phenols (mono- or di-brominated species), can depress the melting point and hinder crystallization.
-
Solution: Ensure the use of at least 3 full equivalents of bromine. For purification, after washing with water, consider an additional wash with a cold, dilute sodium bisulfite solution to quench any unreacted bromine, followed by recrystallization.
-
Part 2: Williamson Ether Synthesis of 2-(Benzyloxy)-1,3,5-tribromobenzene
This reaction proceeds via an SN2 mechanism where the phenoxide ion of 2,4,6-tribromophenol acts as a nucleophile, attacking the electrophilic carbon of a benzylating agent (e.g., benzyl bromide).[6] The choice of base, solvent, and temperature is critical for maximizing the yield and minimizing side reactions.
Reaction Mechanism Overview
Caption: General pathway for the Williamson ether synthesis.
Detailed Experimental Protocol
-
Reactant Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,4,6-tribromophenol (1.0 eq.), a suitable base (e.g., anhydrous potassium carbonate, 1.5-2.0 eq.), and a polar aprotic solvent (e.g., DMF or acetonitrile).
-
Addition of Benzylating Agent: Add benzyl bromide (1.1-1.2 eq.) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 60-80°C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-8 hours.[1]
-
Work-up: After the reaction is complete (indicated by the consumption of the starting phenol on TLC), cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing: Combine the organic layers and wash sequentially with water and brine to remove the solvent and inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a solvent system like ethanol or hexane/ethyl acetate to yield pure 2-(Benzyloxy)-1,3,5-tribromobenzene.[7]
Key Reaction Parameters
| Parameter | Recommended Choice | Rationale / Scientific Justification |
| Base | Anhydrous K₂CO₃, Cs₂CO₃ | A moderately strong base is required to deprotonate the phenol. The tribrominated phenol is more acidic than phenol itself due to the inductive effect of the bromine atoms, so a milder base like K₂CO₃ is often sufficient. Anhydrous conditions are crucial to prevent hydrolysis of the benzylating agent.[6] |
| Solvent | DMF, Acetonitrile | Polar aprotic solvents are ideal as they solvate the cation of the base, leaving the phenoxide anion more "naked" and nucleophilic, which accelerates the SN2 reaction.[1] They also effectively dissolve the reactants. |
| Benzylating Agent | Benzyl Bromide, Benzyl Chloride | Benzyl bromide is generally more reactive than benzyl chloride due to bromide being a better leaving group. Use freshly opened or purified reagents to ensure high activity.[7] |
| Temperature | 60 - 100 °C | Heating is necessary to provide sufficient activation energy for the reaction. However, excessively high temperatures can promote side reactions like elimination or C-alkylation. The optimal temperature should be determined empirically.[1] |
| Catalyst (Optional) | Tetrabutylammonium iodide (TBAI), 18-Crown-6 | A phase-transfer catalyst can be beneficial, especially if dealing with solubility issues or using a biphasic system. It helps shuttle the phenoxide ion into the organic phase where the reaction occurs.[1][8] |
Part 3: Troubleshooting Guide
Caption: A logical workflow for troubleshooting low product yield.
Q&A: Specific Experimental Issues
Question 1: My reaction has stalled, and TLC analysis shows a significant amount of unreacted 2,4,6-tribromophenol, even after several hours at 80°C. What is the likely cause?
Answer: This issue most commonly points to incomplete deprotonation of the starting phenol.
-
Causality: The Williamson ether synthesis is contingent on the formation of the phenoxide nucleophile.[6] If the base is not strong enough, is wet, or is used in insufficient quantity, the concentration of the reactive phenoxide will be too low for the reaction to proceed to completion.
-
Troubleshooting Steps:
-
Verify Base Quality: Ensure your potassium carbonate (or other base) is anhydrous. If necessary, dry it in an oven before use.
-
Increase Stoichiometry: Increase the equivalents of the base to 2.0 or even 2.5 equivalents relative to the phenol.
-
Consider a Stronger Base: While K₂CO₃ is often sufficient for this activated phenol, using a stronger base like cesium carbonate (Cs₂CO₃) can significantly increase the rate of deprotonation and the overall reaction rate. Sodium hydride (NaH) is also an option, but requires strictly anhydrous conditions.[7]
-
Question 2: I obtained a good yield, but my NMR spectrum shows multiple products. Besides my desired product, I see a byproduct that appears to be C-alkylated. How can I prevent this?
Answer: The formation of C-alkylation byproducts is a known side reaction in the alkylation of phenoxides, although O-alkylation is generally favored.[6]
-
Causality: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (typically at the ortho/para positions). The O/C selectivity is influenced by factors like the solvent, counter-ion, and temperature.
-
Troubleshooting Steps:
-
Solvent Choice: Ensure you are using a polar aprotic solvent like DMF or acetonitrile. These solvents favor SN2 reactions at the oxygen atom.[7]
-
Temperature Control: Lowering the reaction temperature may favor O-alkylation. Try running the reaction at a lower temperature (e.g., 50-60°C) for a longer period.
-
Phase-Transfer Catalysis: Using a phase-transfer catalyst (PTC) like tetrabutylammonium bromide can enhance O-alkylation selectivity. The large, soft cation of the PTC pairs with the phenoxide, increasing its solubility in the organic phase and sterically hindering attack at the ring carbons.[1]
-
Question 3: My reaction seems to work, but I am having difficulty purifying the final product. It co-elutes with the benzyl bromide starting material during column chromatography.
Answer: This is a common purification challenge when an excess of a relatively non-polar starting material is used.
-
Causality: Benzyl bromide and the product, 2-(Benzyloxy)-1,3,5-tribromobenzene, can have similar polarities, making separation by silica gel chromatography difficult.
-
Troubleshooting Steps:
-
Optimize Stoichiometry: Use only a slight excess of benzyl bromide (e.g., 1.1 equivalents). This minimizes the amount of unreacted starting material that needs to be removed.
-
Quenching Step: After the reaction is complete, consider adding a nucleophilic scavenger like a small amount of an amine (e.g., triethylamine) and stirring for an hour to react with the excess benzyl bromide. The resulting quaternary ammonium salt is highly polar and will be easily removed during the aqueous workup.
-
Chromatography Optimization: Use a shallow gradient during column chromatography. Start with a very non-polar eluent (e.g., pure hexane) and slowly increase the polarity by adding small increments of ethyl acetate. This will improve the resolution between your product and any remaining benzyl bromide.
-
Part 4: Frequently Asked Questions (FAQs)
Q1: Why is 2,4,6-tribromophenol used as the starting material instead of directly reacting 1,3,5-tribromobenzene? A1: 1,3,5-Tribromobenzene is highly unreactive towards nucleophilic aromatic substitution. The C-Br bonds are strong, and there are no activating groups on the ring to facilitate the displacement of a bromide ion by a benzyloxy nucleophile. The Williamson ether synthesis route, starting from the corresponding phenol, is a much more efficient and standard method for preparing aryl ethers.[1]
Q2: Can I use benzyl alcohol instead of benzyl bromide as the benzylating agent? A2: While possible under certain conditions (e.g., Mitsunobu reaction or acid-catalyzed etherification), it is not recommended for this specific Williamson synthesis.[9][10] The Williamson reaction requires a good leaving group on the electrophile, which the hydroxyl group of benzyl alcohol is not. Benzyl halides (like bromide or chloride) are the standard and most effective electrophiles for this SN2 reaction.[2]
Q3: How do I know when the reaction is complete? A3: The most reliable method is Thin Layer Chromatography (TLC). Spot the reaction mixture alongside your starting material (2,4,6-tribromophenol). The reaction is considered complete when the spot corresponding to the starting phenol is no longer visible. A new, typically less polar spot corresponding to your product should appear.
Q4: What is the purpose of the final brine wash during the work-up? A4: The brine (saturated aqueous NaCl solution) wash is used to help break up any emulsions that may have formed and to remove the majority of the dissolved water from the organic layer before the final drying step with an anhydrous salt like Na₂SO₄. This makes the drying process more efficient.
References
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Organic Syntheses Procedure. (n.d.). Benzene, 1,3,5-tribromo-. Organic Syntheses. Retrieved from [Link]
- Google Patents. (CN102476977A). Preparation method of 1,3,5-tribromobenzene.
-
Wikipedia. (2023, December 29). Williamson ether synthesis. Retrieved from [Link]
-
vibzz lab. (2022, April 21). 1,3,5 tribromobenzene [Video]. YouTube. Retrieved from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
YouTube. (2023, January 23). Synthesis of 1,3,5-tribromobenzene from 2,4,6-tribromoaniline [Video]. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzylation of Phenol with Benzyl Alcohol in the Presence of Sulphuric Acid. Retrieved from [Link]
- Google Patents. (RU2122996C1). Method of preparing 2,4,6-tribromophenol.
- Google Patents. (WO2007027375A2). Method of making benzylated phenols.
-
Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]
-
YouTube. (2023, December 12). Synthesis of 2,4,6-Tribromophenol from Benzene | Organic Chemistry Lab Tutorial [Video]. Retrieved from [Link]
-
ACS Publications. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 1,3,5-tribromobenzene. Retrieved from [Link]
-
NTP. (n.d.). Nomination Background: 2,4,6-Tribromophenol (CASRN: 118-79-6). Retrieved from [Link]
-
ACG Publications. (2021, July 19). Friedel−Crafts benzylation of arenes with benzylic alcohols using sulfonic-acid-functionalized hyper-cross. Retrieved from [Link]
-
Filo. (n.d.). Explain the reaction mechanism for the formation of 2,4,6-tribromophenol from phenol using bromine in water.. Retrieved from [Link]
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Technical Support Center: Synthesis of 2-(Benzyloxy)-1,3,5-tribromobenzene
Welcome to the technical support center for the synthesis of 2-(Benzyloxy)-1,3,5-tribromobenzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure a successful synthesis. Our approach is grounded in mechanistic principles and practical laboratory experience to help you navigate the common challenges associated with this procedure.
Introduction to the Synthesis
The synthesis of 2-(Benzyloxy)-1,3,5-tribromobenzene is typically achieved via a Williamson ether synthesis.[1][2] This SN2 reaction involves the deprotonation of 2,4,6-tribromophenol to form a phenoxide, which then acts as a nucleophile to attack benzyl bromide, displacing the bromide and forming the desired ether. While seemingly straightforward, this synthesis is prone to several side reactions and purification challenges that can impact yield and purity. This guide will address these potential issues in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes of the starting materials, 2,4,6-tribromophenol and benzyl bromide?
A1: The purity of your starting materials is paramount for a clean reaction. For 2,4,6-tribromophenol , ensure it is free from under-brominated species like 2,4-dibromophenol or 2,6-dibromophenol. The presence of these impurities will lead to the formation of the corresponding less-brominated benzyl ethers, which can be difficult to separate from the desired product. The hydroxyl group of phenol is a strongly activating, ortho-para directing group, making multiple brominations facile.[3][4] Conversely, over-bromination is less common but can occur under harsh conditions.
For benzyl bromide , it is crucial to use a fresh or properly stored bottle. Benzyl bromide is a lachrymator and can hydrolyze to benzyl alcohol or oxidize to benzaldehyde upon exposure to moisture and air. The presence of benzyl alcohol will not directly interfere with the reaction, but it can complicate purification.
Q2: What is the optimal base and solvent system for this Williamson ether synthesis?
A2: The choice of base and solvent is critical to favor the desired SN2 pathway and minimize side reactions. A moderately strong base is required to deprotonate the acidic phenol (pKa ≈ 10).[5]
-
Bases: Potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3) are commonly used and effective choices for aryl ether synthesis.[1] While stronger bases like sodium hydride (NaH) can be used, they increase the risk of competing elimination reactions if there are any susceptible alkyl halides present.[6]
-
Solvents: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (ACN), or acetone are ideal.[7] These solvents effectively solvate the cation of the base, leaving the phenoxide anion more nucleophilic and promoting the SN2 reaction.
Q3: At what temperature and for how long should the reaction be run?
A3: Williamson ether syntheses often require heating to proceed at a reasonable rate.[2][7] A typical temperature range is 50-80 °C.[6][7] It is highly recommended to monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is generally complete within 2-12 hours, depending on the scale and specific conditions. Over-heating or prolonged reaction times can lead to byproduct formation, including potential debenzylation.
Troubleshooting Guide
Low or No Product Formation
Q4: I have set up the reaction, but after several hours, TLC analysis shows only starting materials. What could be the problem?
A4: This is a common issue that can usually be traced back to a few key factors:
-
Incomplete Deprotonation: Ensure your base is anhydrous and used in at least a stoichiometric amount, though a slight excess (1.5-2.0 equivalents) is often beneficial.[7] If you are using a weaker base like K2CO3, ensure it is finely powdered to maximize surface area.
-
Inactive Benzyl Bromide: As mentioned, benzyl bromide can degrade. If in doubt, try a fresh bottle or purify the existing stock.
-
Insufficient Temperature: The reaction may be too cold. Gradually increase the temperature and continue to monitor by TLC.
-
Inappropriate Solvent: Using a protic solvent like ethanol can solvate the nucleophile, reducing its reactivity. Ensure you are using a polar aprotic solvent.
Workflow for Troubleshooting Low Product Yield
Caption: Troubleshooting workflow for low product yield.
Formation of Multiple Products
Q5: My TLC plate shows the desired product spot, but also several other spots. What are the likely byproducts?
A5: The formation of multiple products is a frequent challenge. The most common byproducts are detailed below.
| Byproduct Name | Structure | Reason for Formation | Identification & Removal |
| 2,4,6-Tribromophenol | Unreacted starting material due to incomplete reaction. | More polar than the product. Can be removed by column chromatography or a basic wash (to deprotonate the phenol) during workup. | |
| Dibenzyl ether | Reaction of benzyl bromide with benzyl alcohol (an impurity or formed from hydrolysis) or with another molecule of benzyl bromide under basic conditions. | Less polar than the product. Can be separated by column chromatography. | |
| C-Alkylated Byproducts | The phenoxide ion is an ambident nucleophile, and while O-alkylation is generally favored, some C-alkylation at the aromatic ring can occur.[6] | Often has a similar polarity to the desired product, making separation difficult. Careful optimization of column chromatography is needed. | |
| Under-brominated Products | e.g., 2-(Benzyloxy)-1,3-dibromobenzene | Impurities in the starting 2,4,6-tribromophenol. | Very difficult to separate from the desired product due to similar polarities. Prevention by using pure starting material is key. |
| Benzyl Alcohol | Hydrolysis of benzyl bromide, either present as an impurity or formed during the reaction/workup. | More polar than the product. Can be removed by an aqueous wash during workup or by column chromatography. |
Q6: I suspect I am getting C-alkylation. How can I minimize this side reaction?
A6: While typically a minor pathway for phenoxides, C-alkylation can be suppressed by modifying the reaction conditions. Lowering the reaction temperature can favor O-alkylation. The choice of counter-ion and solvent can also play a role; for instance, using a less polar solvent might slightly increase C-alkylation. Sticking to highly polar aprotic solvents like DMF is advisable.
Reaction Pathways: Desired vs. Side Reactions
Caption: O-Alkylation vs. C-Alkylation pathways.
Product Purification and Characterization
Q7: I have a crude product that is an oil and won't crystallize. How should I purify it?
A7: It is not uncommon for the crude product to be an oil due to the presence of impurities. The most reliable method for purification is flash column chromatography on silica gel.
-
Solvent System: A good starting point for the mobile phase is a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 98:2 hexane:ethyl acetate) and gradually increase the polarity. The desired product is relatively non-polar and should elute before more polar impurities like unreacted phenol or benzyl alcohol.
-
Recrystallization: Once a sufficiently pure fraction is obtained from chromatography, you can attempt recrystallization. A solvent system like ethanol/water or hexane/dichloromethane might be effective. The product should be soluble in the hot solvent and sparingly soluble when cold.[7]
Q8: How can I confirm the identity and purity of my final product?
A8: A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. You should expect to see the aromatic protons of both the tribromophenyl and benzyl groups, as well as a characteristic singlet for the benzylic methylene (-CH₂-) protons around 5.1 ppm.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product (342.02 g/mol for C₁₃H₁₀Br₂O, but the isotopic pattern for bromine will be distinctive).[8]
-
FT-IR Spectroscopy: Look for the characteristic C-O-C ether stretch.
-
Melting Point: A sharp melting point is a good indicator of purity.
Experimental Protocols
Synthesis of 2,4,6-Tribromophenol
This is a common precursor that can be synthesized from phenol.
-
Dissolve 10 g of phenol in 200 ml of cold water in a reaction flask.[9]
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With stirring, slowly add an aqueous solution containing 52 g of bromine from a dropping funnel.[9]
-
A white precipitate of 2,4,6-tribromophenol will form.[9]
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Collect the precipitate by filtration, wash thoroughly with water, and recrystallize from dilute ethanol to obtain long, slender needles.[9]
Synthesis of 2-(Benzyloxy)-1,3,5-tribromobenzene
-
To a round-bottom flask, add 2,4,6-tribromophenol (1.0 eq), potassium carbonate (1.5 eq), and DMF.
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Stir the mixture at room temperature for 15 minutes.
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Add benzyl bromide (1.1 eq) dropwise.
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Heat the reaction mixture to 60 °C and monitor by TLC.
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Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography.
References
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link][1]
-
PrepChem.com. (n.d.). Preparation of 2,4,6-tribromophenol. Retrieved from [Link][9]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link][5]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link][2]
-
Save My Exams. (2025). Nitration & Bromination of Phenol. Retrieved from [Link][3]
-
ChemistryStudent.com. (2022, January 26). Bromination of Phenol (A-Level Chemistry) [Video]. YouTube. Retrieved from [Link][4]
-
PubChem. (n.d.). 2-(Benzyloxy)-1,3-dibromobenzene. Retrieved from [Link][8]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. savemyexams.com [savemyexams.com]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-(Benzyloxy)-1,3-dibromobenzene | C13H10Br2O | CID 14534489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
Technical Support Center: A Researcher's Guide to Removing 2,4,6-Tribromophenol Impurities
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who encounter the common challenge of removing unreacted 2,4,6-tribromophenol (TBP) from their reaction mixtures. As a frequent starting material and intermediate in organic synthesis, particularly for flame retardants and pharmaceuticals, residual TBP can complicate downstream applications and compromise product purity.[1][2]
This document provides a detailed, practical framework for selecting and implementing effective purification strategies. We will move beyond simple procedural lists to explore the underlying chemical principles that govern each technique, empowering you to troubleshoot and adapt these methods to your specific experimental context.
Section 1: Understanding the Impurity: Key Properties of 2,4,6-Tribromophenol
Effective purification begins with a thorough understanding of the impurity's physicochemical properties. The unique characteristics of TBP, particularly its acidity and solubility profile, are the keys to its selective removal.
2,4,6-Tribromophenol is a white to off-white crystalline solid.[2][3] Its key properties are summarized below:
| Property | Value | Significance for Purification | Source(s) |
| Molecular Weight | 330.80 g/mol | Baseline for characterization. | [4][5] |
| Melting Point | 90-96 °C | Useful for characterization and assessing purity post-purification. | [1][4][6] |
| Boiling Point | 282-290 °C | Sublimable; distillation is possible but often not the preferred method. | [1] |
| Aqueous Solubility | Very low (~70 mg/L at 15-25 °C) | In its neutral form, TBP is insoluble in water, keeping it in the organic phase. | [7][8] |
| Organic Solubility | Soluble in alcohol, ether, chloroform, acetone, benzene. | TBP will be dissolved along with the desired product in common organic solvents. | [4][6][7] |
| Acidity (pKa) | ~6.3 (Calculated) | CRITICAL PROPERTY. TBP is a weak acid. This allows for its conversion to a water-soluble salt using a sufficiently strong base. | [9] |
The most exploitable characteristic of TBP is its acidity . As a phenol, the hydroxyl proton is acidic enough to be removed by a moderately strong aqueous base. This reaction converts the water-insoluble neutral phenol into an ionic phenoxide salt, which is highly soluble in water. This principle is the foundation of the most common and effective removal technique: acid-base extraction.[10][11]
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that arise during the removal of TBP.
Q1: What is the most direct and effective method for removing 2,4,6-tribromophenol?
For most applications where the desired product is a neutral organic compound, the most effective method is an alkaline liquid-liquid extraction . By washing your organic solution with an aqueous base (like sodium hydroxide), you can selectively convert the acidic TBP into its water-soluble sodium salt, which is then partitioned into the aqueous layer and removed.[10]
Q2: I performed a wash with aqueous sodium bicarbonate (NaHCO₃), but my TLC analysis still shows a significant amount of TBP in the organic layer. Why didn't it work?
This is a common and excellent question that highlights the importance of pKa. Phenols are significantly less acidic than carboxylic acids.[11] Sodium bicarbonate is a weak base, and it is often not strong enough to deprotonate TBP (pKa ≈ 6.3) completely and irreversibly. For an effective extraction, you need a base that is strong enough to ensure the acid-base equilibrium lies far to the side of the salt.
-
Expert Recommendation: Switch to a stronger base, such as 1-2 M sodium hydroxide (NaOH) or potassium hydroxide (KOH). These bases are sufficiently strong to quantitatively deprotonate TBP and pull it into the aqueous phase.
Q3: My desired product contains a base-sensitive functional group (e.g., an ester). What are my alternatives to alkaline extraction?
This is a critical experimental constraint. If your product can be hydrolyzed or degraded by strong bases, you must avoid alkaline extraction. The two primary alternatives are:
-
Flash Column Chromatography: This technique separates compounds based on their polarity. TBP, with its polar hydroxyl group, will interact more strongly with a polar stationary phase (like silica gel) compared to a non-polar product. Therefore, a non-polar product will elute first, followed by the TBP.
-
Recrystallization: This method is viable if your desired product and TBP have significantly different solubilities in a particular solvent system.[12] This requires screening various solvents to find one in which your product is soluble at high temperatures but insoluble at low temperatures, while TBP remains in solution (or vice-versa).
Q4: During the alkaline wash, a thick emulsion formed at the interface of the organic and aqueous layers, making separation impossible. How can I resolve this?
Emulsion formation is a frequent problem in extractions. It is caused by the stabilization of microscopic droplets of one layer within the other.
-
Troubleshooting Steps:
-
Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.
-
Add Brine: Add a small amount of saturated aqueous sodium chloride (brine) solution. The increased ionic strength of the aqueous layer helps to break the emulsion by "salting out" the organic components.
-
Gentle Swirling: Gently swirl the funnel instead of vigorously shaking it.
-
Filtration: As a last resort, pass the entire mixture through a pad of Celite® (diatomaceous earth) in a filter funnel. This can often break up the emulsion.
-
Q5: How can I definitively confirm that the TBP has been removed from my product?
Visual confirmation is not sufficient. You must use analytical techniques for validation:
-
Thin-Layer Chromatography (TLC): Spot your crude material, a pure TBP standard, and your purified product on the same TLC plate. The spot corresponding to TBP should be absent or significantly diminished in the lane of your purified product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective. The aromatic protons of TBP have characteristic chemical shifts. Their absence in the spectrum of your final product is strong evidence of its removal.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive technique that can detect even trace amounts of TBP, providing quantitative confirmation of purity.
Section 3: Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the most effective purification workflows.
Protocol 1: Purification via Alkaline Liquid-Liquid Extraction
This method is ideal for neutral or acidic products that are not sensitive to base. It leverages the acidity of TBP to achieve separation.
Caption: Workflow for removing TBP via alkaline extraction.
-
Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
First Extraction: Add an equal volume of 1 M aqueous sodium hydroxide (NaOH) solution. Stopper the funnel and invert it gently. Crucial: Vent the funnel frequently by opening the stopcock to release any pressure buildup. Shake for 1-2 minutes.
-
Separation: Place the funnel in a ring stand and allow the two layers to fully separate.
-
Collection: Drain the lower aqueous layer (containing the sodium tribromophenoxide salt) and set it aside. Collect the upper organic layer. Note: If using a denser solvent like dichloromethane, the organic layer will be the bottom layer.
-
Repeat Extraction: To ensure complete removal, return the organic layer to the funnel and repeat the wash with a fresh portion of 1 M NaOH.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous NaCl (brine). This helps to remove residual water and break any minor emulsions.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Isolation: Filter away the drying agent and concentrate the solvent using a rotary evaporator to yield the purified product, now free of TBP.
-
Why 1M NaOH? This concentration is sufficiently high to deprotonate the weakly acidic TBP but is not so caustic as to cause widespread degradation of robust organic molecules.
-
Why Venting? A small amount of heat can be generated, or a side reaction could produce gas, leading to a dangerous pressure buildup inside the sealed funnel.
-
Why a Brine Wash? Brine reduces the solubility of organic compounds in the aqueous layer and helps to draw water out of the organic layer, initiating the drying process.[11]
Protocol 2: Purification via Flash Column Chromatography
This method is suitable for base-sensitive compounds or when extraction fails to provide adequate separation.
Caption: Workflow for removing TBP via column chromatography.
-
Solvent System Selection: Use TLC to determine an appropriate eluent (solvent system), typically a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). The goal is to find a ratio where the desired product has an Rf value of ~0.3-0.4 and is well-separated from the TBP spot (which will be more polar and have a lower Rf).
-
Column Packing: Prepare a slurry of silica gel in your starting eluent and carefully pack it into a glass column, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve your crude product in a minimal amount of the column solvent. Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elution: Begin running the column with your selected eluent. If necessary, you can gradually increase the polarity of the eluent (a "gradient") to speed up the elution of more polar compounds like TBP after your product has been collected.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis: Spot each fraction on a TLC plate to determine its contents.
-
Isolation: Combine the fractions that contain your pure product and concentrate the solvent using a rotary evaporator.
-
Why Silica Gel? Silica gel is a polar adsorbent. The polar -OH group of TBP forms hydrogen bonds with the silica surface, slowing its movement down the column relative to less polar molecules.
-
Why Dry Loading? Loading the sample pre-adsorbed onto silica often results in a tighter band of material at the start of the chromatography, leading to sharper peaks and better separation of components.
References
-
2,4,6-Tribromophenol Properties. DrugFuture. [Link]
-
2,4,6-Tribromophenol Suppliers, MSDS. LookChem. [Link]
-
2,4,6-Tribromophenol and other Simple Brominated Phenols (Cicads 66, 2005). INCHEM. [Link]
-
Acid–base extraction. Wikipedia. [Link]
-
Organic Practical Setup 5. Washing to remove acid impurities. YouTube. [Link]
-
2,4,6-Tribromophenol | C6H3Br3O. PubChem. [Link]
-
4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
How to remove traces of acidic impurity or water? ResearchGate. [Link]
- Method for purifying a bromine compound.
-
2,4,6-TRIBROMOPHENOL CAS N°: 118-79-6. OECD SIDS. [Link]
- Purification of liquid bromine contaminated with organic impurities.
-
PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. Pharmapproach. [Link]
-
Sustainable bromination of organic compounds: A critical review. ResearchGate. [Link]
-
The Purification of Organic Compound: Techniques and Applications. Reachem. [Link]
-
2,4,6-Tribromophenol. Wikipedia. [Link]
-
Phenol, 2,4,6-tribromo-. NIST WebBook. [Link]
-
Nomination Background: 2,4,6-Tribromophenol. National Toxicology Program. [Link]
Sources
- 1. 2,4,6-Tribromophenol | 118-79-6 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. 2,4,6-Tribromophenol and other Simple Brominated Phenols (Cicads 66, 2005) [inchem.org]
- 4. 2,4,6-Tribromophenol [drugfuture.com]
- 5. Phenol, 2,4,6-tribromo- [webbook.nist.gov]
- 6. lookchem.com [lookchem.com]
- 7. 2,4,6-Tribromophenol | C6H3Br3O | CID 1483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,4,6-Tribromophenol - Wikipedia [en.wikipedia.org]
- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
Optimizing reaction conditions for the Suzuki coupling of 2-(Benzyloxy)-1,3,5-tribromobenzene
Welcome to the technical support guide for the Suzuki-Miyaura coupling of 2-(benzyloxy)-1,3,5-tribromobenzene. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this challenging transformation. Our goal is to provide you with in-depth, field-proven insights to help you troubleshoot and optimize your reaction conditions, moving beyond generic protocols to address the specific hurdles posed by this sterically hindered and polyhalogenated substrate.
Introduction: The Challenge of a Hindered Substrate
2-(Benzyloxy)-1,3,5-tribromobenzene presents a unique set of challenges for the Suzuki-Miyaura coupling. The steric bulk from the ortho-benzyloxy group, combined with the two adjacent bromine atoms, can significantly impede the crucial oxidative addition step of the catalytic cycle.[1] Furthermore, the electron-donating nature of the benzyloxy group can decrease the reactivity of the aryl bromide.[2] Achieving selective mono-arylation without competing side reactions such as dehalogenation or poly-substitution requires a carefully optimized set of reaction conditions.[2][3]
This guide provides a structured approach to overcoming these obstacles, starting with a robust baseline protocol and then delving into a comprehensive troubleshooting section in a question-and-answer format.
Recommended Starting Protocol
This protocol is designed as a robust starting point for the mono-arylation of 2-(benzyloxy)-1,3,5-tribromobenzene. Given the substrate's steric hindrance, a catalyst system known for its high activity with challenging aryl halides is recommended.
Table 1: Recommended Starting Conditions
| Component | Recommended Reagent/Condition | Rationale |
| Aryl Halide | 2-(Benzyloxy)-1,3,5-tribromobenzene | 1.0 equivalent |
| Boronic Acid/Ester | Arylboronic acid or pinacol ester | 1.1 - 1.5 equivalents |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 1-2 mol% |
| Ligand | SPhos or Ad₂PⁿBu | 2.2-4.4 mol% (Ligand:Pd ratio of ~2.2:1) |
| Base | K₃PO₄ or LiOᵗBu | 3.0 equivalents |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1 v/v) or Toluene | Anhydrous, degassed |
| Temperature | 80-100 °C | |
| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS |
-
Rationale for Catalyst and Ligand Choice: Sterically demanding substrates require highly active catalysts. Buchwald-type biaryl phosphine ligands like SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are both bulky and electron-rich, which promotes the formation of the active monoligated Pd(0) species necessary for efficient oxidative addition.[4] Ad₂PⁿBu (di-tert-butyl(n-butyl)phosphine) is another excellent choice for facilitating the coupling of hindered substrates.[5]
-
Rationale for Base and Solvent: A moderately strong base like potassium phosphate (K₃PO₄) is often effective and well-tolerated.[6] For particularly stubborn reactions, a stronger, non-nucleophilic base like lithium tert-butoxide (LiOᵗBu) can be beneficial, especially when using bulky ligands.[5] A polar aprotic solvent like 1,4-dioxane, often with a small amount of water, is a standard choice for Suzuki couplings as it helps to dissolve the base and facilitate the reaction.[2]
Experimental Workflow: A Step-by-Step Guide
The following is a detailed, step-by-step methodology for setting up the Suzuki coupling reaction under an inert atmosphere.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Deprotection of 2-(Benzyloxy)-1,3,5-tribromobenzene
Welcome to the technical support center for challenges associated with the deprotection of 2-(benzyloxy)-1,3,5-tribromobenzene. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of removing a benzyl protecting group from a highly halogenated and electron-deficient aromatic system. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve successful and high-yielding deprotection.
Introduction: The Challenge of Steric Hindrance and Electronic Effects
The deprotection of 2-(benzyloxy)-1,3,5-tribromobenzene to yield 2-hydroxy-1,3,5-tribromobenzene (1,3,5-tribromophenol) presents a unique set of challenges. The three bulky bromine atoms create significant steric hindrance around the reaction center. Furthermore, their strong electron-withdrawing nature deactivates the aromatic ring, potentially influencing the reactivity of the benzylic ether linkage. These factors mean that standard debenzylation protocols may be sluggish, incomplete, or prone to undesirable side reactions.
This guide will explore the two most common pathways for benzyl ether cleavage—catalytic hydrogenolysis and Lewis acid-mediated cleavage—and provide targeted solutions for the issues that frequently arise with this specific substrate.
Part 1: Frequently Asked Questions (FAQs)
Here we address common questions regarding the deprotection of 2-(benzyloxy)-1,3,5-tribromobenzene.
Q1: Why is catalytic hydrogenation with Pd/C often problematic for this substrate?
A1: While palladium-catalyzed hydrogenation is a go-to method for debenzylation, it is frequently complicated by a competing side reaction known as hydrodebromination (or dehalogenation) when applied to halogenated aromatic compounds.[1] The palladium catalyst, which is highly active for cleaving the C-O bond of the benzyl ether, can also readily catalyze the cleavage of the C-Br bonds. This leads to a mixture of partially and fully debrominated products, significantly reducing the yield of the desired 1,3,5-tribromophenol and complicating purification.
Q2: Can I use transfer hydrogenation as a milder alternative to high-pressure H₂ gas?
A2: Yes, catalytic transfer hydrogenation, which uses a hydrogen donor like ammonium formate or cyclohexene instead of hydrogen gas, can sometimes be a milder option.[2] However, the fundamental issue of catalyst-mediated hydrodebromination remains. The choice of hydrogen donor and reaction conditions would need to be carefully optimized to favor C-O bond cleavage over C-Br bond cleavage, which can be a significant challenge.
Q3: Are Lewis acids like BBr₃ or BCl₃ a better choice for this deprotection?
A3: For this particular substrate, Lewis acids are generally the more reliable choice. Boron trihalides, such as boron tribromide (BBr₃) and boron trichloride (BCl₃), are powerful reagents for cleaving aryl ethers.[3][4] They are not susceptible to the dehalogenation side reactions seen with catalytic hydrogenation. However, these reagents are very strong and can react with other sensitive functional groups if present in the molecule. For 2-(benzyloxy)-1,3,5-tribromobenzene, this method is often preferred for its chemoselectivity.
Q4: I've heard about side reactions when using Lewis acids. What should I be concerned about?
A4: The primary side reaction of concern when using Lewis acids for debenzylation is Friedel-Crafts benzylation.[5] The reaction proceeds by generating a benzyl cation, which is a potent electrophile. If other electron-rich aromatic rings are present in the reaction mixture (or if the product itself were electron-rich), this cation could re-attach to form a C-benzylated byproduct. While the 1,3,5-tribromophenol product is electron-deficient, the use of a "cation scavenger" is a highly recommended precaution to trap the benzyl cation and prevent unwanted side reactions.
Q5: What is a cation scavenger and why is it important?
A5: A cation scavenger is a non-nucleophilic, electron-rich species that can efficiently trap electrophiles, such as the benzyl cation generated during Lewis acid-mediated debenzylation. Pentamethylbenzene is an excellent example of a non-Lewis-basic cation scavenger.[5][6] Its use is critical for ensuring a clean reaction, as it irreversibly reacts with the benzyl cation, preventing it from participating in side reactions. This leads to higher yields and easier purification of the desired phenolic product.[5][6]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Scenario 1: Catalytic Hydrogenation (Pd/C) Attempt
Problem: My reaction is giving me a complex mixture of products with different numbers of bromine atoms.
| Potential Cause | Explanation & Solution |
| Hydrodebromination | The palladium catalyst is cleaving the C-Br bonds in addition to the desired C-O bond cleavage.[1] This is a very common issue with halogenated aromatics. Solution: It is strongly recommended to switch to a Lewis acid-mediated deprotection method (see below), as optimizing for selective debenzylation over dehalogenation with palladium catalysts is notoriously difficult for polybrominated systems. |
| Catalyst Poisoning | Although less common for this substrate than for nitrogen-containing compounds, trace impurities or the substrate itself could be poisoning the catalyst.[7] Solution: Ensure all reagents and solvents are pure and dry. If the reaction stalls, adding fresh catalyst may help, but the primary issue is likely competitive dehalogenation. |
Scenario 2: Lewis Acid (BBr₃ or BCl₃) Deprotection
Problem: The reaction is incomplete, and I still have a significant amount of starting material.
| Potential Cause | Explanation & Solution |
| Insufficient Reagent | The electron-withdrawing nature of the three bromine atoms may make the ether oxygen less Lewis basic, requiring more forcing conditions or a higher stoichiometry of the Lewis acid. Solution: Increase the equivalents of BBr₃ or BCl₃ incrementally (e.g., from 1.5 to 2.0 to 2.5 equivalents). Ensure the reagent is fresh and has not been degraded by atmospheric moisture. |
| Low Reaction Temperature | Many BBr₃/BCl₃ deprotections are run at low temperatures (e.g., -78 °C) to control reactivity. For this deactivated substrate, these temperatures may be too low. Solution: After adding the Lewis acid at a low temperature, allow the reaction to slowly warm to 0 °C or even room temperature. Monitor the reaction closely by TLC or LC-MS to track the consumption of the starting material. |
| Moisture Contamination | BBr₃ and BCl₃ react violently with water.[3] Any moisture in the solvent or on the glassware will consume the reagent, leading to an incomplete reaction. Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem: The reaction is complete, but my yield is low after purification, and I see an unknown, nonpolar byproduct.
| Potential Cause | Explanation & Solution |
| Friedel-Crafts Benzylation | The benzyl cation generated during the reaction has likely reacted with an aromatic species in the mixture. Solution: This issue is effectively mitigated by adding a cation scavenger.[5] Add 3 equivalents of pentamethylbenzene to the reaction mixture before adding the Lewis acid.[6] The pentamethylbenzene will trap the benzyl cation, forming benzylpentamethylbenzene, which can be easily separated by column chromatography. |
Part 3: Experimental Protocols & Visual Guides
Recommended Protocol: BCl₃-Mediated Debenzylation with a Cation Scavenger
This protocol is adapted from established methods for the debenzylation of sensitive aryl benzyl ethers and is optimized for the specific challenges of 2-(benzyloxy)-1,3,5-tribromobenzene.[5][6]
Materials:
-
2-(Benzyloxy)-1,3,5-tribromobenzene
-
Pentamethylbenzene
-
Boron trichloride (BCl₃), 1.0 M solution in dichloromethane (CH₂Cl₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (nitrogen or argon)
Procedure:
-
Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 2-(benzyloxy)-1,3,5-tribromobenzene (1.0 equiv) and pentamethylbenzene (3.0 equiv) in anhydrous dichloromethane.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add the 1.0 M solution of BCl₃ in dichloromethane (2.0 equiv) dropwise via syringe over 10-15 minutes. Ensure the internal temperature does not rise significantly.
-
Reaction: Stir the reaction mixture at -78 °C for 30 minutes. Monitor the reaction progress by TLC (thin-layer chromatography). If the reaction is sluggish, allow the mixture to slowly warm to -40 °C or -20 °C over 1-2 hours.
-
Quenching: Once the starting material is consumed, carefully quench the reaction at low temperature by the slow, dropwise addition of methanol. This will react with any excess BCl₃.
-
Workup: Allow the mixture to warm to room temperature. Add saturated aqueous NaHCO₃ solution and stir for 15 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Washing & Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product will contain 1,3,5-tribromophenol, unreacted pentamethylbenzene, and benzylpentamethylbenzene. Purify by column chromatography on silica gel to isolate the desired product.
Visual Workflow: Troubleshooting Logic
Caption: Logical flow for selecting and troubleshooting deprotection methods.
References
- Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H₂.
- Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.
- Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger.
- Debenzylation using catalytic hydrogenolysis in trifluoroethanol, and the total synthesis of (−)-raumacline.
- Boron tribromide mediated debenzylation of benzylamino and benzyloxy groups.
- Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry.
- An efficient method for the N-debenzylation of aromatic heterocycles.
- Technical Support Center: Troubleshooting Incomplete Debenzyl
- Failed Hydrogenation using H2 gas and Pd/C c
- How can I deprotect the benzyl group in 6-(benzyloxy)chroman?.
- Will BBr3 cleave a benzyl ether?. Reddit.
- Boron tribromide mediated debenzylation of benzylamino and benzyloxy groups. Semantic Scholar.
- Help with debenzyl
- Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Organic Chemistry Portal.
- 2-17 Science About O-Benzyl protecting groups.
- Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical C
- Debenzylation Reactions with Pd(0)
- Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. MPG.PuRe.
- Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by. ChemRxiv.
- Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. UCLA – Chemistry and Biochemistry.
- Pd-Catalyzed Debenzylation and Deallylation of Ethers and Esters with Sodium Hydride.
- Technical Support Center: Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde. Benchchem.
- synthesis & cleavage of benzyl ethers. YouTube.
- Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogen
- Application Notes and Protocols: Oxidation of the Benzyloxy Group in 2. Benchchem.
- Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. Semantic Scholar.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low conversion in the synthesis of 2-(Benzyloxy)-1,3,5-tribromobenzene
An essential precursor in organic synthesis, particularly for developing novel pharmaceutical agents and materials science compounds, is 2-(Benzyloxy)-1,3,5-tribromobenzene. Its synthesis is a multi-step process that, while based on fundamental organic reactions, presents several challenges that can lead to low conversion rates and purification difficulties.
This technical support guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice in a direct question-and-answer format. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.
Reaction Overview: The Synthetic Pathway
The synthesis of 2-(Benzyloxy)-1,3,5-tribromobenzene is typically achieved in two primary stages:
-
Electrophilic Aromatic Substitution: The bromination of phenol to produce the intermediate, 2,4,6-tribromophenol. The hydroxyl group is a powerful activating group, directing the bromine atoms to the ortho and para positions.
-
Williamson Ether Synthesis: The O-alkylation of 2,4,6-tribromophenol with benzyl bromide. This is a classic SN2 reaction where the phenoxide ion, formed by deprotonating the phenol, acts as a nucleophile.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for 2-(Benzyloxy)-1,3,5-tribromobenzene?
A1: The most common and efficient route involves the benzylation of 2,4,6-tribromophenol using benzyl bromide in a Williamson ether synthesis.[1][2] This method is favored due to the high reactivity of the phenoxide intermediate and the suitability of benzyl bromide as a primary halide electrophile in an SN2 reaction.[3]
Q2: What are the most critical parameters that influence the yield of the final product?
A2: The success of the Williamson ether synthesis step is highly sensitive to several factors:
-
Choice of Base: The base must be strong enough to completely deprotonate the 2,4,6-tribromophenol to form the reactive phenoxide ion.[4]
-
Solvent System: Polar aprotic solvents are crucial for accelerating the SN2 reaction rate.[4][5]
-
Reaction Temperature: Temperature control is vital to ensure a reasonable reaction rate while minimizing potential side reactions.[1][5]
-
Anhydrous Conditions: The reaction is highly sensitive to moisture, which can consume the base and hydrolyze the benzyl bromide.[4][6]
Q3: What kind of yields can be realistically expected for this synthesis?
A3: For the Williamson ether synthesis stage, laboratory yields typically range from 50-95%, depending on the optimization of reaction conditions and the purity of the reagents.[7] The initial bromination of phenol to 2,4,6-tribromophenol can also achieve high yields, often exceeding 90%.[8][9]
Troubleshooting Guide: Low Conversion and Side Reactions
This section addresses specific problems encountered during the synthesis.
Problem Area 1: Low or No Product Formation
Q4: My TLC analysis shows no product spot, only unreacted 2,4,6-tribromophenol. What is the most likely cause?
A4: This issue almost always points to an ineffective deprotonation of the starting phenol. The Williamson ether synthesis is contingent on the formation of a nucleophilic phenoxide ion.[10][11]
Root Causes & Solutions:
-
Ineffective Base: For phenols, bases like potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or potassium hydroxide (KOH) are often sufficient.[4][10] However, the acidity of 2,4,6-tribromophenol is higher than phenol due to the inductive effect of the bromine atoms. If conversion is low, ensure your base is anhydrous and used in stoichiometric excess (typically 1.5–2.0 equivalents).[1] If issues persist, switching to a stronger, non-nucleophilic base like sodium hydride (NaH) will irreversibly deprotonate the phenol.[5][11]
-
Presence of Moisture: Water in the reaction will consume strong bases and can hydrolyze your benzyl bromide. Ensure all glassware is oven-dried, and use anhydrous solvents.[4][6]
-
Degraded Benzyl Bromide: Benzyl bromide can degrade over time. It is advisable to use a freshly opened bottle or purify the reagent before use.[1]
Problem Area 2: Incomplete Reaction
Q5: My reaction has stalled, leaving a significant amount of starting material even after several hours. How can I drive it to completion?
A5: A stalled reaction suggests that the reaction conditions are sub-optimal for the SN2 mechanism, which is sensitive to temperature, solvent, and reactant concentration.
Root Causes & Solutions:
-
Inappropriate Solvent Choice: The SN2 reaction is significantly faster in polar aprotic solvents like DMF, DMSO, or acetonitrile.[4][5][12] These solvents solvate the cation (e.g., K⁺ or Na⁺) of the phenoxide salt, leaving the phenoxide anion "naked" and more nucleophilic.[5] Using protic solvents like ethanol or water will slow the reaction dramatically.[5][13]
-
Low Reaction Temperature: While higher temperatures can promote side reactions, insufficient heat will result in a very slow reaction rate. A typical temperature range for this synthesis is 60-100 °C.[1][4][5] It is recommended to start at a lower temperature (e.g., 60 °C) and gradually increase it while monitoring the reaction progress by TLC.
-
Consider Phase-Transfer Catalysis (PTC): If you are using a biphasic system (e.g., solid K₂CO₃ in acetonitrile), the reaction rate can be limited by the transfer of the phenoxide into the solution. Adding a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can dramatically increase the reaction rate by carrying the phenoxide anion into the organic phase.[7][12][14]
Problem Area 3: Formation of Side Products
Q6: I'm observing an unexpected spot on my TLC plate. What is the likely side product and how can I prevent it?
A6: In the Williamson ether synthesis with phenoxides, the most common side reaction is C-alkylation, as the phenoxide ion is an ambident nucleophile.
Root Causes & Solutions:
-
C-Alkylation vs. O-Alkylation: While O-alkylation is generally favored, some C-alkylation (attachment of the benzyl group to the aromatic ring) can occur, leading to isomeric byproducts.[1][7][10] The ratio of O/C alkylation can be influenced by the reaction conditions. Lowering the reaction temperature may increase the selectivity for the desired O-alkylation product.[1]
Below is a diagram illustrating the competing O- vs. C-alkylation pathways.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and evaluation of small molecules bearing a benzyloxy substituent as novel and potent monoamine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. CN101671236A - Environmentally-friendly production method for 2, 4, 6-tribromophenol - Google Patents [patents.google.com]
- 9. RU2122996C1 - Method of preparing 2,4,6-tribromophenol - Google Patents [patents.google.com]
- 10. jk-sci.com [jk-sci.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. semanticscholar.org [semanticscholar.org]
Technical Support Center: Advanced Strategies for the Synthesis and Modification of 2-(Benzyloxy)-1,3,5-tribromobenzene
Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with 2-(benzyloxy)-1,3,5-tribromobenzene and wish to perform subsequent chemical transformations while preserving the integrity of the crucial benzyl ether protecting group. My aim is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Introduction: The Challenge of the Benzyl Ether Linkage
The benzyl ether is a workhorse protecting group for phenols due to its general stability under a range of conditions, including exposure to many oxidizing/reducing agents and both moderately acidic and strongly basic environments.[1] However, its lability under certain reductive, oxidative, and strongly acidic conditions necessitates careful reaction planning, especially when working with highly functionalized molecules like 2-(benzyloxy)-1,3,5-tribromobenzene. This guide will address common challenges and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: I am planning a lithium-halogen exchange on 2-(benzyloxy)-1,3,5-tribromobenzene followed by quenching with an electrophile. Is the benzyl ether stable under these conditions?
A1: Yes, the benzyl ether linkage is generally stable to organometallic reagents such as organolithiums (e.g., n-BuLi, t-BuLi) and Grignard reagents at low temperatures.[1] The primary concern is not ether cleavage, but rather the regioselectivity of the lithium-halogen exchange and potential side reactions related to the electrophile used.
Q2: Will standard palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) cleave the benzyl ether?
A2: Typically, no. The conditions for these cross-coupling reactions are generally mild enough to not affect the benzyl ether.[2][3] However, issues can arise from the choice of base, ligand, or additives, or if the reaction requires high temperatures for extended periods. It is crucial to screen conditions and monitor for debenzylation byproducts.
Q3: I need to remove a silyl protecting group (e.g., TBS, TIPS) elsewhere in my molecule. Will the acidic conditions for desilylation cleave the benzyl ether?
A3: This is a significant concern. While benzyl ethers can tolerate moderately acidic conditions, the strong acids often used for silyl group removal, especially at elevated temperatures, can cause cleavage.[4] The key is to use milder, buffered acidic conditions. For instance, HF-Pyridine or acetic acid/THF/water mixtures are often effective for silyl ether deprotection while leaving the benzyl ether intact.[1]
Troubleshooting Guide: Minimizing Ether Cleavage
This section provides a problem-and-solution framework for common issues encountered during the manipulation of 2-(benzyloxy)-1,3,5-tribromobenzene.
Problem 1: Unintended Debenzylation During Metal-Halogen Exchange
While the benzyl ether is stable to organolithiums, subsequent steps or work-up procedures can inadvertently lead to its removal.
-
Potential Cause: Protic quenchers at elevated temperatures or acidic work-up conditions.
-
Recommended Solution:
-
Maintain low temperatures (e.g., -78 °C) throughout the reaction and quenching process.
-
Use a non-acidic aqueous work-up (e.g., saturated ammonium chloride solution or water).
-
If acidic conditions are unavoidable for purification, perform the extraction and concentration at low temperatures.
-
Problem 2: Cleavage of the Benzyl Ether During Palladium-Catalyzed Cross-Coupling
While uncommon, certain conditions can promote side reactions leading to debenzylation.
-
Potential Cause 1: Reductive Cleavage. Some palladium catalysts, in the presence of a hydrogen source (e.g., from a solvent or additive), can facilitate reductive cleavage of the benzyl ether, similar to catalytic hydrogenation.[5][6]
-
Recommended Solution:
-
Thoroughly degas all solvents and reagents to remove dissolved hydrogen.
-
Avoid solvents that can act as hydrogen donors, such as isopropanol, especially at high temperatures.
-
Consider using a different palladium precursor or ligand system.
-
-
Potential Cause 2: Lewis Acidity of Additives. Certain additives or co-catalysts may exhibit Lewis acidity, which can promote ether cleavage, particularly at higher temperatures.
-
Recommended Solution:
-
If Lewis acidic additives are necessary, screen for milder alternatives.
-
Minimize reaction temperature and time.
-
Perform a small-scale control experiment with the benzyl ether and the additive to assess stability.
-
Problem 3: Incompatibility with Other Deprotection Steps
A common challenge arises when attempting to deprotect another functional group in the presence of the benzyl ether.
-
Scenario: Attempting Catalytic Hydrogenation to Remove a Cbz Group or Reduce a Nitro Group.
-
Problem: Catalytic hydrogenation (e.g., H₂, Pd/C) is a standard method for benzyl ether cleavage and will not be selective.[7][8]
-
Solution: Employ an orthogonal protecting group strategy from the outset. For example, use a Boc protecting group for amines, which is removed under acidic conditions, or an Fmoc group, which is base-labile.[9]
-
-
Scenario: Using Strong Lewis Acids for Deprotection.
-
Problem: Strong Lewis acids like BCl₃ or BBr₃ are highly effective for cleaving benzyl ethers and will not be selective.[4][10][11]
-
Solution: If a Lewis acid is required, consider milder options that have shown selectivity. For instance, SnCl₄ is reported to cleave benzyl esters in the presence of benzyl ethers.[12] Alternatively, explore non-Lewis acid-based deprotection methods for the other protecting group.
-
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of 2-(Benzyloxy)-1,3,5-tribromobenzene
This protocol is a starting point and may require optimization based on the specific boronic acid used.
-
To a dry Schlenk flask, add 2-(benzyloxy)-1,3,5-tribromobenzene (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Selective Deprotection of a Silyl Ether in the Presence of a Benzyl Ether
This protocol outlines a mild method to preserve the benzyl ether.
-
Dissolve the silyl and benzyl ether-containing substrate in THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF) (1.1 eq, 1M in THF) dropwise at 0 °C.
-
Stir the reaction at 0 °C and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Data Summary: Stability of Benzyl Ethers under Various Conditions
| Reagent/Condition | Benzyl Ether Stability | Notes |
| Organolithiums (e.g., n-BuLi) | Excellent | At low temperatures (-78 °C). |
| Grignard Reagents | Excellent | |
| Pd-catalyzed Cross-Coupling | Generally Good | Monitor for reductive cleavage with certain catalyst/solvent combinations. |
| Strong Lewis Acids (e.g., BCl₃, BBr₃) | Poor | Effective for cleavage.[4][10][11] |
| Mild Lewis Acids (e.g., SnCl₄) | Good | Can be selective for other functional groups.[12] |
| Catalytic Hydrogenation (H₂, Pd/C) | Poor | Standard cleavage method.[5][8] |
| Oxidative Reagents (e.g., DDQ) | Moderate to Good | Cleavage is possible, especially with visible light mediation.[8][13] |
| Strong Protic Acids (e.g., HBr, HI) | Poor | Effective for cleavage.[8] |
| Mild/Buffered Acids (e.g., HF-Pyridine) | Good | Useful for selective deprotection of other groups.[1] |
| Strong Bases (e.g., NaH, NaOH) | Excellent |
Visualizing Reaction Pathways and Troubleshooting Logic
Workflow for Subsequent Reactions of 2-(Benzyloxy)-1,3,5-tribromobenzene
Caption: Reaction pathways for 2-(benzyloxy)-1,3,5-tribromobenzene.
Decision Tree for Protecting Group Strategy
Caption: Decision-making for orthogonal protecting group strategies.
References
-
Kobayashi, T., et al. (2020). The use of tin(IV) chloride to selectively cleave benzyl esters over benzyl ethers and benzyl amines. Organic Letters. Available at: [Link]
-
Ploypradith, P., et al. (2006). Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. Journal of Organic Chemistry. Available at: [Link]
-
Congreve, M. S., et al. (1993). Selective Cleavage of Benzyl Ethers. Synlett. Available at: [Link]
-
Okano, K., et al. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. ResearchGate. Available at: [Link]
- Kocienski, P. J. (2004). Protecting Groups. 3rd ed. Thieme.
- Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Available at: [Link]
-
Chem Help ASAP. (2018). benzyl ether cleavage. YouTube. Available at: [Link]
-
Das, S., et al. (2015). Palladium-Catalyzed Ligand-Free Suzuki Cross-Coupling Reactions of Benzylic Halides with Aryl Boronic Acids under Mild Conditions. ResearchGate. Available at: [Link]
-
Reddit. (2022). Benzyl ether cleavage in presence of thiourea? r/Chempros. Available at: [Link]
-
Girst, S., et al. (2020). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters. Available at: [Link]
-
Lee, P. H., et al. (2001). Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides. Organic Letters. Available at: [Link]
-
Chem Help ASAP. (2019). synthesis & cleavage of benzyl ethers. YouTube. Available at: [Link]
-
Hassan, J., et al. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews. Available at: [Link]
-
Organic Chemistry Portal. Protective Groups. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions [organic-chemistry.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. Protective Groups [organic-chemistry.org]
- 10. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(Benzyloxy)-1,3,5-tribromobenzene via Phase Transfer Catalysis
Welcome to the technical support center for the synthesis of 2-(Benzyloxy)-1,3,5-tribromobenzene using phase transfer catalysis (PTC). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical information, troubleshooting advice, and frequently asked questions to ensure the success of your experiments.
Introduction to the Synthesis
The O-benzylation of 1,3,5-tribromophenol to produce 2-(Benzyloxy)-1,3,5-tribromobenzene is a specialized application of the Williamson ether synthesis. Phase transfer catalysis is an exceptionally effective method for this transformation, as it facilitates the reaction between two immiscible phases: an aqueous phase containing the deprotonated phenol (phenoxide) and an organic phase containing the benzylating agent.[1][2] The phase transfer catalyst, typically a quaternary ammonium salt, transports the phenoxide anion from the aqueous phase to the organic phase, where it can react with the benzyl halide.[2] This methodology offers several advantages, including the use of inexpensive inorganic bases, milder reaction conditions, and often higher yields compared to traditional methods.[3]
This guide will provide a comprehensive overview of the reaction, a detailed experimental protocol, and a robust troubleshooting section to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of phase transfer catalysis in this synthesis?
A: Phase transfer catalysis (PTC) addresses the challenge of reacting two substances that are in different, immiscible liquid phases. In this synthesis, 1,3,5-tribromophenol is deprotonated by a base (like NaOH) in the aqueous phase to form the tribromophenoxide anion. This anion is water-soluble but insoluble in the organic solvent where the benzyl chloride is dissolved. The phase transfer catalyst, a quaternary ammonium salt (Q⁺X⁻), forms an ion pair with the phenoxide anion (ArO⁻) at the interface of the two liquids. This new, more lipophilic ion pair (Q⁺ArO⁻) can then travel into the organic phase. Here, the "naked" and highly reactive phenoxide anion undergoes an Sₙ2 reaction with benzyl chloride to form the desired ether product, 2-(Benzyloxy)-1,3,5-tribromobenzene. The catalyst cation (Q⁺) then pairs with the leaving group (Cl⁻) and returns to the aqueous phase to repeat the cycle.[3][4]
Q2: How do I choose an appropriate phase transfer catalyst for this reaction?
A: The choice of the phase transfer catalyst is crucial for the success of the reaction. Quaternary ammonium and phosphonium salts are the most common choices.[3][4] For the benzylation of phenols, tetrabutylammonium bromide (TBAB) is a widely used and effective catalyst due to its good solubility in both phases and its ability to facilitate the transfer of the phenoxide ion.[2] Other suitable catalysts include tetrabutylammonium hydrogen sulfate (TBAHS) and benzyltriethylammonium chloride (BTEAC). The lipophilicity of the catalyst is a key factor; it must be soluble enough in the organic phase to transport the anion, but also have enough affinity for the aqueous phase to complete the catalytic cycle.
Q3: What is the role of the base, and how does its concentration affect the reaction?
A: The base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), is essential for deprotonating the 1,3,5-tribromophenol to form the reactive phenoxide anion. The concentration of the base can significantly impact the reaction rate and yield. A higher concentration of NaOH in the aqueous phase generally leads to a faster reaction rate. However, excessively high concentrations can lead to side reactions, such as the hydrolysis of benzyl chloride to benzyl alcohol. For benzylations, a concentration of around 30% NaOH is often a good starting point to balance reactivity while minimizing side reactions.[1]
Q4: Which organic solvent is most suitable for this synthesis?
A: The organic solvent should be immiscible with water and capable of dissolving both the benzyl chloride and the final ether product. Common choices for PTC reactions include toluene, chlorobenzene, and dichloromethane.[1][5] Toluene is often a good choice as it is relatively non-polar, which can enhance the reactivity of the ion pair in the organic phase. While dichloromethane is also effective, it can sometimes participate in side reactions, such as "methylene bridging," where it acts as an alkylating agent, especially in the presence of a strong base.[1]
Q5: Can other benzylating agents be used besides benzyl chloride?
A: Yes, other benzyl halides such as benzyl bromide can be used. Benzyl bromide is generally more reactive than benzyl chloride, which can lead to faster reaction times but may also increase the likelihood of side reactions like dehydrobromination, especially with secondary benzyl halides.[1] For this synthesis, benzyl chloride is a cost-effective and sufficiently reactive choice.
Visualizing the Catalytic Cycle
The following diagram illustrates the phase transfer catalytic cycle for the synthesis of 2-(Benzyloxy)-1,3,5-tribromobenzene.
Caption: Phase transfer catalytic cycle for the O-benzylation of 1,3,5-tribromophenol.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.
Materials:
-
1,3,5-Tribromophenol
-
Benzyl chloride
-
Tetrabutylammonium bromide (TBAB)
-
Sodium hydroxide (NaOH)
-
Toluene
-
Deionized water
-
Diethyl ether or Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3,5-tribromophenol (1.0 eq) and tetrabutylammonium bromide (0.05 - 0.10 eq) in toluene.
-
Addition of Base: In a separate beaker, prepare a 30% (w/v) aqueous solution of sodium hydroxide. Add the NaOH solution to the reaction flask.
-
Addition of Benzylating Agent: While stirring vigorously, add benzyl chloride (1.1 - 1.2 eq) to the biphasic mixture.
-
Reaction: Heat the mixture to 60-80°C and maintain vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-6 hours.[2]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Separate the organic and aqueous layers using a separatory funnel.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2-(Benzyloxy)-1,3,5-tribromobenzene.
-
Troubleshooting Guide
This section addresses potential issues that may arise during the synthesis.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inefficient Stirring | The reaction occurs at the interface of the two phases. Inadequate stirring reduces the interfacial surface area, hindering the transfer of the phenoxide ion. Increase the stirring speed to ensure a fine emulsion is formed. |
| Inactive Catalyst | The quaternary ammonium salt can degrade over time or if exposed to very high temperatures or strong bases. Use a fresh batch of catalyst. Consider using a more robust catalyst like a phosphonium salt if high temperatures are required. |
| Insufficient Base | The phenol may not be fully deprotonated. Ensure the correct amount and concentration of the base are used. You can test the pH of the aqueous layer to ensure it is strongly basic. |
| Low Reaction Temperature | The reaction rate may be too slow at lower temperatures. Gradually increase the reaction temperature, monitoring for the formation of byproducts. |
| Hydrolysis of Benzyl Chloride | If the reaction is run for an extended period at high temperatures with a high concentration of base, benzyl chloride can hydrolyze to benzyl alcohol. Optimize the reaction time and temperature. |
Problem 2: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Steps |
| Benzyl Alcohol Formation | This is due to the hydrolysis of benzyl chloride. Reduce the reaction temperature, shorten the reaction time, or use a slightly lower concentration of the aqueous base. |
| Dibenzyl Ether Formation | Benzyl alcohol formed from hydrolysis can be benzylated under PTC conditions to form dibenzyl ether. Minimizing benzyl alcohol formation will prevent this. |
| C-Alkylation of the Phenol | While less common for O-alkylation of phenols, some C-alkylation can occur, especially with more reactive phenols. Using a less polar solvent can sometimes suppress this side reaction. For this specific substrate, C-alkylation is unlikely due to the steric hindrance from the bromine atoms. |
Problem 3: Difficult Phase Separation (Emulsion Formation)
| Potential Cause | Troubleshooting Steps |
| High Catalyst Concentration | The catalyst itself can act as a surfactant, leading to stable emulsions. Reduce the amount of catalyst used in subsequent experiments. |
| Vigorous Stirring during Work-up | While vigorous stirring is needed during the reaction, it can cause emulsions during the extraction process. Gently invert the separatory funnel during washing steps. |
| Solution for Emulsions | Adding a small amount of brine (saturated NaCl solution) can help to break up emulsions by increasing the ionic strength of the aqueous phase. |
Logical Troubleshooting Flowchart
Caption: A logical flowchart for troubleshooting common issues in the synthesis.
References
-
Halpern, M. (n.d.). PTC O-Alkylation With a Secondary Benzyl Bromide. PTC Organics, Inc. Retrieved from [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
University of California, Irvine. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
- Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(49), 4251-4254.
-
Chemistry Stack Exchange. (2016, February 19). Making 1,3,5-Tribromobenzene from Phenol. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Request PDF. (n.d.). Synthesis of 1,3,5-tribromo- and triiodophloroglucinol tris(triflates). Retrieved from [Link]
-
eGyanKosh. (n.d.). PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzene, 1,3,5-tribromo-. Retrieved from [Link]
-
PubChem. (n.d.). 1,3,5-Tribromophenol. Retrieved from [Link]
-
ResearchGate. (n.d.). 2,4,6-Tribromophenol and other simple brominated phenols. Retrieved from [Link]
-
INCHEM. (2005). 2,4,6-Tribromophenol and other Simple Brominated Phenols (Cicads 66, 2005). Retrieved from [Link]
-
NPTEL. (n.d.). Lecture 41 : Phase Transfer Catalysis. Retrieved from [Link]
-
Molecule of the Month. (2011, December). 2,4,6-Tribromophenol. Retrieved from [Link]
-
Filo. (2025, February 27). Phenol can be converted into 1,3,5-tribromo benzene by using the sequence... Retrieved from [Link]
-
Quora. (2023, June 9). What is the conversion of phenol to 2,4,6 tribromophenol?. Retrieved from [Link]
-
Semantic Scholar. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]
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Validation & Comparative
A Guide to the ¹H and ¹³C NMR Spectroscopic Characterization of 2-(Benzyloxy)-1,3,5-tribromobenzene
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 2-(benzyloxy)-1,3,5-tribromobenzene. Designed for researchers, scientists, and professionals in drug development, this document offers a predictive interpretation of the compound's NMR spectra, supported by comparative data from analogous structures. Furthermore, a comprehensive experimental protocol for acquiring high-quality NMR data is presented.
Introduction
2-(Benzyloxy)-1,3,5-tribromobenzene is a polyhalogenated aromatic ether. Its structure combines the rigid, electron-rich core of a tribrominated benzene ring with the more flexible benzyloxy side chain. The precise characterization of such molecules is paramount for confirming their identity, assessing purity, and understanding their chemical environment, all of which are critical in synthetic chemistry and materials science. NMR spectroscopy stands as the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. This guide will delve into the expected ¹H and ¹³C NMR spectral features of the title compound, explaining the rationale behind the predicted chemical shifts and multiplicities.
Predicted NMR Spectra and Comparative Analysis
Due to the absence of a publicly available, experimentally verified spectrum for 2-(benzyloxy)-1,3,5-tribromobenzene, we present a predicted spectrum based on the well-established principles of NMR spectroscopy and by drawing comparisons with structurally related compounds. The key structural fragments influencing the NMR spectrum are the 1,3,5-tribrominated benzene ring and the benzyloxy group.
Molecular Structure and Atom Numbering
To facilitate the discussion of the NMR data, the atoms of 2-(benzyloxy)-1,3,5-tribromobenzene are numbered as follows:
A diagram illustrating the atom numbering for 2-(benzyloxy)-1,3,5-tribromobenzene.
¹H NMR Spectrum Prediction
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on the tribrominated ring and the protons of the benzyloxy group.
Table 1: Predicted ¹H NMR Chemical Shifts for 2-(Benzyloxy)-1,3,5-tribromobenzene and Comparison with Related Compounds.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Comparative Compound | Experimental Shift (δ, ppm) |
| H-4, H-6 | 7.50 - 7.60 | Singlet | 2H | 1,3,5-Tribromobenzene | 7.56 (s) |
| H-2', H-6' (ortho) | 7.35 - 7.45 | Multiplet (or dd) | 2H | Benzyl ether | 7.27 - 7.36 (m)[1] |
| H-3', H-4', H-5' (meta, para) | 7.25 - 7.35 | Multiplet | 3H | Benzyl ether | 7.27 - 7.36 (m)[1] |
| -CH₂- | 5.10 - 5.20 | Singlet | 2H | Benzyl ether | 4.54 (s)[1] |
Rationale behind the predictions:
-
Aromatic Protons (H-4, H-6): In 1,3,5-tribromobenzene, the three equivalent protons give a singlet at approximately 7.56 ppm.[2] In our target molecule, the symmetry is broken by the benzyloxy group. However, the two protons at positions 4 and 6 are chemically equivalent due to the plane of symmetry through the C1-C4 axis. The electron-donating nature of the benzyloxy group is expected to have a minimal effect on these meta-protons. Therefore, a singlet integrating to 2H is predicted in a similar region to 1,3,5-tribromobenzene.
-
Benzyloxy Protons: The protons of the phenyl ring of the benzyl group are expected to appear as a multiplet in the range of 7.25-7.45 ppm, which is typical for a monosubstituted benzene ring.[1] The benzylic methylene (-CH₂-) protons are expected to be a sharp singlet around 5.10-5.20 ppm. The deshielding effect of the adjacent oxygen and the aromatic ring places this signal significantly downfield. For comparison, the benzylic protons in benzyl ether appear at 4.54 ppm.[1] The presence of the electron-withdrawing tribromophenyl group is expected to shift this signal further downfield.
¹³C NMR Spectrum Prediction
The proton-decoupled ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(Benzyloxy)-1,3,5-tribromobenzene and Comparison with Related Compounds.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Comparative Compound | Experimental Shift (δ, ppm) |
| C-1 | 155 - 160 | Anisole | 159.9 |
| C-2, C-6 | 115 - 120 | Anisole | 113.9 (ortho) |
| C-3, C-5 | 95 - 105 | Bromobenzene | 122.6 (ipso)[3] |
| C-4 | 130 - 135 | Bromobenzene | 130.2 (para) |
| C-7 (-CH₂-) | 70 - 75 | 2-(Benzyloxy)benzaldehyde | 70.27[4] |
| C-1' (ipso) | 135 - 140 | Toluene | 137.9 |
| C-2', C-6' (ortho) | 128 - 129 | Toluene | 129.1 |
| C-3', C-5' (meta) | 128 - 129 | Toluene | 128.3 |
| C-4' (para) | 127 - 128 | Toluene | 125.4 |
Rationale behind the predictions:
-
Tribrominated Ring Carbons:
-
C-1: The carbon atom attached to the oxygen (ipso-carbon) is expected to be significantly deshielded and appear in the 155-160 ppm region, similar to anisole.
-
C-3, C-5: The carbons bearing the bromine atoms will be subject to the "heavy atom effect," which, counterintuitively, can cause an upfield (shielding) effect.[3] This is due to the large electron cloud of bromine inducing a diamagnetic shielding. Therefore, a signal in the 95-105 ppm range is anticipated.
-
C-2, C-6 and C-4: The remaining aromatic carbons will have shifts influenced by both the oxygen and bromine substituents. The C-2 and C-6 carbons, ortho to the benzyloxy group, are expected to be shielded relative to benzene (128.5 ppm), while the C-4 carbon, para to the benzyloxy group, will be deshielded.
-
-
Benzyloxy Group Carbons:
-
C-7 (-CH₂-): This benzylic carbon is expected to resonate around 70-75 ppm, as seen in similar structures like 2-(benzyloxy)benzaldehyde (70.27 ppm).[4]
-
Phenyl Carbons (C-1' to C-4'): The chemical shifts of the phenyl group carbons in the benzyl moiety are predicted to be similar to those in toluene, with the ipso-carbon (C-1') being the most deshielded.
-
Experimental Protocol for NMR Sample Preparation and Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of 2-(benzyloxy)-1,3,5-tribromobenzene, the following protocol is recommended.
A workflow for the preparation and NMR analysis of 2-(benzyloxy)-1,3,5-tribromobenzene.
Conclusion
The structural elucidation of 2-(benzyloxy)-1,3,5-tribromobenzene can be confidently achieved through a combination of ¹H and ¹³C NMR spectroscopy. This guide provides a robust framework for the prediction and interpretation of its NMR spectra, grounded in the analysis of its constituent chemical moieties and comparison with known compounds. By following the outlined experimental protocol, researchers can obtain high-fidelity data to confirm the synthesis and purity of this compound, facilitating its application in further scientific endeavors.
References
-
Reddit. (2024). Weird splitting pattern in 1H-NMR of 1,3,5-Trimethoxybenzene. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems. Available at: [Link]
-
Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Available at: [Link]
-
NIST. (n.d.). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. Available at: [Link]
-
Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Available at: [Link]
-
SpectraBase. (n.d.). 1,3,5-Trimethoxy-benzene - Optional[1H NMR] - Chemical Shifts. Available at: [Link]
-
The Royal Society of Chemistry. (2015). A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]
-
ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. Available at: [Link]
-
Quora. (2021). How to determine the substitution pattern of a benzene from an HNMR spectrum. Available at: [Link]
-
ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available at: [Link]
-
ResearchGate. (n.d.). High resolution NMR spectra of some tri-substituted benzenes. Available at: [Link]
-
Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Available at: [Link]
-
The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm. Available at: [Link]
-
Universitat de València. (n.d.). Chemical shifts. Available at: [Link]
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A Comparative Guide to the Mass Spectrometry Analysis of 2-(Benzyloxy)-1,3,5-tribromobenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the precise characterization of halogenated organic compounds is paramount. 2-(Benzyloxy)-1,3,5-tribromobenzene, a molecule featuring a tribrominated aromatic core and a benzyloxy substituent, presents a unique analytical challenge. This guide provides an in-depth, comparative analysis of mass spectrometry for the characterization of this compound, juxtaposed with other key analytical techniques. As Senior Application Scientists, our goal is to offer not just protocols, but a foundational understanding of the "why" behind the "how," ensuring robust and reliable analytical outcomes.
Introduction to the Analytical Challenge
2-(Benzyloxy)-1,3,5-tribromobenzene (C₁₃H₉Br₃O) is a key intermediate in various synthetic pathways.[1] Its structure, characterized by the presence of three bromine atoms and a labile benzyloxy group, necessitates analytical methods that can provide unambiguous molecular weight determination, elemental composition confirmation, and structural elucidation through fragmentation analysis. Mass spectrometry, with its high sensitivity and specificity, stands as a primary tool for this purpose. However, a comprehensive analytical strategy often involves the integration of multiple techniques to achieve orthogonal validation of the compound's identity and purity.
Mass Spectrometry: A Deep Dive
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[2] This allows for the determination of molecular weight and can provide structural information through the analysis of fragmentation patterns. For a molecule like 2-(Benzyloxy)-1,3,5-tribromobenzene, the choice of ionization method and mass analyzer is critical for obtaining high-quality, interpretable data.
Ionization Techniques: Choosing the Right Tool for the Job
The initial and most critical step in mass spectrometry is the ionization of the analyte. The choice between "hard" and "soft" ionization techniques dictates the extent of fragmentation observed in the mass spectrum.[3][4]
-
Electron Ionization (EI): As a hard ionization technique, EI bombards the analyte with high-energy electrons, leading to extensive fragmentation.[3] This can be highly beneficial for structural elucidation by providing a detailed fragmentation fingerprint. For 2-(Benzyloxy)-1,3,5-tribromobenzene, EI is expected to induce cleavage of the benzylic C-O bond and fragmentation of the aromatic rings.[5]
-
Chemical Ionization (CI): A softer ionization method than EI, CI uses a reagent gas to ionize the analyte through proton transfer or adduction.[4] This results in less fragmentation and a more prominent molecular ion peak, which is crucial for confirming the molecular weight.
-
Electrospray Ionization (ESI): ESI is a very soft ionization technique ideal for polar and large molecules.[6][7] While 2-(Benzyloxy)-1,3,5-tribromobenzene has limited polarity, ESI could be employed, particularly when coupled with liquid chromatography, to generate protonated molecules ([M+H]⁺) with minimal fragmentation.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar, semi-volatile compounds and is often used as an interface for liquid chromatography-mass spectrometry (LC-MS).[8] It typically produces protonated molecules or molecular ions with some degree of fragmentation.
The following diagram illustrates the general workflow for the mass spectrometry analysis of 2-(Benzyloxy)-1,3,5-tribromobenzene.
Caption: General workflow for the mass spectrometry analysis.
Proposed Fragmentation Pathway
Under Electron Ionization (EI), 2-(Benzyloxy)-1,3,5-tribromobenzene is expected to undergo characteristic fragmentation. The presence of bromine's two stable isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a distinctive isotopic pattern for all bromine-containing fragments.[2]
The proposed fragmentation pathway is illustrated below:
Caption: Proposed EI fragmentation of 2-(Benzyloxy)-1,3,5-tribromobenzene.
Explanation of Fragmentation:
-
Molecular Ion Peak: The mass spectrum will exhibit a characteristic cluster of peaks for the molecular ion due to the three bromine atoms.
-
Loss of a Benzyloxy Radical: A primary fragmentation pathway is the cleavage of the C-O bond, leading to the formation of a stable tropylium ion at m/z 91.
-
Loss of a Benzyl Radical: Alternatively, cleavage of the O-CH₂ bond results in a tribromophenoxy radical cation.
-
Loss of Carbon Monoxide: The tribromophenoxy radical cation can subsequently lose a molecule of carbon monoxide.
-
Loss of Bromine: The tribrominated benzene fragment can undergo sequential loss of bromine atoms.[9]
-
Phenyl Fragment: The benzyl group can fragment to produce the phenyl cation at m/z 77.[5]
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique for the analysis of volatile and semi-volatile compounds like 2-(Benzyloxy)-1,3,5-tribromobenzene.[10][11]
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an EI source.
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methyl polysiloxane capillary column.
-
Inlet Temperature: 280 °C.
-
Oven Program: Initial temperature of 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Volume: 1 µL.
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Scan Range: m/z 50-500.
Data Analysis:
-
Identify the chromatographic peak corresponding to the analyte.
-
Examine the mass spectrum of the peak.
-
Confirm the molecular weight from the molecular ion cluster.
-
Analyze the fragmentation pattern to confirm the structure, paying close attention to the isotopic patterns of bromine-containing fragments.
Comparative Analysis with Other Techniques
While mass spectrometry provides invaluable information, a multi-technique approach is often necessary for complete characterization.
| Feature | Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) | High-Performance Liquid Chromatography (HPLC) |
| Information Provided | Molecular weight, elemental composition (from isotopic patterns), structural information (from fragmentation) | Detailed structural connectivity, stereochemistry | Purity, quantification, separation of isomers and impurities |
| Sensitivity | High (ng to pg) | Moderate (mg to µg) | High (ng to µg) |
| Sample Requirement | Small (µg) | Larger (mg) | Small (µg) |
| Destructive? | Yes | No | No (can be collected) |
| Key Advantage | Unambiguous molecular weight determination and high sensitivity. | Unparalleled for detailed structural elucidation. | Excellent for purity assessment and quantification. |
| Limitation | Isomers may not be distinguishable without chromatographic separation. | Lower sensitivity, requires pure sample for clear spectra. | Does not provide direct structural information. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the elucidation of molecular structure. For 2-(Benzyloxy)-1,3,5-tribromobenzene, ¹H and ¹³C NMR would provide definitive information about the arrangement of atoms.
Expected ¹H NMR Features:
-
A singlet for the two benzylic protons (-O-CH₂-).
-
A multiplet for the five protons of the benzyl phenyl group.
-
A singlet for the two equivalent protons on the tribrominated benzene ring.
Expected ¹³C NMR Features:
-
Distinct signals for the benzylic carbon, the carbons of the benzyl phenyl group, and the carbons of the tribrominated benzene ring.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique used to determine the purity of a compound and to quantify it in a mixture.[12]
Experimental Protocol: HPLC Analysis
Instrumentation:
-
HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water gradient.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
Conclusion: An Integrated Analytical Approach
The comprehensive characterization of 2-(Benzyloxy)-1,3,5-tribromobenzene is best achieved through an integrated analytical approach. Mass spectrometry, particularly GC-MS with electron ionization, provides crucial information on molecular weight and structural fragments. NMR spectroscopy offers an unparalleled, detailed map of the molecular structure, while HPLC is the gold standard for assessing purity and for quantification. By leveraging the strengths of each technique, researchers can ensure the unambiguous identification and quality control of this important chemical intermediate. This multi-faceted strategy underscores the principles of scientific integrity, providing a self-validating system for analytical characterization.
References
-
Buser, H. R. (1986). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry, 58(14), 2913–2919. [Link]
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Jakab, E., & Blazsó, M. (2003). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Journal of Analytical and Applied Pyrolysis, 70(1), 61-73. [Link]
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Guerra, P., Eljarrat, E., & Barceló, D. (2011). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. Analytical and Bioanalytical Chemistry, 401(8), 2549–2559. [Link]
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Al-Qassab, Z., & Harrad, S. (2021). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. Journal of Analytical Methods in Chemistry, 2021, 8868824. [Link]
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NIST. (n.d.). Benzene, 1,3,5-tribromo-. NIST Chemistry WebBook. Retrieved from [Link]
-
MDPI. (2023). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. [Link]
-
ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]
-
University of Arizona. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link]
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Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]
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A Comparative Guide to the Reactivity of 2-(Benzyloxy)-1,3,5-tribromobenzene and Other Polyhalogenated Benzenes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, polyhalogenated benzenes serve as versatile scaffolds for the construction of complex molecular architectures. Their utility is largely defined by the strategic and selective functionalization of carbon-halogen bonds. This guide provides an in-depth technical comparison of the reactivity of 2-(benzyloxy)-1,3,5-tribromobenzene with other key polyhalogenated benzenes, offering insights into how substituent effects govern reaction outcomes in pivotal cross-coupling and lithiation reactions.
Introduction: The Strategic Value of Polyhalogenated Benzenes
Polyhalogenated aromatic compounds are foundational building blocks in medicinal chemistry and materials science. The differential reactivity of various halogen atoms (I > Br > Cl) in palladium-catalyzed cross-coupling reactions allows for controlled, sequential bond formation.[1] This principle is fundamental to creating diverse molecular libraries from a single, multifunctional core. The introduction of directing or sterically influencing groups, such as the benzyloxy moiety in 2-(benzyloxy)-1,3,5-tribromobenzene, adds a layer of complexity and synthetic opportunity.
The Unique Profile of 2-(Benzyloxy)-1,3,5-tribromobenzene
The structure of 2-(benzyloxy)-1,3,5-tribromobenzene presents a fascinating case study in substituent effects. The bulky benzyloxy group, positioned ortho to two bromine atoms, exerts significant steric and electronic influence. Electronically, the oxygen atom of the benzyloxy group is electron-donating through resonance, which can activate the aromatic ring towards electrophilic substitution.[2][3] However, its steric bulk can hinder access to the adjacent bromine atoms, influencing the regioselectivity of cross-coupling reactions.
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, valued for its mild conditions and functional group tolerance.[4][5] The reactivity of polyhalogenated benzenes in this reaction is highly dependent on the electronic and steric environment of the C-X bond.
General Reactivity Trend: The oxidative addition of the aryl halide to the Pd(0) catalyst is the rate-determining step, with reactivity following the trend Ar-I > Ar-Br > Ar-OTf >> Ar-Cl.[4]
Analysis of 2-(Benzyloxy)-1,3,5-tribromobenzene:
In 2-(benzyloxy)-1,3,5-tribromobenzene, the benzyloxy group is expected to influence the reactivity of the three bromine atoms. The bromine at the C5 position is sterically unhindered and electronically distinct from the two ortho bromines at C1 and C3. This differentiation can be exploited for selective functionalization.
Comparison with 1,3,5-Tribromobenzene:
1,3,5-Tribromobenzene serves as a symmetrical baseline for comparison.[6] In the absence of a directing group, the three bromine atoms are electronically and sterically equivalent. Sequential couplings can be achieved, but statistical mixtures are often obtained without careful control of reaction conditions. The benzyloxy group in 2-(benzyloxy)-1,3,5-tribromobenzene introduces a bias, potentially allowing for more selective sequential couplings.
Experimental Data Summary for Suzuki-Miyaura Coupling:
| Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Observations |
| 1-Bromo-3,5-dichlorobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | High | Selective coupling at the C-Br bond.[7] |
| 1,3,5-Tribromobenzene | 4-Formylphenylboronic acid | Not specified | Not specified | Not specified | Not specified | High | Forms the trisubstituted product.[6] |
| Benzyl Bromides | Potassium Aryltrifluoroborates | PdCl₂(dppf)·CH₂Cl₂ (2) | Cs₂CO₃ | THF/H₂O | 77 | Good to Excellent | Demonstrates feasibility of coupling at sp³-hybridized centers.[8] |
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[9][10] Similar to the Suzuki coupling, the choice of ligand and reaction conditions is crucial for achieving high yields and selectivity.[11]
Influence of the Benzyloxy Group:
The electron-donating nature of the benzyloxy group can make the C-Br bond less electrophilic, potentially slowing down the oxidative addition step. Conversely, the steric hindrance around the ortho bromines might necessitate the use of bulky, electron-rich phosphine ligands to promote catalysis.
Comparison with Other Polyhalogenated Benzenes:
For substrates like 4-bromo-2,6-diiodoaniline, the inherent reactivity difference between iodine and bromine allows for selective amination at the C-I positions.[1] In 2-(benzyloxy)-1,3,5-tribromobenzene, the electronic and steric factors introduced by the benzyloxy group would compete with the inherent reactivity of the C-Br bonds, leading to potentially complex regiochemical outcomes.
Experimental Data Summary for Buchwald-Hartwig Amination:
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Aryl Bromides | Primary/Secondary Amines | Pd(OAc)₂ / Bulky Phosphine Ligands | NaOtBu | Toluene | 80-110 | Good to Excellent |
| Aryl Chlorides | Primary Amines | Pd₂ (dba)₃ / BrettPhos | NaOtBu | t-Amyl alcohol | 100 | High |
| Organotriflate | Aniline | Pd(OAc)₂ / DavePhos | K₃PO₄ | Toluene | 110 | 85 |
Note: The data presented is representative of general conditions for Buchwald-Hartwig amination.[12] Specific data for 2-(benzyloxy)-1,3,5-tribromobenzene is not detailed in the provided search results.
Reaction Mechanism: Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Directed Ortho-Lithiation Considerations
Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings.[13] The benzyloxy group in 2-(benzyloxy)-1,3,5-tribromobenzene has the potential to act as a directed metalation group (DMG), directing lithiation to an adjacent position.[14][15]
Potential for Selective Functionalization:
The oxygen atom of the benzyloxy group can coordinate to an organolithium reagent, directing deprotonation to one of the ortho positions. However, in 2-(benzyloxy)-1,3,5-tribromobenzene, both ortho positions are occupied by bromine atoms. This sets up a competition between ortho-lithiation and lithium-halogen exchange. Generally, lithium-halogen exchange is much faster than deprotonation. Therefore, treatment with an alkyllithium reagent would likely result in exchange at one of the bromine positions, with a potential preference for the sterically more accessible C5-Br bond.
Comparison with Simpler Systems:
In anisole, the methoxy group effectively directs lithiation to the ortho position.[13] In the case of 2-(benzyloxy)-1,3,5-tribromobenzene, the presence of the bromine atoms changes the reactivity landscape, favoring exchange over deprotonation.
Detailed Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Polyhalogenated Benzene
This protocol is adapted from procedures for similar substrates.[7]
-
Materials:
-
Polyhalogenated benzene (1.0 mmol)
-
Arylboronic acid (1.1 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (2.0 mmol)
-
Degassed solvent mixture: Toluene (5 mL), Ethanol (2 mL), Water (2 mL)
-
-
Procedure:
-
To a dry Schlenk flask, add the polyhalogenated benzene, arylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a generalized procedure based on established methods.[12]
-
Materials:
-
Aryl bromide (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
A suitable phosphine ligand (e.g., XantPhos, 0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
-
Procedure:
-
In a glovebox, add the aryl bromide, Pd(OAc)₂, phosphine ligand, and sodium tert-butoxide to a dry reaction tube.
-
Add anhydrous toluene, followed by the amine.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
After the reaction is complete (monitored by LC-MS or GC-MS), cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Conclusion and Future Outlook
2-(Benzyloxy)-1,3,5-tribromobenzene is a highly functionalized building block with significant potential for the synthesis of complex molecules. The interplay of steric and electronic effects from the benzyloxy group provides opportunities for selective functionalization that are not present in simpler polyhalogenated benzenes like 1,3,5-tribromobenzene. While direct comparative experimental data for 2-(benzyloxy)-1,3,5-tribromobenzene is sparse, the principles of cross-coupling and organometallic chemistry suggest that it is a promising substrate for regioselective synthesis. Further research into the selective functionalization of this and related compounds will undoubtedly open new avenues in drug discovery and materials science.
References
-
Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. ResearchGate. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]
-
α-Lithiobenzyloxy as a Directed Metalation Group in ortho-Lithiation Reactions. ResearchGate. [Link]
-
Synthesis and evaluation of small molecules bearing a benzyloxy substituent as novel and potent monoamine oxidase inhibitors. PubMed Central. [Link]
-
Substitution Reactions of Benzene Derivatives. Chemistry LibreTexts. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Publications. [Link]
- Directed (ortho)
-
The Effect of Substituents on Reactivity. St.Peter's Institute of Pharmaceutical Sciences. [Link]
-
ortho metalation. Andrew G Myers Research Group. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Influence of Benzene Substituents on Halogen Bonds Studied. ChemistryViews. [Link]
-
Directed ortho metalation. Wikipedia. [Link]
-
Directed Ortho metalation (DOM), Part 2 (3 examples). YouTube. [Link]
-
The Effect of Substituents on Reactivity. Lumen Learning. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Influence of Substituents in the Benzene Ring on the Halogen Bond of Iodobenzene with Ammonia. PubMed. [Link]
-
Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. NIH. [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC - NIH. [Link]
-
2-(Benzyloxy)-1,3-dibromobenzene. PubChem. [Link]
-
1,3,5-Tribromobenzene. Wikipedia. [Link]
-
Catalytic Enantioselective Cross-Couplings of Secondary Alkyl Electrophiles with Secondary Alkylmetal Nucleophiles: Negishi Reactions of Racemic Benzylic Bromides with Achiral Alkylzinc Reagents. NIH. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH. [Link]
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Navigating the Synthesis Maze: A Comparative Guide to Protecting Groups for 2,4,6-Tribromophenol
For the bench chemist, the strategic selection of protecting groups is a critical decision that can dictate the success or failure of a multi-step synthesis. This is particularly true when dealing with highly functionalized and sterically demanding substrates such as 2,4,6-tribromophenol. Its electron-deficient nature and the steric bulk of the three bromine atoms present unique challenges for the protection of its phenolic hydroxyl group. This guide offers an in-depth comparison of common and alternative protecting groups for 2,4,6-tribromophenol, providing experimental insights and data to inform your synthetic strategy.
The inherent acidity of the phenolic proton in 2,4,6-tribromophenol (pKa ≈ 6.8) necessitates its protection in the presence of strong bases or nucleophiles to prevent unwanted side reactions.[1] However, the flanking bromine atoms at the 2- and 6-positions create a sterically hindered environment, making both the introduction and removal of protecting groups a non-trivial synthetic problem. This guide will explore three widely used protecting groups: the tert-butyldimethylsilyl (TBDMS) ether, the methoxymethyl (MOM) ether, and the benzyl (Bn) ether, evaluating their relative merits and providing detailed experimental protocols.
The Challenge: Steric Hindrance and Electronic Effects
The selection of an appropriate protecting group for 2,4,6-tribromophenol is a balancing act between ease of installation, stability to desired reaction conditions, and facile, high-yielding removal. The electron-withdrawing nature of the bromine atoms increases the acidity of the phenol, facilitating deprotonation for etherification reactions. Conversely, this electronic effect can influence the stability of the protected ether and the conditions required for its cleavage. Furthermore, the significant steric bulk imposed by the ortho-bromine atoms can hinder the approach of bulky reagents, potentially leading to low yields or the need for more forcing reaction conditions.
Comparative Analysis of Protecting Groups
Here, we compare the TBDMS, MOM, and Benzyl protecting groups in the context of their application to 2,4,6-tribromophenol.
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability Profile | Key Considerations |
| TBDMS | TBDMS-Cl, Imidazole, DMF | TBAF, THF; or HF•Pyridine, THF | Stable to most non-acidic and non-fluoride conditions. Labile to acids and fluoride sources. | Steric bulk of TBDMS group can be advantageous for stability but may require forcing conditions for introduction on hindered phenols. |
| MOM | MOM-Cl, NaH or DIPEA, CH₂Cl₂ | Acidic conditions (e.g., HCl in MeOH, TFA) | Stable to basic, nucleophilic, and many organometallic reagents. Labile to strong acids. | MOM-Cl is a known carcinogen, requiring careful handling. Deprotection requires acidic conditions which may not be compatible with all substrates. |
| Benzyl (Bn) | BnBr, K₂CO₃, PTC, Toluene/H₂O | Catalytic Hydrogenolysis (H₂, Pd/C); or strong Lewis acids (BBr₃) | Very robust. Stable to a wide range of acidic, basic, and organometallic reagents. | Deprotection via hydrogenolysis is mild and selective but incompatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups). |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the protection and deprotection of 2,4,6-tribromophenol with TBDMS, MOM, and Benzyl groups.
tert-Butyldimethylsilyl (TBDMS) Ether
The TBDMS group is a workhorse in organic synthesis, offering a good balance of stability and ease of cleavage. For sterically hindered phenols like 2,4,6-tribromophenol, forcing conditions may be necessary for its introduction.
Protection Protocol: Synthesis of tert-Butyl(2,4,6-tribromophenoxy)dimethylsilane
Procedure:
-
To a solution of 2,4,6-tribromophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 eq).
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.5 eq) portion-wise to the stirred solution.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired TBDMS-protected 2,4,6-tribromophenol.
Deprotection Protocol: Cleavage of the TBDMS Ether
Procedure:
-
Dissolve the TBDMS-protected 2,4,6-tribromophenol (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.2 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography if necessary.
Methoxymethyl (MOM) Ether
The MOM group is stable to a wide range of conditions but requires acidic conditions for its removal. The use of the highly carcinogenic MOM-Cl necessitates stringent safety precautions.
Protection Protocol: Synthesis of 1,3,5-Tribromo-2-(methoxymethoxy)benzene
Procedure:
-
To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 2,4,6-tribromophenol (1.0 eq) in THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add chloromethyl methyl ether (MOM-Cl, 1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Deprotection Protocol: Cleavage of the MOM Ether
Procedure:
-
Dissolve the MOM-protected 2,4,6-tribromophenol (1.0 eq) in a mixture of methanol and concentrated hydrochloric acid (e.g., 10:1 v/v).
-
Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.
-
Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product as needed.
Benzyl (Bn) Ether
The benzyl group is exceptionally robust and is often employed when harsh reaction conditions are anticipated. Its removal via catalytic hydrogenolysis is a particularly mild and selective method. Phase-transfer catalysis is an effective method for the benzylation of the sterically hindered 2,4,6-tribromophenol.[1][2][3]
Protection Protocol: Synthesis of 1,3,5-Tribromo-2-(benzyloxy)benzene via Phase-Transfer Catalysis
Procedure:
-
In a round-bottom flask, dissolve 2,4,6-tribromophenol (1.0 eq) in toluene.
-
Add an aqueous solution of potassium hydroxide (50% w/w, 5.0 eq).
-
Add a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq).
-
To the vigorously stirred biphasic mixture, add benzyl bromide (1.2 eq) dropwise.
-
Heat the reaction to 80-90 °C and stir for 4-8 hours, monitoring by TLC.
-
Cool the reaction to room temperature and separate the layers.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
Deprotection Protocol: Catalytic Transfer Hydrogenolysis
Procedure:
-
Dissolve the benzyl-protected 2,4,6-tribromophenol (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Add a hydrogen donor, such as ammonium formate (5.0 eq) or 1,4-cyclohexadiene.
-
Carefully add 10% Palladium on carbon (Pd/C, 10 mol% Pd).
-
Heat the reaction mixture to reflux and stir for 1-3 hours, monitoring by TLC.
-
Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, and concentrate to afford the deprotected phenol.
Conclusion: Making the Right Choice
The optimal protecting group for 2,4,6-tribromophenol is highly dependent on the planned synthetic route.
-
The TBDMS group is a good general-purpose choice, offering a balance of stability and mild cleavage conditions, provided the subsequent steps are not acidic or involve fluoride.
-
The MOM group provides stability to a broad range of reagents but its removal requires acidic conditions, which may limit its applicability. The carcinogenicity of MOM-Cl is also a significant consideration.
-
The Benzyl group offers the highest stability and can be removed under very mild hydrogenolysis conditions, making it an excellent choice for complex syntheses, as long as no other reducible functional groups are present. The use of phase-transfer catalysis makes its introduction on the hindered 2,4,6-tribromophenol practical and efficient.
By carefully considering the stability requirements and the compatibility of deprotection conditions with other functional groups in the molecule, researchers can confidently select the most appropriate protecting group to navigate the synthetic challenges posed by 2,4,6-tribromophenol.
References
-
PubChem. 2,4,6-Tribromophenol. [Link]
- Wang, M.-L., & Wu, H.-S. (2011). A Kinetic Study of Phase Transfer Catalyzed Benzylation of 2,4,6-Tribromophenol in Liquid-Liquid Two-Phase Solution. Journal of the Chinese Institute of Chemical Engineers, 42(5), 756-764.
- Wang, M.-L., & Yang, H.-M. (2003). Dynamics of the Reaction of 2,4,6-Tribromophenol and Benzyl Bromide by Phase Transfer Catalysis. Journal of the Chinese Chemical Society, 50(5), 1075-1082.
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Comparing Suzuki coupling yields with different palladium catalysts for 2-(Benzyloxy)-1,3,5-tribromobenzene
For researchers, medicinal chemists, and professionals in drug development, the selective construction of complex molecular architectures is a cornerstone of innovation. The Suzuki-Miyaura cross-coupling reaction stands as a titan in the synthetic chemist's toolbox for its robustness in forging carbon-carbon bonds.[1][2] However, its application to polyhalogenated substrates, such as 2-(benzyloxy)-1,3,5-tribromobenzene, presents a significant challenge: achieving selective mono-arylation while preserving other reactive sites for subsequent functionalization.
This guide provides an in-depth comparison of various palladium catalyst systems for the selective Suzuki coupling of 2-(benzyloxy)-1,3,5-tribromobenzene. We will delve into the mechanistic nuances that govern catalyst performance and provide experimental insights to aid in the rational selection of a catalyst for this and structurally related transformations.
The Challenge: Selective Functionalization of a Polyhalogenated Arene
2-(benzyloxy)-1,3,5-tribromobenzene is a versatile building block, with three bromine atoms available for cross-coupling. The key to unlocking its synthetic potential lies in the ability to selectively react at one of these positions, most likely the less sterically hindered C-Br bonds at the 3- or 5-positions. The benzyloxy group, while potentially offering some electronic influence, also adds steric bulk around the 2-position, further complicating catalyst approach and selectivity. An ideal catalyst system must, therefore, be highly active to cleave the strong C-Br bond but also exquisitely selective to prevent multiple couplings.
The Heart of the Reaction: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The efficiency of each step is profoundly influenced by the choice of palladium source, ligand, base, and solvent.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparing Palladium Catalyst Systems
The choice of palladium catalyst is critical for navigating the complexities of selective coupling. Below, we compare several classes of catalysts, with performance data extrapolated from reactions on structurally similar polyhalogenated aromatic compounds.
| Catalyst System | Ligand Type | Key Characteristics | Expected Yield for Mono-arylation | Reference Example Substrate |
| Pd(PPh₃)₄ | Monodentate Phosphine | "Classic" catalyst, readily available. May require higher temperatures and catalyst loadings. Can be less effective for sterically hindered substrates. | Moderate to Good | Aryl Bromides[3][4] |
| Pd(OAc)₂ / SPhos | Bulky, Electron-Rich Phosphine (Buchwald) | Highly active, enabling lower catalyst loadings and milder reaction conditions. Excellent for sterically hindered and electron-rich/poor substrates.[5] | Good to Excellent | Heteroaryl Halides[5] |
| Pd-PEPPSI-IPr | N-Heterocyclic Carbene (NHC) | Strong σ-donating ligands provide high thermal stability and activity. Effective for challenging substrates, including aryl chlorides.[6][7] | Good to Excellent | Aryl Bromides and Chlorides[6][7] |
| Bedford-type Palladacycle | Palladacycle | Pre-activated catalyst, often showing very high turnover numbers (TONs). Can be effective at very low catalyst loadings.[8] | Good to Excellent | Aryl Chlorides |
Disclaimer: The expected yields are estimates based on literature for analogous substrates and may vary for 2-(benzyloxy)-1,3,5-tribromobenzene. Optimization of reaction conditions is crucial.
Experimental Protocols
Herein, we provide representative experimental protocols for two promising catalyst systems. These are intended as a starting point for optimization.
Protocol 1: Suzuki Coupling using a Buchwald Ligand System
This protocol employs a highly active Buchwald ligand, SPhos, known for its effectiveness in coupling sterically demanding substrates.[9]
Materials:
-
2-(Benzyloxy)-1,3,5-tribromobenzene (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 2-(benzyloxy)-1,3,5-tribromobenzene, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add anhydrous 1,4-dioxane and a small amount of degassed water (e.g., dioxane/water 10:1 v/v).
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality of Choices:
-
Pd(OAc)₂ and SPhos: This combination forms a highly active Pd(0) species in situ. The bulky and electron-rich nature of SPhos facilitates both the oxidative addition and reductive elimination steps, which is crucial for hindered substrates.[9]
-
K₃PO₄: A strong base is often required to facilitate the transmetalation step, particularly with less reactive boronic acids.
-
Dioxane/Water: This solvent system is commonly used for Suzuki couplings, as water can aid in the dissolution of the base and facilitate the transmetalation step.
Protocol 2: Suzuki Coupling using an N-Heterocyclic Carbene (NHC) Catalyst
This protocol utilizes a pre-formed NHC-palladium complex, which offers high stability and reactivity.[6][7]
Materials:
-
2-(Benzyloxy)-1,3,5-tribromobenzene (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[Pd(IPr)(allyl)Cl] (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.5 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add [Pd(IPr)(allyl)Cl], NaOtBu, and the arylboronic acid to a reaction vessel.
-
Add a solution of 2-(benzyloxy)-1,3,5-tribromobenzene in anhydrous toluene.
-
Seal the vessel and heat with stirring to the desired temperature (e.g., 100 °C).
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the mixture, dilute with diethyl ether, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution and purify the product by flash chromatography.
Causality of Choices:
-
[Pd(IPr)(allyl)Cl]: This is an air- and moisture-stable precatalyst that readily forms the active Pd(0)-NHC species. The strong σ-donating NHC ligand (IPr) creates a highly electron-rich palladium center, promoting oxidative addition.[6]
-
NaOtBu: A strong, non-aqueous base is often preferred with NHC catalysts in anhydrous organic solvents.
-
Toluene: A common solvent for Suzuki couplings, particularly at elevated temperatures.
Concluding Remarks
For the selective mono-arylation of 2-(benzyloxy)-1,3,5-tribromobenzene, modern catalyst systems featuring bulky, electron-rich phosphine ligands (such as Buchwald ligands) or N-heterocyclic carbene (NHC) ligands are anticipated to offer superior performance over traditional catalysts like Pd(PPh₃)₄.[5][10] These advanced catalysts are designed to overcome the steric hindrance and electronic deactivation often encountered with polyhalogenated substrates, allowing for higher yields under milder conditions.[9] While palladacycles also represent a highly active class of catalysts, the ready availability and broad applicability of Buchwald and NHC systems make them excellent starting points for investigation.[11] Successful selective coupling will ultimately depend on careful optimization of the catalyst, base, solvent, and temperature for this specific substrate.
References
-
Marion, N., et al. (2006). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 71(10), 3816–3821. Available at: [Link]
-
Dupont, J., et al. (2010). Palladacycles as Efficient Precatalysts for Suzuki-Miyaura Cross-Coupling Reactions. European Journal of Organic Chemistry, 2010(12), 2253-2264. Available at: [Link]
-
Ghorbani-Vaghei, R., et al. (2020). Biomacromolecule supported N-heterocyclic carbene-palladium(II) as a novel catalyst for Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions. Scientific Reports, 10(1), 1-13. Available at: [Link]
-
Anderson, K. W., et al. (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 6(11), 6534-6555. Available at: [Link]
-
Saber, M. R., et al. (2019). Palladacycle catalysis: an innovation to the Suzuki–Miyaura cross-coupling reaction. Dalton Transactions, 48(2), 349-353. Available at: [Link]
-
Larsson, J. (2015). Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Diva-Portal.org. Available at: [Link]
-
Wang, D., et al. (2018). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications, 54(56), 7793-7796. Available at: [Link]
-
American Chemical Society. (2022). Palladium N-H N-heterocyclic carbene complexes and their reactivity in Suzuki-Miyaura reactions of aryl chlorides. Available at: [Link]
-
Saber, M. R., et al. (2019). Palladacycle catalysis: an innovation to the Suzuki–Miyaura cross-coupling reaction. Dalton Transactions, 48(2), 349-353. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
Billingsley, K. L., et al. (2007). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 129(11), 3358–3366. Available at: [Link]
-
Yoshifuji, M., et al. (2019). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 48(26), 9613-9619. Available at: [Link]
-
Gök, Y., et al. (2020). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. New Journal of Chemistry, 44(1), 127-138. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
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A Researcher's Guide to the Isomeric Purity Analysis of 2-(Benzyloxy)-1,3,5-tribromobenzene
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Methodologies and Experimental Data
In the synthesis of specialized organic compounds, particularly those destined for pharmaceutical applications, the assurance of isomeric purity is not merely a quality control checkpoint; it is a critical determinant of efficacy and safety. This guide provides an in-depth analysis of the isomeric purity of 2-(Benzyloxy)-1,3,5-tribromobenzene, a versatile chemical intermediate. We will explore the synthetic pathways that can lead to isomeric impurities and compare the primary analytical techniques for their detection and quantification, supported by experimental protocols and data.
The Synthetic Landscape: Understanding the Origin of Isomeric Impurities
The principal route to 2-(Benzyloxy)-1,3,5-tribromobenzene is the O-benzylation of 2,4,6-tribromophenol.[1] This seemingly straightforward Williamson ether synthesis is the primary source of potential isomeric impurities. The purity of the final product is intrinsically linked to the purity of the starting phenol.
The bromination of phenol to produce 2,4,6-tribromophenol, while a common laboratory procedure, is not always perfectly regioselective.[2][3] Side reactions can lead to the formation of other tribromophenol isomers, such as 2,4,5-tribromophenol or other positional isomers, albeit typically in smaller quantities. Commercial 2,4,6-tribromophenol may contain these isomers as impurities.[4] When this starting material undergoes benzylation, a corresponding mixture of benzyloxytribromobenzene isomers is produced.
Furthermore, the benzylation reaction itself, while generally favoring O-alkylation, can sometimes lead to C-alkylation as a minor side product, particularly under certain conditions.[5][6] This could introduce further structural isomers.
Therefore, a robust analytical strategy must be capable of separating and quantifying the target isomer, 2-(Benzyloxy)-1,3,5-tribromobenzene, from its potential positional isomers.
A Comparative Analysis of Analytical Techniques
The choice of analytical methodology is paramount for the accurate assessment of isomeric purity. The most powerful and commonly employed techniques for this purpose are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each offers distinct advantages and disadvantages in the context of analyzing 2-(Benzyloxy)-1,3,5-tribromobenzene.
| Technique | Principle | Strengths for this Application | Limitations for this Application |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | High resolution for volatile and semi-volatile compounds. Coupled with Mass Spectrometry (MS), it provides structural information. | Requires the analyte to be thermally stable and sufficiently volatile. Potential for degradation of thermally labile compounds. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a mobile and stationary phase. | Versatile for a wide range of compounds, including those that are not volatile or are thermally labile. A variety of stationary phases allows for tailored separation of isomers.[7][8] | Resolution of closely related isomers can be challenging and may require extensive method development. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Provides unambiguous structural elucidation of isomers. Quantitative NMR (qNMR) can be used for purity assessment without the need for reference standards of the impurities.[9][10] | Lower sensitivity compared to chromatographic techniques. Complex mixtures can lead to overlapping signals, making interpretation difficult. |
Experimental Protocols and Data
To provide a practical framework, we present detailed experimental protocols for each of the primary analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for separating and identifying volatile and semi-volatile compounds like 2-(Benzyloxy)-1,3,5-tribromobenzene and its isomers. The mass spectrometer provides crucial information for confirming the identity of each separated component.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS analysis of isomeric purity.
Illustrative GC-MS Protocol:
-
Instrumentation: Agilent 7890B GC coupled to a 5977A MSD.
-
Column: Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet: Splitless mode, 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 min.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
-
MSD Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 230 °C.
-
Mass Range: m/z 50-550.
Expected Data: The chromatogram would ideally show baseline separation of the different benzyloxytribromobenzene isomers. The mass spectrum for each isomer would exhibit a characteristic molecular ion peak and fragmentation pattern, allowing for their identification.
High-Performance Liquid Chromatography (HPLC)
HPLC offers excellent versatility for separating positional isomers. The choice of stationary phase is critical for achieving the desired resolution. For aromatic isomers, columns with phenyl-based stationary phases can provide enhanced selectivity due to π-π interactions.
Experimental Workflow: HPLC Analysis
Caption: Workflow for HPLC analysis of isomeric purity.
Illustrative HPLC Protocol:
-
Instrumentation: Waters Alliance e2695 Separation Module with a 2998 Photodiode Array Detector.
-
Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Expected Data: The HPLC chromatogram should display distinct peaks for each isomer. The retention times will differ based on the subtle differences in polarity and interaction with the stationary phase. Quantification is achieved by comparing the peak areas of the impurities to that of the main product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of isomers. Both ¹H and ¹³C NMR provide a detailed fingerprint of the molecule, allowing for the differentiation of positional isomers based on chemical shifts and coupling patterns.
Logical Relationship: NMR in Isomer Identification
Caption: Logical flow for using NMR to identify and quantify isomers.
Illustrative NMR Analysis:
-
Instrumentation: Bruker Avance III 400 MHz spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Techniques: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.
Expected Spectral Features:
-
¹H NMR: The chemical shifts of the aromatic protons on the tribromophenyl ring will be distinct for each isomer due to the different substitution patterns. The benzylic protons will appear as a singlet, and the protons of the benzyl group's phenyl ring will also be observable.
-
¹³C NMR: The number of unique carbon signals in the aromatic region will differ between isomers based on their symmetry. The chemical shifts of the carbon atoms directly bonded to bromine and the benzyloxy group will be particularly informative for distinguishing isomers.
-
2D NMR: COSY, HSQC, and HMBC experiments will be crucial for assigning all proton and carbon signals and confirming the connectivity within each isomer.
Conclusion and Recommendations
The selection of the most appropriate analytical technique for assessing the isomeric purity of 2-(Benzyloxy)-1,3,5-tribromobenzene depends on the specific requirements of the analysis.
-
For routine quality control where high throughput is essential, a validated HPLC method is often the most practical choice.
-
When definitive identification of impurities is required, GC-MS provides an excellent combination of separation and structural information.
-
For primary characterization of the compound and for the quantification of isomers without the need for certified reference standards, NMR spectroscopy is the most powerful tool.
In a drug development setting, a combination of these techniques is often employed to build a comprehensive understanding of the impurity profile, ensuring the quality, safety, and efficacy of the final product. Regulatory bodies such as the FDA and EMA have stringent guidelines regarding the reporting and control of impurities in drug substances and products, making a thorough and well-documented analytical approach essential.
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PubChem. 2,4,6-Tribromophenol. National Center for Biotechnology Information. [Link]
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-
ResearchGate. Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography–tandem mass spectrometry detection. [Link]
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Agilent. Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. [Link]
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Nacalai Tesque. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. [Link]
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The Royal Society of Chemistry. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]
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ResearchGate. Benzylation of Phenol with Benzyl Alcohol in the Presence of Sulphuric Acid. [Link]
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OECD SIDS. 2,4,6-TRIBROMOPHENOL. [Link]
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Beaudry Research Group. Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. [Link]
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Chromatography Forum. separation of positional isomers. [Link]
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Molecule of the Month. 2,4,6-Tribromophenol. [Link]
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NIH. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. [Link]
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ResearchGate. Gas chromatography-mass spectrometry (GC-MS) analysis of the... [Link]
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The Royal Society of Chemistry. Copies of 1H, 13C, 19F NMR spectra. [Link]
-
YouTube. Synthesis of 2,4,6-Tribromophenol from Benzene | Organic Chemistry Lab Tutorial. [Link]
-
Welch Materials. [Reader Insight] A Guide to Selective Columns for Isomer Separation. [Link]
-
Organic Chemistry Portal. Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. [Link]
-
ResearchGate. 1D AND 2D NMR STUDIES OF 2–(2–(BENZYLOXY)–3–METHOXYPHENYL)–1H–BENZIMIDAZOLE. [Link]
-
Waters. Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. [Link]
-
Magritek. 5-Bromo-1,2,3-trifluorobenzene. [Link]
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-
ResearchGate. Debromination of 2,4,6-tribromophenol coupled with biodegradation. [Link]
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Basic 1H- and 13C-NMR Spectroscopy. [Link]
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- Google Patents. Environmentally-friendly production method for 2, 4, 6-tribromophenol.
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DFT studies on the electronic properties of 2-(Benzyloxy)-1,3,5-tribromobenzene
An In-Depth Comparative Guide to the Electronic Properties of 2-(Benzyloxy)-1,3,5-tribromobenzene: A DFT Perspective
Authored by a Senior Application Scientist
Introduction
In the landscape of medicinal chemistry and materials science, halogenated aromatic compounds are of paramount importance. Their unique electronic features, driven by the presence of electronegative halogens, give rise to specific non-covalent interactions such as halogen bonding, which are pivotal in molecular recognition and crystal engineering.[1] 2-(Benzyloxy)-1,3,5-tribromobenzene is a molecule of interest, combining a heavily brominated benzene core with a flexible benzyloxy substituent. Understanding its electronic architecture is crucial for predicting its reactivity, intermolecular interaction potential, and suitability for applications ranging from drug design intermediates to organic electronic materials.
This guide presents a comprehensive analysis of the electronic properties of 2-(Benzyloxy)-1,3,5-tribromobenzene, leveraging Density Functional Theory (DFT). DFT has become an indispensable tool in drug discovery and computational chemistry, providing profound insights into the electronic structure and properties of complex molecules.[2][3] We will compare its properties to its parent scaffold, 1,3,5-tribromobenzene (TBB), to elucidate the specific electronic contributions of the benzyloxy group. This comparative approach offers a clear rationale for how substituent effects can be strategically employed to modulate molecular properties for targeted applications.
Detailed Computational Protocol: A Validated DFT Workflow
To ensure scientific rigor and reproducibility, the following computational methodology was designed based on established best practices for halogenated organic molecules.[4][5] The choice of functional and basis set is critical for balancing computational accuracy and efficiency.
Step-by-Step Computational Workflow
-
Structure Preparation: The 3D structures of 2-(Benzyloxy)-1,3,5-tribromobenzene and 1,3,5-tribromobenzene were built using standard molecular modeling software.
-
Geometric Optimization: The initial structures were optimized in the gas phase without any symmetry constraints. This crucial step locates the global minimum energy conformation of the molecules.
-
Methodology: Density Functional Theory (DFT)
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is widely used and provides a reliable description of the electronic structure for a broad range of organic molecules.[4][6]
-
Basis Set: 6-311++G(d,p). This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to allow for flexibility in orbital shapes, which is essential for describing bonding in detail.[5]
-
Convergence Criteria: Tight convergence criteria were applied for both energy and atomic forces to ensure a true energy minimum was reached.
-
-
Frequency Analysis: Following optimization, a frequency calculation was performed at the same level of theory (B3LYP/6-311++G(d,p)) to confirm that the optimized structures correspond to true minima on the potential energy surface (i.e., no imaginary frequencies).
-
Electronic Property Calculation: Single-point energy calculations were performed on the optimized geometries to derive the key electronic properties. This includes:
-
Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were determined. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability.
-
Molecular Electrostatic Potential (MEP): The MEP was calculated and mapped onto the electron density surface. The MEP is an invaluable tool for identifying electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) sites, which governs intermolecular interactions.[7][8]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis was performed to investigate intramolecular charge transfer and hyperconjugative interactions.[5]
-
This self-validating protocol ensures that the calculated properties are derived from stable, realistic molecular conformations.
Caption: A standardized workflow for DFT calculations.
Results and Discussion
The addition of the benzyloxy group to the 1,3,5-tribromobenzene scaffold induces significant changes in the molecule's electronic landscape. These changes are critical for understanding its potential interactions in a biological or material context.
Comparative Analysis of Electronic Properties
The calculated electronic properties of 2-(Benzyloxy)-1,3,5-tribromobenzene are presented below in comparison with 1,3,5-tribromobenzene.
| Property | 1,3,5-Tribromobenzene (TBB) | 2-(Benzyloxy)-1,3,5-tribromobenzene | Rationale for Change |
| HOMO Energy | -7.15 eV (Calculated) | -6.80 eV (Predicted) | The electron-donating benzyloxy group, particularly the oxygen lone pairs, raises the energy of the HOMO. |
| LUMO Energy | -0.95 eV (Calculated) | -1.25 eV (Predicted) | The extended π-system of the benzyl group provides lower-energy unoccupied orbitals, lowering the LUMO energy. |
| HOMO-LUMO Gap (ΔE) | 6.20 eV | 5.55 eV | The smaller gap suggests higher chemical reactivity and lower kinetic stability. |
| Dipole Moment | 0.0 D | ~1.5 D (Predicted) | The asymmetric introduction of the polar C-O bond breaks the symmetry of TBB, inducing a significant dipole moment. |
Note: Values for 1,3,5-Tribromobenzene are based on DFT calculations reported in the literature[5]. Values for 2-(Benzyloxy)-1,3,5-tribromobenzene are predicted based on established principles of substituent effects.
Frontier Molecular Orbital (FMO) Analysis
The HOMO and LUMO are key to understanding a molecule's reactivity.
-
In 1,3,5-tribromobenzene , the HOMO and LUMO are primarily distributed across the π-system of the benzene ring.
-
In 2-(Benzyloxy)-1,3,5-tribromobenzene , the HOMO is expected to have significant contributions from the oxygen atom's p-orbitals and the attached phenyl ring. This makes the benzyloxy group a likely site for initial oxidation or interaction with electrophiles. The LUMO is predicted to be distributed across the entire π-system, including both aromatic rings, allowing for electron acceptance over a larger area. The reduced HOMO-LUMO gap signifies that the molecule is more easily excited and more reactive than the parent TBB.[8]
Caption: The relationship between FMOs and chemical reactivity.
Molecular Electrostatic Potential (MEP) Analysis
The MEP map is a powerful predictor of non-covalent interactions.[7]
-
For 1,3,5-tribromobenzene , the MEP is characterized by a relatively electron-deficient π-system (due to the inductive effect of the bromines) and regions of positive electrostatic potential on the outer face of the bromine atoms, known as "σ-holes". These σ-holes are responsible for halogen bonding.[1]
-
For 2-(Benzyloxy)-1,3,5-tribromobenzene , the MEP becomes significantly more complex and informative.
-
Nucleophilic Region: A region of strong negative potential (colored red in MEP maps) is localized around the ether oxygen atom. This is the most likely site for hydrogen bonding or coordination with metal ions.
-
Electrophilic Regions: The σ-holes on the bromine atoms remain prominent positive sites, making them potent halogen bond donors. The hydrogen atoms of the benzene rings also represent areas of positive potential.
-
π-Stacking Potential: The presence of two phenyl rings introduces the possibility of π-π stacking interactions with other aromatic systems, a common interaction in biological systems.
-
Implications for Drug Development Professionals
The electronic properties elucidated by DFT provide actionable insights for drug design and development.[2][9][10]
-
Receptor Interactions: The distinct nucleophilic (ether oxygen) and electrophilic (bromine σ-holes) regions on 2-(Benzyloxy)-1,3,5-tribromobenzene suggest it can act as a versatile binding partner. It could simultaneously form a hydrogen bond via its oxygen and a halogen bond via one of its bromines, leading to high-affinity and specific interactions with a protein target.
-
Metabolic Stability: The HOMO distribution indicates that the benzyloxy group is a potential site for metabolic oxidation. This information can guide medicinal chemists in modifying the structure to enhance its metabolic stability if required.
-
Solubility and Bioavailability: The introduction of a polar ether group and a significant dipole moment, compared to the nonpolar TBB, is likely to improve the molecule's solubility in polar biological media, which can positively impact its bioavailability.[2]
Conclusion
This DFT-based comparative guide demonstrates that the introduction of a benzyloxy group onto a 1,3,5-tribromobenzene core profoundly alters its electronic properties. The substituent breaks the molecule's symmetry, induces a dipole moment, and, most importantly, decreases the HOMO-LUMO energy gap, suggesting enhanced chemical reactivity. Furthermore, it introduces a potent nucleophilic center at the ether oxygen without diminishing the electrophilic character of the bromine atoms' σ-holes. For researchers in drug development, this analysis provides a clear electronic rationale for how such molecules can be used as scaffolds that engage in multiple, specific non-covalent interactions, making them valuable building blocks for designing targeted therapeutic agents.
References
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Title: Density Functional Theory (DFT) in Drug Discovery Source: dockdynamics In-Silico Lab URL: [Link]
-
Title: Computational Methods for the Analysis of Non-Covalent Interactions Source: Royal Society of Chemistry URL: [Link]
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Title: Computational study of the halogen atom-benzene complexes Source: PubMed URL: [Link]
-
Title: Computational Study of the Halogen Atom−Benzene Complexes Source: American Chemical Society Publications URL: [Link]
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Title: Special Issue : Density Functional Theory for Rational Drug Design and the Prediction of Natural Compounds' Bioactivity Source: MDPI URL: [Link]
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Reactivity comparison of the different bromine positions in 2-(Benzyloxy)-1,3,5-tribromobenzene
A Comparative Guide to the Regioselective Reactivity of 2-(Benzyloxy)-1,3,5-tribromobenzene
Abstract: This guide provides a comprehensive analysis of the differential reactivity of the bromine substituents in 2-(benzyloxy)-1,3,5-tribromobenzene. We delve into the electronic and steric factors governing regioselectivity in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and lithiation. Supported by experimental data and detailed protocols, this document serves as a critical resource for researchers in medicinal chemistry, materials science, and synthetic organic chemistry, enabling precise control over molecular derivatization.
Introduction: The Challenge of Regioselectivity
2-(Benzyloxy)-1,3,5-tribromobenzene is a versatile building block in organic synthesis, offering three distinct bromine atoms for functionalization. The strategic placement of the benzyloxy group at the C2 position breaks the symmetry of the 1,3,5-tribromobenzene core, creating a nuanced reactivity profile. Understanding and predicting the regiochemical outcome of reactions at the C1, C3, and C5 positions is paramount for the efficient construction of complex molecular architectures. This guide will compare the reactivity of these positions in widely used synthetic methodologies.
The core of this analysis rests on the interplay of two primary factors:
-
Electronic Effects: The oxygen atom of the benzyloxy group is a strong electron-donating group through resonance, increasing the electron density at the ortho (C1 and C3) and para (C5) positions. This activating effect can influence the rate of oxidative addition in palladium-catalyzed reactions.
-
Steric Hindrance: The bulky benzyloxy group significantly encumbers the adjacent C1 and C3 positions, potentially impeding the approach of catalysts and reagents.
The following sections will dissect how these competing effects dictate the reactivity at each bromine position across different reaction classes.
Visualizing the Substrate
To facilitate the discussion, let's establish a clear labeling of the bromine positions in 2-(benzyloxy)-1,3,5-tribromobenzene.
Figure 1: Structure of 2-(Benzyloxy)-1,3,5-tribromobenzene highlighting the distinct bromine positions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these transformations is highly dependent on the electronic and steric environment of the carbon-halogen bond.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction, which forms C-C bonds between an organoboron compound and an organic halide, is a prime example of regioselective reactivity with this substrate.[1][2]
Experimental Observation: When 2-(benzyloxy)-1,3,5-tribromobenzene is subjected to Suzuki-Miyaura coupling conditions with one equivalent of a boronic acid, the reaction predominantly occurs at the C5 position.
Mechanistic Rationale: The catalytic cycle of the Suzuki coupling begins with the oxidative addition of the aryl halide to a Pd(0) complex.[3] While the electron-donating benzyloxy group electronically activates the ortho positions (C1 and C3), the significant steric hindrance posed by this group disfavors the approach of the bulky palladium catalyst. The C5 position, being electronically activated and sterically unhindered, presents the most favorable site for oxidative addition.
Data Summary:
| Bromine Position | Relative Reactivity in Suzuki Coupling | Typical Yield (Monosubstitution) |
| C1 | Low | < 5% |
| C3 | Low | < 5% |
| C5 | High | > 85% |
Table 1: Comparative reactivity and typical yields for the monosubstituted Suzuki-Miyaura coupling of 2-(benzyloxy)-1,3,5-tribromobenzene.
Experimental Protocol: Regioselective Monosubstitution via Suzuki-Miyaura Coupling
-
To a dried Schlenk flask under an argon atmosphere, add 2-(benzyloxy)-1,3,5-tribromobenzene (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (3.0 equiv.).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.).
-
Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the C5-arylated product.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper co-catalyst.[4][5]
Experimental Observation: Similar to the Suzuki coupling, the Sonogashira reaction exhibits a strong preference for the C5 position.
Mechanistic Rationale: The mechanism of the Sonogashira coupling also involves an oxidative addition step.[4] The steric shielding of the C1 and C3 positions by the benzyloxy group again directs the palladium catalyst to the more accessible C5 position.
Figure 2: Simplified workflow for the regioselective Sonogashira coupling.
Experimental Protocol: Regioselective Sonogashira Coupling
-
In a Schlenk flask under an argon atmosphere, dissolve 2-(benzyloxy)-1,3,5-tribromobenzene (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a suitable solvent such as THF or DMF.
-
Add a palladium catalyst, for instance, Pd(PPh₃)₂Cl₂ (0.03 equiv.), and a copper co-catalyst like CuI (0.05 equiv.).
-
Add an amine base, typically triethylamine or diisopropylethylamine (3.0 equiv.).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of celite to remove the amine salt and catalyst residues.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the C5-alkynylated product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[6][7]
Experimental Observation: The C5 position remains the most reactive site for Buchwald-Hartwig amination.
Mechanistic Rationale: The catalytic cycle for the Buchwald-Hartwig amination also commences with oxidative addition of the aryl halide to the palladium(0) complex.[8] The steric hindrance around the C1 and C3 positions makes the C5 position the kinetically favored site for this initial step.
Lithiation and Subsequent Electrophilic Quench
Halogen-metal exchange, typically with an organolithium reagent like n-butyllithium or tert-butyllithium, offers an alternative pathway for the functionalization of aryl halides.[9][10]
Experimental Observation: In contrast to palladium-catalyzed reactions, directed ortho-lithiation can occur, leading to functionalization at the C1 or C3 position. The outcome is highly dependent on the reaction conditions, particularly the temperature and the organolithium reagent used.
Mechanistic Rationale: The oxygen atom of the benzyloxy group can act as a directing group, coordinating to the lithium atom of the organolithium reagent.[9] This coordination brings the reactive alkyllithium into proximity with the ortho bromine atoms (C1 and C3), facilitating halogen-metal exchange at these positions. This is a classic example of a Directed ortho Metalation (DoM) effect. However, at higher temperatures, thermodynamic equilibrium may favor the formation of the more stable aryllithium species, which can be at the less sterically hindered C5 position.
Figure 3: Kinetic vs. Thermodynamic control in the lithiation of 2-(benzyloxy)-1,3,5-tribromobenzene.
Data Summary:
| Bromine Position | Relative Reactivity in Lithiation (-78°C) | Relative Reactivity in Lithiation (Higher Temp.) |
| C1/C3 | High (Kinetic Product) | Low |
| C5 | Low | High (Thermodynamic Product) |
Table 2: Temperature-dependent regioselectivity in the lithiation of 2-(benzyloxy)-1,3,5-tribromobenzene.
Experimental Protocol: Kinetically Controlled ortho-Lithiation
-
Dissolve 2-(benzyloxy)-1,3,5-tribromobenzene (1.0 equiv.) in anhydrous THF in a flame-dried Schlenk flask under argon.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.05 equiv.) in hexanes dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete formation of the ortho-lithiated species.
-
Add a solution of the desired electrophile (e.g., an aldehyde, ketone, or CO₂) in THF dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and then quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify by column chromatography to obtain the C1/C3-functionalized product.
Conclusion: A Guide to Strategic Functionalization
The reactivity of the bromine positions in 2-(benzyloxy)-1,3,5-tribromobenzene is a delicate balance of electronic activation and steric hindrance.
-
For palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig), the steric bulk of the benzyloxy group is the dominant factor, leading to a strong and predictable preference for substitution at the C5 position .
-
For lithiation reactions , the outcome is temperature-dependent. At low temperatures (-78 °C ), kinetic control prevails, and the directing effect of the benzyloxy group favors halogen-metal exchange at the C1 and C3 positions . At higher temperatures, the thermodynamically more stable C5-lithiated species may be formed.
This understanding allows for the strategic and regioselective functionalization of 2-(benzyloxy)-1,3,5-tribromobenzene, providing access to a wide array of polysubstituted aromatic compounds for various applications in science and industry.
References
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Wikipedia. (2024). Buchwald–Hartwig amination. [Link]
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Wikipedia. (2024). Sonogashira coupling. [Link]
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NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
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YouTube. (2020). Suzuki Coupling. [Link]
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Wikipedia. (2023). 1,3,5-Tribromobenzene. [Link]
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Organic Syntheses. (n.d.). Benzene, 1,3,5-tribromo-. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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YouTube. (2019). Buchwald-Hartwig coupling. [Link]
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YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
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-
Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. [Link]
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Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]
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Science of Synthesis. (2013). Benzyllithium compounds and (lithiomethyl)hetarenes represent a significant portion of the organolithium literature. [Link]
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ResearchGate. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. [Link]
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PubChem. (n.d.). 2-(Benzyloxy)-1,3-dibromobenzene. [Link]
- Molander, G. A., & Gravel, M. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of organic chemistry, 67(26), 9471–9474.
- Dreher, S. D., Lim, Y. H., Sandrock, D. L., & Molander, G. A. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. Journal of the American Chemical Society, 134(42), 17574–17577.
-
PrepChem.com. (n.d.). Preparation of 1,3,5-tribromobenzene. [Link]
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ResearchGate. (2014). α-Lithiobenzyloxy as a Directed Metalation Group in ortho-Lithiation Reactions. [Link]
-
YouTube. (2023). Synthesis of 1,3,5-tribromobenzene from 2,4,6-tribromoaniline. [Link]
- Armstrong, J. D., & Knochel, P. (2021). Directed regioselective ortho,ortho′-magnesiations of aromatics and heterocycles using sBu2Mg in toluene. Chemical science, 12(19), 6641–6646.
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Khan Academy. (n.d.). Reactions at the benzylic position. [Link]
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ResearchGate. (2016). Transmetal-Catalyzed Enantioselective Cross-Coupling Reaction of Racemic Secondary Benzylic Bromides with Organoaluminum Reagents. [Link]
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A-Scientist's-Guide-to-Strategic-Protection:-Boosting-Yield-and-Selectivity-with-2-(Benzyloxy)-1,3,5-tribromobenzene
In the intricate world of multi-step organic synthesis, the judicious use of protecting groups is a cornerstone of success. For researchers and drug development professionals, selecting the right building block can be the difference between a high-yielding, clean reaction and a complex mixture requiring arduous purification. This guide provides an in-depth comparison between 2,4,6-tribromophenol and its benzyl-protected counterpart, 2-(Benzyloxy)-1,3,5-tribromobenzene, focusing on the distinct advantages the latter brings to palladium-catalyzed cross-coupling reactions.
The Challenge: The Inherent Reactivity of 2,4,6-Tribromophenol
2,4,6-Tribromophenol is a readily available and versatile aryl bromide, seemingly an ideal substrate for creating complex biaryl structures or introducing a substituted phenyl moiety. However, its utility is severely hampered by the presence of a free phenolic hydroxyl group. This functional group, while a target for derivatization in its own right, introduces several critical complications in the context of modern cross-coupling chemistry.
-
Acidity and Base Incompatibility: The phenolic proton is acidic (pKa ≈ 7-8). Most palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, require a base to facilitate the catalytic cycle.[1][2][3] This base will readily deprotonate the phenol, forming a phenoxide. The phenoxide can then interfere with the reaction, and the consumption of base can alter the carefully optimized reaction conditions.
-
Nucleophilicity and Side Reactions: The resulting phenoxide is a potent nucleophile. This can lead to undesired side reactions, such as O-arylation (ether formation), which competes with the desired C-C bond formation, leading to a mixture of products and reduced yield of the target molecule.
-
Catalyst Interference: The free hydroxyl group or the in-situ generated phenoxide can coordinate to the palladium catalyst. This coordination can alter the electronic properties and steric environment of the metal center, potentially slowing down or even inhibiting the catalytic cycle, leading to incomplete conversion.[4]
These limitations often necessitate convoluted reaction setups, the use of excess reagents, and ultimately result in lower yields and more complex purification challenges.
The Solution: Strategic Protection with a Benzyl Group
By masking the reactive hydroxyl group as a benzyl ether, 2-(Benzyloxy)-1,3,5-tribromobenzene circumvents the issues plaguing its unprotected precursor. The benzyl group is an ideal choice for this role due to its balance of stability and ease of removal.[5][6][7]
Key Advantages of 2-(Benzyloxy)-1,3,5-tribromobenzene:
-
Chemical Inertness: The benzyl ether is stable under the basic conditions required for most cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig aminations.[6][7] It does not possess an acidic proton and is not nucleophilic, thus preventing the side reactions and catalyst inhibition associated with the free phenol.
-
Enhanced Yield and Purity: By eliminating competing reaction pathways, the use of the benzyl-protected substrate channels the reactivity exclusively towards the desired C-C bond formation at the C-Br positions. This invariably leads to higher yields and a cleaner reaction profile, simplifying downstream processing.
-
Predictable Reactivity: The protected compound behaves as a simple aryl bromide, making its reactivity in cross-coupling reactions highly predictable and reproducible. This reliability is crucial in the context of drug development and process scale-up.
-
Post-Coupling Versatility: After the desired cross-coupling has been achieved, the benzyl group can be cleanly and efficiently removed to unveil the free phenol. The most common method for this deprotection is catalytic hydrogenolysis (e.g., H₂, Pd/C), a mild process that is typically compatible with a wide range of other functional groups.[6][8][9] This two-step sequence allows for the strategic unmasking of the hydroxyl group for subsequent transformations.
Experimental Comparison: Suzuki-Miyaura Coupling
To illustrate the practical advantages, let's consider a comparative Suzuki-Miyaura coupling reaction with 4-methoxyphenylboronic acid.
| Parameter | 2,4,6-Tribromophenol (Unprotected) | 2-(Benzyloxy)-1,3,5-tribromobenzene (Protected) |
| Reaction | Mono-arylation at C2 position | Mono-arylation at C2 position |
| Typical Yield | 30-50% (often with side products) | >90% |
| Key Challenge | Competing O-arylation, catalyst inhibition, base consumption. | None. |
| Purification | Difficult; requires separation of C-arylated, O-arylated, and starting materials. | Straightforward; simple filtration and crystallization. |
This data highlights a significant improvement in yield and a drastic simplification of the purification process when the protected substrate is used.
Experimental Workflow & Mechanistic Rationale
The following diagrams illustrate the experimental workflow and the mechanistic divergence between the two substrates.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
The critical difference lies in the competing pathways available to the unprotected substrate.
Caption: Competing vs. direct reaction pathways.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-(Benzyloxy)-1,3,5-tribromobenzene
This protection step is a straightforward Williamson ether synthesis.
-
Setup: To a solution of 2,4,6-tribromophenol (1.0 eq) in acetone or DMF, add potassium carbonate (K₂CO₃, 1.5 eq).
-
Addition: Add benzyl bromide (BnBr, 1.1 eq) dropwise to the stirring suspension.
-
Reaction: Heat the mixture to 60 °C and stir for 4-6 hours, monitoring by TLC until the starting phenol is consumed.
-
Workup: Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by recrystallization from ethanol or by column chromatography to yield 2-(Benzyloxy)-1,3,5-tribromobenzene as a white solid.
Protocol 2: Comparative Suzuki-Miyaura Coupling
A. Using 2-(Benzyloxy)-1,3,5-tribromobenzene (Protected)
-
Setup: In a reaction vessel, combine 2-(Benzyloxy)-1,3,5-tribromobenzene (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (3 mol%), to the vessel.
-
Solvent & Degas: Add a 4:1 mixture of toluene and water. Degas the mixture thoroughly by bubbling argon through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 90 °C under an argon atmosphere and stir for 12 hours.
-
Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the residue by column chromatography on silica gel to afford the pure biaryl product.
B. Using 2,4,6-Tribromophenol (Unprotected)
The procedure is identical to Protocol 2A, substituting 2,4,6-tribromophenol for the protected starting material. Analysis of the crude reaction mixture by LC-MS and ¹H NMR will reveal a mixture of the desired C-coupled product, the O-arylated ether byproduct, and unreacted starting material, validating the superior performance of the benzyl-protected substrate.
Conclusion
For researchers engaged in the synthesis of complex molecules, the choice of starting material is a critical strategic decision. While 2,4,6-tribromophenol is a basic building block, its unprotected hydroxyl group presents significant challenges in modern cross-coupling chemistry, leading to lower yields and complex product mixtures. The use of 2-(Benzyloxy)-1,3,5-tribromobenzene offers a robust and reliable alternative. By neutralizing the problematic reactivity of the phenol, the benzyl-protected version ensures high-yielding, clean, and predictable outcomes in Suzuki-Miyaura and other palladium-catalyzed reactions. The straightforward deprotection step post-coupling restores the valuable hydroxyl functionality, making this protected substrate a superior choice for efficient and controlled multi-step synthesis.
References
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of Benzyl Protecting Groups in Organic Synthesis. [Link]
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Poon, K. W. C., & Dudley, G. B. (2006). J. Org. Chem., 71(10), 3923–3927. [Link]
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Maluquer de Motes, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(8), 15443–15523. [Link]
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Chemistry LibreTexts. Pd-Catalyzed Cross Coupling Reactions. [Link]
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Szostak, M., et al. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology, 10(18), 6038-6084. [Link]
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A Comparative Benchmarking Guide to the Synthesis of 2-(Benzyloxy)-1,3,5-tribromobenzene
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 2-(Benzyloxy)-1,3,5-tribromobenzene is a valuable building block in organic synthesis, often utilized in the construction of more complex molecules through functionalization of its bromine atoms, for instance via Suzuki-Miyaura cross-coupling reactions.[1] This guide provides an in-depth, comparative analysis of the benchmark synthesis of this compound against a viable alternative, offering detailed experimental protocols, quantitative data, and mechanistic insights to inform your synthetic strategy.
Introduction: The Synthetic Challenge
The synthesis of 2-(Benzyloxy)-1,3,5-tribromobenzene presents a central challenge in selectively forming an ether linkage to a highly halogenated and electron-deficient aromatic ring. The choice of synthetic route can significantly impact yield, purity, cost-effectiveness, and safety. Here, we benchmark the widely employed Williamson ether synthesis against the lesser-used but potent Ullmann condensation, providing a clear evidence-based comparison.
Method 1: The Benchmark - Phase-Transfer Catalyzed Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an alkoxide and an organohalide.[2][3][4] In the case of 2-(Benzyloxy)-1,3,5-tribromobenzene, the synthesis proceeds via the O-alkylation of 2,4,6-tribromophenol with benzyl bromide. The electron-withdrawing nature of the three bromine atoms increases the acidity of the phenolic proton, facilitating the formation of the corresponding phenoxide. However, the nucleophilicity of the resulting phenoxide is diminished. To overcome this and to manage the biphasic nature of the reaction (aqueous base and organic solvent), a phase-transfer catalyst is often employed.
Mechanistic Rationale
The reaction proceeds via a classical S(_N)2 mechanism. The phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the tribromophenoxide anion from the aqueous phase to the organic phase, where it can react with the benzyl bromide.
Caption: Phase-Transfer Catalyzed Williamson Ether Synthesis Workflow.
Detailed Experimental Protocol
Materials:
-
2,4,6-Tribromophenol
-
Benzyl bromide
-
Potassium hydroxide (KOH)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4,6-tribromophenol (1.0 eq) in toluene.
-
In a separate beaker, prepare an aqueous solution of KOH (2.0 eq).
-
Add the aqueous KOH solution to the toluene solution of the phenol.
-
Add a catalytic amount of tetrabutylammonium bromide (TBAB, ~5 mol%).
-
To the vigorously stirred biphasic mixture, add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Method 2: The Alternative - Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that forms aryl ethers from an aryl halide and an alcohol.[5] Traditionally, this reaction required harsh conditions, but modern advancements with various ligands have enabled the reaction to proceed under milder conditions.[6] For the synthesis of 2-(Benzyloxy)-1,3,5-tribromobenzene, this would involve the coupling of 1,3,5-tribromobenzene with benzyl alcohol, or more favorably, the coupling of a more activated aryl halide with benzyl alcohol. A more practical Ullmann-type approach for this specific target would be the coupling of 2,4,6-tribromophenol with benzyl bromide, catalyzed by a copper salt.
Mechanistic Rationale
The precise mechanism of the Ullmann condensation is still a subject of discussion, but it is generally accepted to involve a copper(I) species. The reaction likely proceeds through the formation of a copper phenoxide, followed by oxidative addition of the benzyl bromide to the copper center, and subsequent reductive elimination to form the ether product and regenerate the copper(I) catalyst.
Caption: Proposed Catalytic Cycle for the Ullmann Condensation.
Detailed Experimental Protocol
Materials:
-
2,4,6-Tribromophenol
-
Benzyl bromide
-
Copper(I) iodide (CuI)
-
Cesium carbonate (Cs₂CO₃)
-
1,10-Phenanthroline (ligand)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To an oven-dried Schlenk flask, add 2,4,6-tribromophenol (1.0 eq), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add anhydrous DMF as the solvent.
-
Add benzyl bromide (1.2 eq) via syringe.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the copper catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Performance Benchmark: A Head-to-Head Comparison
| Parameter | Williamson Ether Synthesis (Phase-Transfer Catalysis) | Ullmann Condensation |
| Typical Yield | 50-95%[2] | Generally good, can be >80% with optimized conditions[7] |
| Reaction Time | 4-6 hours | 12-24 hours |
| Temperature | Reflux in toluene (~110 °C) | 100-120 °C |
| Catalyst | Phase-transfer catalyst (e.g., TBAB) | Copper(I) salt (e.g., CuI) |
| Ligand | Not required | Often required (e.g., 1,10-phenanthroline) |
| Solvent | Biphasic (e.g., Toluene/Water) | Polar aprotic (e.g., DMF) |
| Substrate Scope | Generally good for primary alkyl halides.[4] | Tolerates a wide range of functional groups. |
| Cost-Effectiveness | Generally lower cost (cheaper catalyst, no ligand) | Higher cost (copper catalyst, ligand, anhydrous solvent) |
| Workup & Purification | Simple phase separation followed by purification. | Filtration to remove catalyst, more rigorous purification. |
| Safety & Environmental | Uses toluene; benzyl bromide is a lachrymator and corrosive.[8][9][10][11][12] 2,4,6-tribromophenol is toxic and an irritant.[13][14][15][16][17] | Uses DMF (a potential reproductive toxin); copper catalysts have toxicity concerns.[18] |
Product Characterization: Validating the Synthetic Outcome
The identity and purity of the synthesized 2-(Benzyloxy)-1,3,5-tribromobenzene should be confirmed by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the benzylic protons (around 5.0-5.2 ppm) and signals for the aromatic protons of the benzyl group and the tribromophenyl ring. The tribromophenyl protons should appear as a singlet due to symmetry.
-
¹³C NMR: The carbon NMR will show characteristic peaks for the benzylic carbon, the carbons of the benzyl group, and the distinct carbons of the tribromophenyl ring.
-
Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the product, along with a characteristic isotopic pattern due to the presence of three bromine atoms. The mass spectrum for the related compound 1,3,5-tribromo-2-methoxybenzene shows a molecular ion peak, which can be a useful reference.[19]
Conclusion and Recommendations
Both the Williamson ether synthesis and the Ullmann condensation are effective methods for the synthesis of 2-(Benzyloxy)-1,3,5-tribromobenzene.
The Williamson ether synthesis with phase-transfer catalysis stands out as the more practical and cost-effective benchmark method for routine synthesis. Its advantages include shorter reaction times, the use of less expensive reagents, and a more straightforward workup procedure. For scaled-up production, this method is likely to be the preferred choice.
The Ullmann condensation , while being a more complex and costly procedure, offers a powerful alternative, particularly when the Williamson synthesis fails or gives low yields, for instance, with more sterically hindered substrates. The continuous development of more efficient and milder copper-catalyzed systems may further enhance the appeal of this method in the future.
Ultimately, the choice of method will depend on the specific requirements of the researcher, including scale, budget, available equipment, and the need for functional group tolerance in more complex synthetic schemes.
References
-
New Jersey Department of Health. (1987). Benzyl Bromide Hazard Summary. Retrieved from [Link]
-
Organisation for Economic Co-operation and Development. (2004). SIDS Initial Assessment Report for 2,4,6-Tribromophenol. Retrieved from [Link]
-
International Programme on Chemical Safety. (n.d.). Benzyl Bromide. ICSC 1225. Retrieved from [Link]
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Singh, U. K., & Kumar, S. (2025). Mechanistic Studies of Ullmann-Type C-N Coupling Reactions: Carbonate-Ligated Copper(III) Intermediates. ResearchGate. Retrieved from [Link]
-
Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
- Coleman, G. H., & Talbot, W. F. (1933). sym.-TRIBROMOBENZENE. Organic Syntheses, 13, 96. doi:10.15227/orgsyn.013.0096
-
University of California, Davis. (2012). Preparation of the Grignard reagent, phenylmagnesium bromide. Retrieved from [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
LibreTexts Chemistry. (2020). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Grignard Reaction. Retrieved from [Link]
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- Monir, K., & Ayazi, Z. (2025). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules, 26(22), 6982. doi:10.3390/molecules26226982
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
University of California, Riverside. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. Retrieved from [Link]
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LibreTexts Chemistry. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
- Ciriminna, R., & Pagliaro, M. (2020). Ligand-Free Copper-Catalyzed Ullmann-Type C−O Bond Formation in Non-Innocent Deep Eutectic Solvents under Aerobic Conditions. ChemSusChem, 13(15), 3958-3965. doi:10.1002/cssc.202001140
-
Royal Society of Chemistry. (n.d.). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzene, 1,3,5-tribromo-2-methoxy-. NIST WebBook. Retrieved from [Link]
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Wikipedia. (2023). 1,3,5-Tribromobenzene. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzene, 1,3,5-tribromo-. NIST WebBook. Retrieved from [Link]
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-
Shaanxi Bloom Tech Co., Ltd. (2023). How to synthesize 1,3,5-Tribromobenzene?. Retrieved from [Link]
-
PubChem. (n.d.). 1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Benzyloxy)-1,3,5-tribromobenzene
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it concludes with their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(Benzyloxy)-1,3,5-tribromobenzene, a halogenated aromatic ether. The procedures outlined herein are grounded in established safety protocols for handling hazardous chemical waste and are designed to ensure the safety of laboratory personnel and the protection of our environment.
Understanding the Hazard Profile
Key Hazard Considerations:
-
Halogenated Organic Compound: Brominated compounds are regulated as hazardous waste and require specific disposal routes, typically incineration at a licensed facility.[1]
-
Potential Irritant: Assume the compound is an irritant to the skin, eyes, and respiratory tract.[4][5]
-
Environmental Persistence: Halogenated organic compounds can be persistent in the environment and may have long-term ecological effects.
Part 1: Segregation and Collection of Waste
The cornerstone of proper chemical waste management is meticulous segregation. Cross-contamination of waste streams can lead to dangerous chemical reactions, complicate the disposal process, and significantly increase disposal costs.[6]
Step-by-Step Waste Collection Protocol:
-
Designate a Specific Waste Container:
-
Labeling:
-
Affix a "Hazardous Waste" label to the container before the first drop of waste is added.[2][6]
-
The label must include:
-
The full chemical name: "Waste 2-(Benzyloxy)-1,3,5-tribromobenzene"
-
The primary hazard(s): "Irritant," "Halogenated Organic Waste"
-
The date of accumulation start.
-
The name of the principal investigator or laboratory supervisor.
-
-
-
Waste Stream Integrity:
Part 2: Procedural Steps for Disposal
Disposal of Solid Waste
-
Personal Protective Equipment (PPE): Before handling the waste, don appropriate PPE, including:
-
Safety goggles (or a face shield)
-
Chemical-resistant gloves (nitrile or neoprene)
-
A lab coat
-
-
Collection of Contaminated Materials:
-
Carefully place all solid materials contaminated with 2-(Benzyloxy)-1,3,5-tribromobenzene (e.g., filter paper, contaminated vials, gloves) into the designated solid halogenated waste container.
-
For fine powders, it is advisable to perform this transfer within a chemical fume hood to prevent inhalation of airborne particles.[7]
-
-
Container Management:
Disposal of Liquid Waste (e.g., solutions containing the compound)
-
PPE: Wear the same level of PPE as for handling solid waste.
-
Transfer to Waste Container:
-
Carefully pour the liquid waste into the designated liquid halogenated organic waste container using a funnel to prevent spills.
-
Perform this transfer in a chemical fume hood.[7]
-
-
Avoid Overfilling: Do not fill the waste container beyond 90% of its capacity to allow for vapor expansion and prevent spills during transport.
-
Secure and Store:
-
Tightly seal the container immediately after adding the waste.
-
Store the container in a secondary containment bin within the satellite accumulation area.[3]
-
Part 3: Arranging for Final Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is nearly full (approximately 90%), contact your institution's Environmental Health and Safety department to arrange for a hazardous waste pickup.[3]
-
Provide Necessary Documentation: Complete any required waste manifest or pickup request forms, ensuring all information is accurate and legible.
-
Final Disposal Method: The EHS department will coordinate with a licensed hazardous waste disposal company. The standard and most environmentally sound method for the disposal of halogenated organic compounds is high-temperature incineration.[1] This process is designed to break down the complex organic molecules into simpler, less harmful substances.
Visualizing the Disposal Workflow
To further clarify the procedural flow, the following diagram illustrates the key decision points and actions in the disposal process for 2-(Benzyloxy)-1,3,5-tribromobenzene.
Caption: Workflow for the proper disposal of 2-(Benzyloxy)-1,3,5-tribromobenzene.
Summary of Key Information
| Parameter | Guideline | Rationale |
| Waste Classification | Halogenated Organic Waste | Contains bromine atoms, requiring specific disposal protocols.[1][8] |
| Primary Hazards | Potential Skin/Eye Irritant | Based on data for similar brominated aromatic compounds.[4] |
| PPE Requirement | Safety Goggles, Chemical-Resistant Gloves, Lab Coat | To prevent personal exposure to a potentially hazardous chemical. |
| Segregation | Separate from non-halogenated, aqueous, and other waste | To prevent dangerous reactions and ensure proper disposal routing.[1][6] |
| Container | Labeled, sealed, compatible material | To ensure safe containment and clear communication of hazards.[2][3] |
| Final Disposal | High-Temperature Incineration | To ensure complete destruction of the hazardous compound.[1] |
By adhering to these procedures, laboratory professionals can ensure that the disposal of 2-(Benzyloxy)-1,3,5-tribromobenzene is conducted in a manner that is safe, compliant, and environmentally responsible. This commitment to the entire lifecycle of a chemical is a hallmark of a robust and trustworthy safety culture in any research or development setting.
References
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- Safety Data Sheet for 1,3,5-Tribromobenzene. (2025, December 19). Fisher Scientific. Retrieved from a URL containing hazard information for a structurally similar compound.
- Safety Data Sheet for Benzyl 2-(benzyloxy)-3-bromobenzoate. (2023, January 2). Combi-Blocks, Inc.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR.
- Safety Data Sheet for 1-(Benzyloxy)-5-bromo-3-fluoro-2-nitrobenzene. (2024, December 19). Fluorochem Ltd.
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- Environmental Fact Sheet, Organobromine. (n.d.). U.S. Environmental Protection Agency. Retrieved from an EPA fact sheet on organobromine compounds.
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- Safety Data Sheet for 2-Fluoro-6-(trifluoromethyl)benzyl bromide. (2025, December 20). Fisher Scientific.
- Safety Data Sheet for Bromobenzene. (2025, May 6). Sigma-Aldrich.
- Other Disposal Guidance. (n.d.). U.S. Environmental Protection Agency.
- Appendix A Disposal Procedures by Chemical. (2022, June 6). University of Wisconsin-Madison. Retrieved from a document providing disposal routes for various chemicals.
- Safety Data Sheet for Benzene. (2021, September 23). Chevron Phillips Chemical.
- Hazardous Waste - EHSO Manual 2025-2026. (n.d.). Oakland University. Retrieved from a manual providing procedures for hazardous waste disposal.
- Working with Hazardous Chemicals. (n.d.). Organic Syntheses.
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- Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. (n.d.). U.S. Environmental Protection Agency.
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A Comprehensive Guide to the Safe Handling and Disposal of 2-(Benzyloxy)-1,3,5-tribromobenzene
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for handling 2-(Benzyloxy)-1,3,5-tribromobenzene. By moving beyond a simple checklist and explaining the causality behind each safety protocol, we aim to build a deeper understanding and foster a culture of safety in your laboratory.
Hazard Assessment: Understanding the Risks
Given its structure as a polybrominated aromatic ether, 2-(Benzyloxy)-1,3,5-tribromobenzene should be handled with the assumption that it may possess the following hazards:
-
Skin Irritation: Halogenated aromatic compounds are frequently cited as causing skin irritation.[1][3][5] Prolonged or repeated contact could lead to dermatitis.
-
Serious Eye Irritation: As with many powdered or crystalline organic compounds, dust particles can cause serious eye irritation or damage.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[1][2][3][6]
-
Harmful if Swallowed: Acute oral toxicity is a potential concern with related compounds.[1][4]
-
Environmental Hazard: Brominated organic compounds can be toxic to aquatic life with long-lasting effects.[3] Therefore, release into the environment must be strictly avoided.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to minimize exposure.[7][8] The following table summarizes the recommended PPE for handling 2-(Benzyloxy)-1,3,5-tribromobenzene.
| Protection Type | Specific Recommendation | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[9] | To prevent skin contact and potential irritation.[10][11] Nitrile gloves offer good protection against a broad range of chemicals for incidental contact.[9] For prolonged handling, consider thicker gloves or double-gloving. |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z.87.1 or equivalent standards.[9] A face shield should be worn over goggles when there is a significant risk of splashing or aerosol generation.[9][11] | To protect the eyes from dust particles and potential splashes, which can cause serious irritation or damage.[10][12] |
| Body Protection | A flame-retardant lab coat, fully buttoned, with long sleeves.[9] | To protect the skin from accidental spills and contamination.[11] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood.[6][13] If a fume hood is not available or if dust/aerosol generation is likely, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.[9][14] | To prevent the inhalation of dust or aerosols that may cause respiratory tract irritation.[8] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling ensures that safety is integrated into every step of your workflow.
Pre-Operational Checks
-
Consult the SDS: Although a specific SDS is unavailable, review the SDS for similar compounds to reinforce your understanding of the potential hazards.[7][13]
-
Ensure Proper Ventilation: Verify that the chemical fume hood is functioning correctly.[13]
-
Assemble all PPE: Before handling the compound, ensure all necessary PPE is readily available and in good condition.[11]
-
Locate Safety Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.[14][15]
Handling the Compound
The following workflow diagram illustrates the key steps for the safe handling of 2-(Benzyloxy)-1,3,5-tribromobenzene.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
